molecular formula C7H10O3 B1214188 2,5-Dimethyl-4-methoxy-3(2H)-furanone CAS No. 4077-47-8

2,5-Dimethyl-4-methoxy-3(2H)-furanone

Cat. No.: B1214188
CAS No.: 4077-47-8
M. Wt: 142.15 g/mol
InChI Key: SIMKGHMLPVDSJE-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-methoxy-3(2H)-furanone is one of the key volatile aroma compounds that contribute to the characteristic aroma of strawberries.>Mesifurane, also known as DMMF CPD or fema 3664, belongs to the class of organic compounds known as furanones. Furanones are compounds containing a furan ring bearing a ketone group. Mesifurane is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, mesifurane is primarily located in the cytoplasm. Mesifurane is a mildew, sweet, and caramel tasting compound that can be found in fruits. This makes mesifurane a potential biomarker for the consumption of this food product.

Properties

IUPAC Name

4-methoxy-2,5-dimethylfuran-3-one
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InChI

InChI=1S/C7H10O3/c1-4-6(8)7(9-3)5(2)10-4/h4H,1-3H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

SIMKGHMLPVDSJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C(=C(O1)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20863316
Record name 3(2H)-Furanone, 4-methoxy-2,5-dimethyl-
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Molecular Weight

142.15 g/mol
Source PubChem
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Physical Description

Colourless liquid; Sweet, carmellic, burnt sugar, aroma
Record name 2,5-Dimethyl-4-methoxy-3(2H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1439/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

221.00 to 222.00 °C. @ 760.00 mm Hg
Record name Mesifurane
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Solubility

Soluble in fats; Insoluble in water, Soluble (in ethanol)
Record name 2,5-Dimethyl-4-methoxy-3(2H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1439/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.091-1.097
Record name 2,5-Dimethyl-4-methoxy-3(2H)-furanone
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CAS No.

4077-47-8
Record name 2,5-Dimethyl-4-methoxy-3(2H)-furanone
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Record name 3(2H)-Furanone, 4-methoxy-2,5-dimethyl-
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Record name 3(2H)-Furanone, 4-methoxy-2,5-dimethyl-
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Record name 4-methoxy-2,5-dimethylfuran-3(2H)-one
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Record name 2,5-DIMETHYL-4-METHOXY-3(2H)-FURANONE
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Record name Mesifurane
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Natural Occurrence of 2,5-Dimethyl-4-methoxy-3(2H)-furanone in Fruits: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-4-methoxy-3(2H)-furanone, also known as mesifurane or furaneol (B68789) methyl ether, is a significant volatile organic compound that contributes to the characteristic sweet, caramel-like, and fruity aroma of many fruits.[1][2][3] It is the methyl ether derivative of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or furaneol).[1][2][3] Due to its potent sensory properties, mesifurane is a key flavor compound in the food and fragrance industries.[4] This technical guide provides an in-depth overview of the natural occurrence of this compound in various fruits, including quantitative data and detailed experimental protocols for its analysis.

Natural Occurrence in Fruits

This compound has been identified as a natural aroma constituent in a wide variety of fruits. Its presence is often associated with the ripening process, during which its precursor, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (furaneol), is enzymatically methylated.[4] Fruits in which this compound has been detected include:

  • Arctic Bramble (Rubus arcticus)[4]

  • Bacuri (Platonia insignis)[4]

  • Cape Gooseberry (Physalis peruviana)[4]

  • Capuacu (Theobroma grandiflorum)[4]

  • Champa (Magnolia champaca)[4]

  • Guava (Psidium guajava)[4]

  • Kiwifruit (Actinidia deliciosa)[1][4]

  • Lychee (Litchi chinensis)[1]

  • Mango (Mangifera indica)[4][5]

  • Passion Fruit (Passiflora edulis)[4]

  • Pepino (Solanum muricatum)[4]

  • Pineapple (Ananas comosus)[5][6]

  • Raspberry (Rubus idaeus)[1][7]

  • Snake Fruit (Salacca zalacca)[1]

  • Strawberry (Fragaria × ananassa)[1][4][7]

  • Tomato (Solanum lycopersicum)[1]

Quantitative Data

The concentration of this compound can vary significantly depending on the fruit species, cultivar, and ripeness stage. The following table summarizes the available quantitative data for this compound in selected fruits.

FruitCultivar(s)ConcentrationReference(s)
Strawberry (Fragaria × ananassa)Various0.3 - 1.7 mg/kg (fresh weight)[7]
Strawberry (Fragaria × ananassa)VariousUp to 5 times higher than 1.7 mg/kg has been determined in some varieties.[7]
Raspberry (Rubus idaeus)Not specifiedLow amounts have been detected.[7]
Mango (Mangifera indica)AlphonsoPresence confirmed, but specific quantitative data was not found in the search results.[4]
Pineapple (Ananas comosus)Not specifiedPresence confirmed, but specific quantitative data was not found in the search results.[4]
Arctic Bramble (Rubus arcticus)Not specifiedPresence confirmed, but specific quantitative data was not found in the search results.[4]

Experimental Protocols

The analysis of this compound in fruits typically involves extraction, separation, and detection steps. Below are detailed methodologies for commonly used techniques.

Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used solvent-free method for the extraction and analysis of volatile compounds from fruit matrices.

a. Sample Preparation:

  • Homogenize a known weight of fresh fruit pulp.

  • Transfer the homogenate into a headspace vial.

  • An internal standard solution is added for quantification.

  • To enhance the release of volatiles, a salt solution (e.g., NaCl) can be added to increase the ionic strength of the matrix.

b. HS-SPME Procedure:

  • Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used.

  • Incubation: The sample vial is incubated at a controlled temperature (e.g., 40-60°C) with agitation for a specific duration (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace.

  • Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 15-30 minutes) to adsorb the volatile compounds.

c. GC-MS Analysis:

  • Desorption: The SPME fiber is inserted into the hot injector of the gas chromatograph (e.g., 250°C) to desorb the analytes.

  • Separation: A polar capillary column (e.g., DB-WAX or HP-INNOWax) is often used for the separation of furanones. The oven temperature is programmed with a gradient to achieve optimal separation. For example, starting at 40°C, holding for a few minutes, then ramping up to a final temperature of around 230-250°C.

  • Detection: Mass spectrometry is used for detection and identification. The mass spectrometer is typically operated in electron ionization (EI) mode, and data is collected in full scan mode to identify compounds based on their mass spectra and retention times. Quantification can be performed using selected ion monitoring (SIM) for higher sensitivity and specificity.

Solvent-Assisted Flavour Evaporation (SAFE) and Gas Chromatography-Olfactometry (GC-O) / GC-MS

SAFE is a gentle distillation technique used to isolate volatile compounds without thermal degradation.

a. Extraction and SAFE Distillation:

  • Fruit puree is extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • The organic extract is then subjected to SAFE distillation under high vacuum. This allows for the separation of volatile compounds from non-volatile matrix components at low temperatures (e.g., 40-50°C).

  • The resulting distillate is carefully concentrated.

b. GC-O and GC-MS Analysis:

  • The concentrated distillate is analyzed by GC-MS as described in the previous protocol.

  • Gas Chromatography-Olfactometry (GC-O) can also be employed, where the effluent from the GC column is split between the mass spectrometer and a sniffing port. This allows a trained sensory panel to identify the odor-active compounds as they elute from the column.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a suitable technique for the analysis of thermally labile compounds like furanones and can also be used to analyze their non-volatile glycoside precursors.

a. Sample Extraction:

  • Fruit homogenate is typically extracted with an aqueous buffer or a mixture of water and an organic solvent like methanol (B129727).

  • The extract is then centrifuged and filtered to remove solid particles before injection into the HPLC system.

b. HPLC Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acetate (B1210297) buffer at pH 4-5) and an organic modifier (e.g., methanol or acetonitrile) is typically employed.

  • Detection: UV detection is performed at a wavelength where the furanone compounds exhibit maximum absorbance (around 280-290 nm).[8]

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of external standards.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound in fruits.

Experimental_Workflow FruitSample Fruit Sample Homogenization Homogenization FruitSample->Homogenization Extraction Extraction Homogenization->Extraction HSSPMENode HS-SPME Extraction->HSSPMENode Volatiles SolventExtraction Solvent Extraction Extraction->SolventExtraction Volatiles AqueousExtraction Aqueous Extraction Extraction->AqueousExtraction Non-volatiles GCMS GC-MS Analysis HSSPMENode->GCMS SAFE SAFE Distillation SolventExtraction->SAFE HPLC HPLC-UV Analysis AqueousExtraction->HPLC SAFE->GCMS DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis HPLC->DataAnalysis

Caption: General workflow for the analysis of this compound in fruits.

References

The Discovery, Biosynthesis, and Analysis of Mesifurane: A Key Flavor Compound

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Mesifurane, chemically known as 2,5-dimethyl-4-methoxy-3(2H)-furanone, is a potent aroma compound that contributes significantly to the characteristic flavor of a variety of fruits, most notably raspberries and strawberries. First identified in the early 1970s, this methoxy (B1213986) furanone is a product of the enzymatic methylation of its precursor, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol). Its "sweet," "sherry-like," and "caramel" aroma profile has made it a compound of great interest to the food and flavor industry. This technical guide provides an in-depth overview of the discovery, history, biosynthesis, and analytical methodologies for Mesifurane, tailored for researchers, scientists, and professionals in drug development who may encounter furanone structures in their work.

Introduction: A Historical Perspective

The journey to understanding Mesifurane began in the early 1970s in Finland, with studies on the arctic bramble (Rubus arcticus).[1] Researchers investigating the unique aroma of this berry isolated and identified a key flavor-impact compound, which was later given the trivial name "Mesifurane," derived from the Finnish name for the berry, "mesimarja".[1] Initially, its structure was elucidated as this compound.[1]

Following its discovery in the arctic bramble, Mesifurane was subsequently identified as a significant flavor component in other fruits, including strawberries (Fragaria × ananassa) and raspberries (Rubus idaeus).[1] Its presence has since been confirmed in a wide array of other fruits, such as mango, pineapple, and guava.[1]

Physicochemical and Sensory Properties

Mesifurane is a volatile organic compound with the molecular formula C₇H₁₀O₃. Its sensory properties are highly impactful, contributing a complex and desirable aroma profile.

Table 1: Physicochemical and Sensory Data for Mesifurane

PropertyValueReference(s)
Chemical Name This compound[1]
Molecular Formula C₇H₁₀O₃[1]
Molecular Weight 142.15 g/mol [1]
CAS Number 4077-47-8
Appearance Colorless to pale yellow liquid
Odor Threshold in Water 0.03 ppb (μg/L)[2]
Sensory Descriptors Sweet, sherry-like, caramel, burnt sugar, fruity[1]

Biosynthesis of Mesifurane

The biosynthesis of Mesifurane is intricately linked to sugar metabolism within the fruit. The pathway originates from fructose-1,6-diphosphate, a key intermediate in glycolysis.[3] The immediate precursor to Mesifurane is 2,5-dimethyl-4-hydroxy-3(2H)-furanone, commonly known as Furaneol (B68789).[1][3]

The key enzymatic steps are:

  • Formation of Furaneol: Fructose-1,6-diphosphate undergoes a series of enzymatic transformations to yield Furaneol. A critical enzyme in this part of the pathway is a quinone oxidoreductase , which catalyzes a reduction step.[4]

  • Methylation of Furaneol: The final step in Mesifurane biosynthesis is the methylation of the hydroxyl group of Furaneol. This reaction is catalyzed by the enzyme O-methyltransferase (OMT) , which utilizes S-adenosyl methionine (SAM) as the methyl donor.[3][5]

Biosynthesis_of_Mesifurane Fructose Fructose-1,6-diphosphate Intermediates Multiple Enzymatic Steps Fructose->Intermediates Glycolysis Intermediates Furaneol 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (Furaneol) Intermediates->Furaneol Quinone Oxidoreductase Mesifurane This compound (Mesifurane) Furaneol->Mesifurane O-methyltransferase (OMT) SAH S-adenosyl homocysteine (SAH) Mesifurane->SAH SAM S-adenosyl methionine (SAM) SAM->Mesifurane

Biosynthesis of Mesifurane from Fructose-1,6-diphosphate.

Quantitative Analysis in Fruits

The concentration of Mesifurane varies significantly between different fruit species and even among cultivars of the same species. Ripening stage also plays a crucial role, with Mesifurane levels generally increasing as the fruit matures.

Table 2: Concentration of Mesifurane in Selected Raspberry and Strawberry Cultivars

FruitCultivarConcentration Range (mg/kg fresh weight)Reference(s)
Strawberry 'Senga Sengana'Present[1]
Various (10 cultivars)0.3 - 1.7[1]
VariousUp to 5 times higher than 1.7 mg/kg reported[1]
Raspberry Hybrids with Arctic BrambleRich in Mesifurane[1]
Rubus idaeusLow amounts[1]

Experimental Protocols

The analysis of Mesifurane in biological matrices typically involves extraction followed by chromatographic separation and detection.

Solid-Phase Microextraction (SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a common and efficient method for the analysis of volatile and semi-volatile compounds like Mesifurane from the headspace of a sample.

Protocol:

  • Sample Preparation: Homogenize a known weight of fruit tissue (e.g., 5 g) and place it in a headspace vial (e.g., 20 mL). Add a saturated NaCl solution to enhance the release of volatiles. An internal standard can be added for quantification.

  • Incubation: Equilibrate the vial at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes) with agitation.

  • Extraction: Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.

  • Desorption and GC-MS Analysis: Desorb the extracted analytes from the SPME fiber in the heated injection port of a gas chromatograph (e.g., at 250°C).

  • Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the volatile compounds.

  • Detection: Identify and quantify Mesifurane using a mass spectrometer operating in electron ionization (EI) mode.

SPME_GCMS_Workflow Sample Fruit Sample Homogenization Vial Transfer to Headspace Vial + NaCl Solution Sample->Vial Incubation Incubation (e.g., 40°C, 30 min) Vial->Incubation SPME SPME Headspace Extraction (DVB/CAR/PDMS fiber) Incubation->SPME GCMS GC-MS Analysis (Desorption, Separation, Detection) SPME->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data

Workflow for SPME-GC-MS analysis of Mesifurane.
Liquid-Liquid Extraction with Gas Chromatography-Mass Spectrometry (GC-MS)

This classical extraction method is also effective for isolating Mesifurane.

Protocol:

  • Sample Preparation: Homogenize a known weight of fruit tissue with water.

  • Extraction: Extract the aqueous homogenate with a suitable organic solvent (e.g., a mixture of pentane (B18724) and diethyl ether, 2:1 v/v) for an extended period (e.g., 24 hours) using a continuous liquid-liquid extractor.

  • Concentration: Carefully concentrate the organic extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.

  • GC-MS Analysis: Inject an aliquot of the concentrated extract into the GC-MS system for separation and detection as described in the SPME protocol.

Chemical Synthesis

The chemical synthesis of Mesifurane is typically achieved through the methylation of its precursor, Furaneol.

General Protocol for Methylation:

  • Dissolution: Dissolve 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol) in a suitable aprotic solvent.

  • Deprotonation: Add a non-nucleophilic base to deprotonate the hydroxyl group, forming the corresponding alkoxide.

  • Methylation: Introduce a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up to remove salts and unreacted reagents, and purify the crude product by column chromatography or distillation to yield this compound.

Conclusion

Mesifurane stands as a fascinating and commercially important flavor compound. Its discovery, rooted in the exploration of the unique aroma of the arctic bramble, has paved the way for a deeper understanding of fruit flavor chemistry. The elucidation of its biosynthetic pathway from common sugars highlights the intricate metabolic processes occurring during fruit ripening. For researchers in natural products, food science, and drug development, the study of Mesifurane and its furanone relatives offers valuable insights into biosynthesis, chemical synthesis, and the sensory perception of small molecules. The analytical protocols detailed herein provide a robust framework for the accurate identification and quantification of this potent aroma compound in various matrices.

References

The Biosynthesis of 2,5-Dimethyl-4-methoxy-3(2H)-furanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway of 2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF), a key aroma compound found in many fruits, most notably strawberries. This document details the enzymatic steps, precursor molecules, regulatory mechanisms, and available quantitative data. Furthermore, it provides detailed experimental protocols for the key enzymes and the quantification of DMMF and its precursors.

Introduction

This compound, also known as mesifurane, is a volatile organic compound that contributes a sweet, caramel-like, and fruity aroma to a variety of fruits.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26] It is the methyl ether of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol®. The biosynthesis of DMMF is a complex, multi-step enzymatic process that is closely linked to fruit ripening. Understanding this pathway is of significant interest for the food and fragrance industries, as well as for researchers in plant biochemistry and metabolic engineering.

The Biosynthetic Pathway

The biosynthesis of DMMF originates from the central carbohydrate metabolism and involves a series of enzymatic transformations. The pathway has been primarily elucidated in strawberry (Fragaria × ananassa).

2.1 Precursor Molecule

The primary precursor for the biosynthesis of the furanone ring is D-fructose-1,6-diphosphate.[6] This intermediate of glycolysis is converted through a series of yet to be fully elucidated steps into the first key furanone intermediate.

2.2 Key Enzymatic Steps

The core of the DMMF biosynthetic pathway consists of two crucial enzymatic reactions:

  • Reduction of 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF): The enzyme Fragaria × ananassa enone oxidoreductase (FaEO), previously known as quinone oxidoreductase (FaQR), catalyzes the reduction of the exocyclic double bond of HMMF to produce 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF).[15] This reaction is dependent on the cofactor NAD(P)H.

  • Methylation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF): The final step in the formation of DMMF is the methylation of the hydroxyl group of HDMF. This reaction is catalyzed by the enzyme Fragaria × ananassa O-methyltransferase (FaOMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[10]

The overall biosynthetic pathway is depicted in the following diagram:

Biosynthesis_Pathway D-Fructose-1,6-diphosphate D-Fructose-1,6-diphosphate Intermediates Intermediates D-Fructose-1,6-diphosphate->Intermediates Multiple enzymatic steps 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) Intermediates->4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF)->4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) FaEO (Enone Oxidoreductase) NAD(P)H -> NAD(P)+ This compound (DMMF) This compound (DMMF) 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)->this compound (DMMF) FaOMT (O-Methyltransferase) SAM -> SAH

Biosynthesis pathway of DMMF.

Quantitative Data

The following tables summarize the available quantitative data related to the biosynthesis of DMMF.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateCofactorKmkcatCatalytic Efficiency (kcat/Km)Optimal pH
FaEO HMMFNAD(P)HData not availableData not availableData not available~7.0
FaOMT HDMFSAMData not availableData not availableData not available~7.6

Table 2: Concentrations of DMMF and Precursors in Strawberry Fruit

CompoundCultivarConcentration Range (µg/kg)Reference
HDMF (Furaneol) Various1,663 - 4,852[4]
DMMF (Mesifurane) VariousData not available-
HDMF-β-glucoside VariousData not available-

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the biosynthesis of DMMF.

4.1 Protocol for FaEO (Enone Oxidoreductase) Enzyme Assay

This protocol is adapted from the characterization of FaQR.[6]

Objective: To determine the enzymatic activity of FaEO by monitoring the consumption of NAD(P)H.

Materials:

  • Crude protein extract from ripe strawberry fruit (see section 4.3 for preparation)

  • 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) substrate solution

  • NAD(P)H solution (e.g., 10 mM in buffer)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing phosphate buffer, a specific concentration of HMMF substrate, and NAD(P)H.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a known amount of the crude protein extract containing FaEO.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

  • Perform control reactions without the enzyme extract and without the HMMF substrate to account for non-enzymatic degradation of NAD(P)H and substrate-independent NAD(P)H oxidation, respectively.

4.2 Protocol for FaOMT (O-Methyltransferase) Enzyme Assay

This protocol is based on a general method for catechol O-methyltransferase.

Objective: To determine the enzymatic activity of FaOMT by measuring the formation of DMMF.

Materials:

  • Crude protein extract from ripe strawberry fruit (see section 4.3 for preparation)

  • 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) substrate solution

  • S-adenosyl-L-methionine (SAM) solution (prepare fresh)

  • TES buffer (e.g., 50 mM, pH 7.6)

  • Stop solution (e.g., 0.4 M Sodium Borate, pH 10.0)

  • HPLC-MS system for DMMF quantification

Procedure:

  • Prepare a reaction mixture containing TES buffer, a specific concentration of HDMF substrate, and SAM.

  • Equilibrate the reaction mixture to 37°C.

  • Initiate the reaction by adding a known amount of the crude protein extract containing FaOMT.

  • Incubate the reaction for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Analyze the reaction mixture by HPLC-MS to quantify the amount of DMMF produced.

  • Perform control reactions without the enzyme extract and without the HDMF substrate.

4.3 Preparation of Crude Protein Extract from Strawberry Fruit [6]

  • Homogenize ripe strawberry fruit with water and polyvinylpolypyrrolidone (PVPP) in a blender.

  • Adjust the pH of the homogenate to 7.0.

  • Centrifuge the homogenate to pellet cell debris.

  • Collect the supernatant and perform a second centrifugation step to further clarify the extract.

  • Dialyze the crude protein extract against a phosphate buffer (pH 7.0) to remove small molecules, including endogenous HDMF.

4.4 Quantification of DMMF and Precursors by HPLC-MS

This protocol is a generalized procedure based on methods described in the literature.[4][5][6][11]

Objective: To extract and quantify DMMF, HDMF, and HMMF from strawberry fruit tissue.

Materials:

  • Strawberry fruit tissue, frozen and powdered

  • Extraction solvent (e.g., methanol (B129727) or diethyl ether)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a C18 column

  • Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Extraction:

    • Extract a known weight of powdered strawberry tissue with the extraction solvent.

    • Centrifuge to pellet solids and collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Pass the extract through a conditioned C18 SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the furanones with a suitable organic solvent (e.g., methanol or diethyl ether).

  • HPLC-MS Analysis:

    • Concentrate the eluate and reconstitute in the initial mobile phase.

    • Inject the sample onto a C18 HPLC column.

    • Perform a gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.2 M sodium acetate/acetic acid, pH 4) and an organic component (e.g., methanol).

    • Detect and quantify the target compounds using a mass spectrometer in positive ion mode with ESI. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and selectivity.

Regulation of the Biosynthesis Pathway

The biosynthesis of DMMF is tightly regulated, primarily at the transcriptional level, and is linked to the fruit ripening process.

5.1 Hormonal Regulation

The expression of the gene encoding FaEO is ripening-induced and negatively regulated by the plant hormone auxin.[15][17] Conversely, abscisic acid (ABA) has been shown to promote strawberry fruit ripening and up-regulate the expression of ripening-related genes.

5.2 Transcriptional Control

Several transcription factors have been identified that play a role in regulating the expression of genes in the DMMF biosynthetic and related pathways. The master regulator FaMYB10 controls the expression of genes in the phenylpropanoid pathway. The promoter of the FaOMT gene contains binding sites for bHLH , MYB , and BZIP transcription factors, and natural variations in this promoter region are responsible for differences in DMMF content among strawberry cultivars.[1]

The following diagram illustrates the known regulatory inputs on the DMMF biosynthesis pathway:

Regulation_Pathway cluster_hormones Hormonal Signals cluster_tfs Transcription Factors cluster_genes Biosynthetic Genes Auxin Auxin FaEO Gene FaEO Gene Auxin->FaEO Gene Represses Abscisic Acid (ABA) Abscisic Acid (ABA) FaMYB10 FaMYB10 Abscisic Acid (ABA)->FaMYB10 Activates bHLH, MYB, BZIP bHLH, MYB, BZIP FaOMT Gene FaOMT Gene bHLH, MYB, BZIP->FaOMT Gene Regulate FaMYB10->bHLH, MYB, BZIP FaEO Protein FaEO Protein FaEO Gene->FaEO Protein FaOMT Protein FaOMT Protein FaOMT Gene->FaOMT Protein

Transcriptional regulation of DMMF biosynthesis.

Conclusion

The biosynthesis of this compound is a well-defined pathway in strawberry, involving the key enzymes FaEO and FaOMT. While the overall pathway and its regulation are understood, further research is needed to fully elucidate the initial steps leading from D-fructose-1,6-diphosphate to HMMF and to determine the precise kinetic parameters of the key enzymes. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working on the characterization and manipulation of this important flavor biosynthetic pathway.

References

An In-depth Technical Guide to 2-(dimethoxymethyl)-5-(methoxymethyl)furan (DMMF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-(dimethoxymethyl)-5-(methoxymethyl)furan (B566274) (DMMF). DMMF is a furan (B31954) derivative with potential applications in biofuels and as a platform chemical for the synthesis of more complex molecules. This document includes a summary of its physicochemical properties, detailed structural information, a plausible synthetic pathway from 5-hydroxymethylfurfural (B1680220) (HMF), and a discussion of the potential biological activities of furan-containing compounds. Experimental protocols and data are presented to facilitate further research and development.

Chemical Structure and Properties

2-(dimethoxymethyl)-5-(methoxymethyl)furan, hereafter referred to as DMMF, is an organic compound derived from the versatile biomass-derived platform chemical, 5-hydroxymethylfurfural (HMF). Its structure features a central furan ring substituted with a dimethoxymethyl acetal (B89532) group at the 2-position and a methoxymethyl ether group at the 5-position.

Chemical Structure:

Physicochemical Properties
Property2-(dimethoxymethyl)-5-(methoxymethyl)furan (DMMF)2-(dimethoxymethyl)furan (B179074)5-(methoxymethyl)furan-2-carbaldehyde (MMF)Reference
Molecular Formula C₉H₁₄O₄C₇H₁₀O₃C₇H₈O₃[1]
Molecular Weight 186.21 g/mol 142.15 g/mol 140.14 g/mol [2][3][4]
Appearance Colorless Liquid-Colorless Liquid[2][5]
Boiling Point 56-57 °C at 0.3 mmHg112 °C109-111 °C at 11-12 Torr[2][5][6]
Density Est. 1.08 g/cm³1.052 g/cm³1.140 g/cm³[5][6]
Refractive Index Est. 1.461.449-[6]
Solubility Soluble in common organic solvents such as DCM, DMF, DMSO, EtOAc, MeOH.-Soluble in lower alcohols.[2][5]
CAS Number 110339-34-91453-62-91917-64-2[1][5][6]

Values are estimated based on structurally related compounds due to a lack of available experimental data.

Synthesis of DMMF from 5-Hydroxymethylfurfural (HMF)

DMMF is synthesized from 5-hydroxymethylfurfural (HMF) through a two-step process involving acetalization of the aldehyde group and etherification of the hydroxyl group. This conversion is typically carried out in the presence of an acid catalyst and an alcohol, in this case, methanol (B129727), which acts as both the solvent and a reagent.[7]

Reaction Pathway

The overall reaction can be summarized as follows:

5-HMF + 3 CH₃OH --(Acid Catalyst)--> DMMF + 2 H₂O

The reaction proceeds through the formation of an intermediate, 5-(hydroxymethyl)-2-(dimethoxymethyl)furan (HDMF), where the aldehyde group of HMF is first protected as a dimethyl acetal. Subsequently, the hydroxyl group is etherified to form the final product, DMMF.

Synthesis_Pathway HMF 5-Hydroxymethylfurfural (HMF) Methanol1 + 2 CH₃OH HMF->Methanol1 Catalyst1 Acid Catalyst HMF->Catalyst1 HDMF 5-(hydroxymethyl)-2- (dimethoxymethyl)furan (HDMF) Methanol1->HDMF Methanol2 + CH₃OH HDMF->Methanol2 H2O_1 - H₂O HDMF->H2O_1 Catalyst2 Acid Catalyst HDMF->Catalyst2 DMMF 2-(dimethoxymethyl)-5- (methoxymethyl)furan (DMMF) Methanol2->DMMF H2O_2 - H₂O DMMF->H2O_2 Catalyst1->HDMF Catalyst2->DMMF

Figure 1: Synthetic pathway from HMF to DMMF.
Plausible Reaction Mechanism

The formation of DMMF from HMF in the presence of an acid catalyst and methanol involves two key transformations: acetalization of the aldehyde and etherification of the alcohol.

  • Protonation of the Aldehyde: The acid catalyst protonates the carbonyl oxygen of the aldehyde group in HMF, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by Methanol (Acetalization): A molecule of methanol attacks the activated carbonyl carbon, forming a hemiacetal intermediate.

  • Protonation and Water Elimination: The hydroxyl group of the hemiacetal is protonated and subsequently eliminated as a water molecule, forming a resonance-stabilized carbocation.

  • Second Nucleophilic Attack by Methanol: A second molecule of methanol attacks the carbocation, and after deprotonation, the dimethyl acetal is formed (HDMF).

  • Protonation of the Hydroxymethyl Group (Etherification): The hydroxyl group at the 5-position is protonated by the acid catalyst.

  • SN2 Reaction: A molecule of methanol acts as a nucleophile, displacing a molecule of water in an SN2 reaction to form the methoxymethyl ether.

  • Deprotonation: The final product, DMMF, is formed after the deprotonation of the ether oxygen.

Reaction_Mechanism cluster_acetalization Acetalization cluster_etherification Etherification HMF HMF Protonated_HMF Protonated HMF HMF->Protonated_HMF + H⁺ Hemiacetal Hemiacetal Protonated_HMF->Hemiacetal + CH₃OH Carbocation Carbocation Hemiacetal->Carbocation - H₂O HDMF HDMF Carbocation->HDMF + CH₃OH - H⁺ HDMF_e HDMF Protonated_HDMF Protonated HDMF DMMF_intermediate Intermediate Protonated_HDMF->DMMF_intermediate + CH₃OH - H₂O DMMF DMMF DMMF_intermediate->DMMF - H⁺ HDMF_e->Protonated_HDMF + H⁺

Figure 2: Plausible reaction mechanism for DMMF formation.
Experimental Protocol

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Anhydrous Methanol (MeOH)

  • Acid Catalyst (e.g., Amberlyst-15, p-Toluenesulfonic acid)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

Procedure:

  • To a solution of 5-hydroxymethylfurfural (1.0 eq) in anhydrous methanol (20 mL/g of HMF), add the acid catalyst (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40-60 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion of the reaction, neutralize the acid catalyst by adding a solid base (e.g., sodium bicarbonate) or by washing with a saturated sodium bicarbonate solution.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure 2-(dimethoxymethyl)-5-(methoxymethyl)furan.

Experimental_Workflow start Start dissolve Dissolve HMF in Methanol start->dissolve add_catalyst Add Acid Catalyst dissolve->add_catalyst react Stir and Monitor Reaction add_catalyst->react neutralize Neutralize Catalyst react->neutralize evaporate Evaporate Methanol neutralize->evaporate extract Dissolve in CH₂Cl₂ and Wash evaporate->extract dry Dry with Na₂SO₄ extract->dry purify Purify by Column Chromatography dry->purify end End purify->end

Figure 3: General experimental workflow for DMMF synthesis.

Spectroscopic Data

Detailed spectroscopic data for DMMF is scarce in the public domain. However, based on its structure and data from analogous compounds, the following are the expected spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Signals corresponding to the two furan protons (typically in the range of δ 6.0-6.5 ppm).

    • A singlet for the acetal proton (CH(OCH₃)₂) around δ 5.4 ppm.

    • A singlet for the methoxy (B1213986) protons of the acetal group (CH(OCH₃)₂) around δ 3.3 ppm.

    • A singlet for the methylene (B1212753) protons of the methoxymethyl group (CH₂OCH₃) around δ 4.5 ppm.

    • A singlet for the methoxy protons of the methoxymethyl group (CH₂OCH₃) around δ 3.4 ppm.

  • ¹³C NMR:

    • Signals for the furan ring carbons (typically in the range of δ 100-160 ppm).

    • A signal for the acetal carbon (CH(OCH₃)₂) around δ 98 ppm.

    • Signals for the methoxy carbons around δ 53-58 ppm.

    • A signal for the methylene carbon of the methoxymethyl group (CH₂OCH₃) around δ 65 ppm.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of DMMF is expected to show a molecular ion peak (M⁺) at m/z 186. Key fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z 155, and the loss of the entire dimethoxymethyl group to give a fragment at m/z 111.

Biological Activity and Drug Development Potential

While there is no specific research on the biological activities of DMMF, the furan scaffold is a common motif in a wide range of biologically active compounds and pharmaceuticals.[9] Furan derivatives have been reported to exhibit diverse pharmacological properties, including:

  • Antibacterial and antifungal activities.[10][11]

  • Antiviral activity.[11]

  • Anti-inflammatory properties.[10]

  • Anticancer activity.[10]

  • Neuroprotective effects.[12]

The presence of the furan ring in DMMF suggests that it could serve as a scaffold for the development of new therapeutic agents.[9] The acetal and ether functionalities could be modified to modulate the compound's pharmacokinetic and pharmacodynamic properties. Further research is warranted to explore the potential biological activities of DMMF and its derivatives.

Conclusion

2-(dimethoxymethyl)-5-(methoxymethyl)furan (DMMF) is a furan derivative with a well-defined chemical structure that can be synthesized from the biomass-derived platform chemical 5-HMF. This guide has provided a summary of its known and estimated chemical properties, a plausible synthetic pathway and mechanism, and a general experimental protocol. While specific biological data for DMMF is currently unavailable, the prevalence of the furan moiety in medicinal chemistry suggests that DMMF and its analogues could be interesting candidates for future drug discovery and development programs. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, renewable chemicals, and medicinal chemistry.

References

The Sensory Signature of Mesifurane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the sensory profile and odor threshold of Mesifurane (2,5-dimethyl-4-methoxy-3(2H)-furanone), a key aroma compound found in a variety of fruits and a significant component in the flavor and fragrance industry. This document outlines its distinct sensory characteristics, presents available quantitative odor threshold data, and details the experimental methodologies used for its evaluation.

Sensory Profile of Mesifurane

Mesifurane is a potent aroma compound renowned for its complex and desirable sensory characteristics. Its profile is predominantly defined by sweet, caramel-like, and sherry-like notes.[1] However, its perception can be multifaceted, with nuances that vary depending on its concentration and the matrix in which it is present. A comprehensive sensory profile, compiled from various organoleptic assessments, is detailed below.

Key Sensory Descriptors:

  • Primary Notes: Sweet, Caramel, Sherry-like, Burnt Sugar[2]

  • Secondary Notes: Fruity (specifically reminiscent of arctic bramble), Spicy, Cherry-like[3]

  • Subtle Nuances: Musty, Earthy, Meaty, Vegetative, Coffee, Maple, Nutty[2]

The sensory perception of Mesifurane is also influenced by its stereochemistry. The (R)-(+) isomer is reported to have intensive flavor characteristics of burnt caramel. Racemic Mesifurane is often described as sweet, spicy, cherry-like, and earthy.

Odor and Flavor Thresholds

The odor threshold is a critical parameter for understanding the impact of an aroma compound. It is defined as the lowest concentration of a substance that can be detected by the human sense of smell. Two main types of thresholds are often considered: the detection threshold (the concentration at which a stimulus is first detected) and the recognition threshold (the concentration at which the stimulus can be identified).

While Mesifurane is recognized as a high-impact aroma chemical with a low odor threshold, publicly available, peer-reviewed quantitative data, particularly in standard media like water or air, is limited. The following table summarizes the available quantitative data for the odor threshold of Mesifurane.

CompoundThreshold TypeMediumThreshold ValueReference
MesifuraneOdor Threshold1.00% in Dipropylene GlycolHighThe Good Scents Company[2]

Note: The term "High" for odor strength as reported by The Good Scents Company suggests that a very low concentration is perceptible, though a precise numerical value is not provided in the publicly accessible data. Further investigation into proprietary databases or direct experimental determination is recommended for precise quantitative values.

For context, related 4-hydroxy-3(2H)-furanones, such as Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), the precursor to Mesifurane, have reported odor thresholds ranging from 0.03 to 1,700 µg/L in water, indicating the high potency of this class of compounds.[4]

Experimental Protocols

The determination of the sensory profile and odor threshold of Mesifurane involves a combination of instrumental analysis and sensory evaluation by trained human panels. Gas Chromatography-Olfactometry (GC-O) is a key technique for identifying odor-active compounds in a sample.

Gas Chromatography-Olfactometry (GC-O) for Sensory Profiling

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. This technique allows researchers to pinpoint which volatile compounds in a complex mixture are responsible for its characteristic aroma.

Methodology:

  • Sample Preparation: A volatile extract of the sample containing Mesifurane (e.g., strawberry puree, arctic bramble juice) is prepared using methods such as headspace solid-phase microextraction (HS-SPME) or solvent-assisted flavor evaporation (SAFE).

  • Gas Chromatographic Separation: The volatile extract is injected into a gas chromatograph equipped with a capillary column (e.g., FFAP or DB-5). The compounds are separated based on their boiling points and polarity.

  • Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometer (MS)) for chemical identification and quantification. The other stream is directed to a sniffing port.

  • Olfactory Evaluation: A trained sensory panelist sniffs the effluent from the sniffing port and records the time, duration, intensity, and description of any detected odors.

  • Data Analysis: The data from the chemical detector and the sensory panel are combined to create an aromagram, which correlates specific chemical compounds with their perceived odors.

GCO_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_analysis Data Analysis Sample Sample containing Mesifurane Extraction Volatile Extraction (e.g., HS-SPME) Sample->Extraction GC_Injection GC Injection Extraction->GC_Injection GC_Column Capillary Column Separation GC_Injection->GC_Column Effluent_Split Effluent Split GC_Column->Effluent_Split Detector Chemical Detector (MS/FID) Effluent_Split->Detector Sniffing_Port Sniffing Port Effluent_Split->Sniffing_Port Chemical_Data Chemical Identification Detector->Chemical_Data Sensory_Data Sensory Perception Data Sniffing_Port->Sensory_Data Aromagram Aromagram Generation Chemical_Data->Aromagram Sensory_Data->Aromagram Biosynthesis cluster_reaction Enzymatic Reaction Furaneol Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) Mesifurane Mesifurane (this compound) Furaneol->Mesifurane Methylation Enzyme O-methyltransferase (e.g., FaOMT in strawberry)

References

Spectroscopic Profile of 2,5-Dimethyl-4-methoxy-3(2H)-furanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethyl-4-methoxy-3(2H)-furanone (CAS No. 4077-47-8), a key aroma compound found in various fruits and an important molecule in flavor and fragrance research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Molecular Structure and Properties

IUPAC Name: 4-methoxy-2,5-dimethylfuran-3-one Synonyms: Mesifurane, Strawberry furanone methyl ether Molecular Formula: C₇H₁₀O₃ Molecular Weight: 142.15 g/mol

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmAssignment
Data not available in search results
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in search results
Mass Spectrometry (MS)

The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
142Data not available[M]⁺ (Molecular Ion)
43Data not available[CH₃CO]⁺
27Data not available[C₂H₃]⁺

Note: Detailed quantitative data for ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as relative intensities for mass spectrometry, were not available in the initial search results. The assignments provided are based on the expected fragmentation patterns and functional groups of the molecule.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

  • The tube is capped and gently agitated to ensure complete dissolution and homogeneity of the sample.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: Appropriate range to cover all carbon signals (e.g., 0-220 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • A drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • A second salt plate is carefully placed on top to create a thin liquid film between the plates.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

    • A background spectrum of the clean salt plates is recorded prior to the sample measurement and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

Instrumentation and Data Acquisition:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, operated in split mode.

    • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier gas: Helium at a constant flow rate.

    • Oven temperature program: A suitable temperature program is used to ensure good separation of the analyte from any impurities. For example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, and held for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass analyzer: Quadrupole or Ion Trap.

    • Scan range: m/z 40-400.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Pure Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR GCMS GC-MS Prep_MS->GCMS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Spectrum (Baseline Correction) IR->Process_IR Process_MS Process GC-MS Data (Peak Integration, Library Search) GCMS->Process_MS Interpret Structure Elucidation & Data Interpretation Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret Report Final Report (Data Tables & Analysis) Interpret->Report

Caption: General workflow for spectroscopic analysis.

The Maillard Reaction and the Genesis of Furanone Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids. This intricate process is responsible for the desirable color, aroma, and flavor of a vast array of thermally processed foods. Among the myriad of compounds generated, furanones represent a class of potent flavor molecules, often imparting sweet, caramel-like, and fruity notes. This technical guide provides a comprehensive overview of the formation of furanone compounds through the Maillard reaction, with a focus on the underlying mechanisms, quantitative analysis, experimental methodologies, and biological significance, tailored for a scientific audience.

Core Mechanisms of Furanone Formation

The formation of furanone compounds via the Maillard reaction is a multifaceted process that can proceed through several key pathways. The initial step involves the condensation of a reducing sugar with an amino acid to form a Schiff base, which then cyclizes to a glycosylamine. This unstable intermediate undergoes an Amadori rearrangement to form a more stable ketosamine, a central precursor in the subsequent formation of furanones.

The primary pathways for furanone genesis from the Amadori product include:

  • 1,2-Enolization: Under acidic conditions (pH < 7), the Amadori product predominantly undergoes 1,2-enolization, leading to the formation of 3-deoxyosones. These intermediates can then cyclize and dehydrate to form furan (B31954) derivatives.

  • 2,3-Enolization: Under neutral or alkaline conditions (pH > 7), 2,3-enolization is favored, resulting in the formation of 1-deoxyosones. This pathway is particularly significant for the formation of key 3(2H)-furanones.[1]

Two main routes from these intermediates lead to the diverse array of furanone structures:

  • Intact Sugar Skeleton Cyclization: The carbon backbone of the original sugar molecule remains largely intact as it cyclizes to form the furanone ring. This is a primary route for the formation of certain furanones directly from sugar degradation.[2]

  • Recombination of Sugar Fragments and Strecker Aldehydes: The sugar molecule can fragment into smaller, reactive carbonyl and dicarbonyl compounds. These fragments can then recombine, often incorporating aldehydes generated from the Strecker degradation of amino acids, to form the final furanone structure. The Strecker degradation is a crucial reaction wherein an α-amino acid is converted to an aldehyde with one fewer carbon atom.

Key Furanone Compounds and Their Formation Pathways

Several furanone compounds are of particular interest due to their significant contribution to food flavor. The formation pathways of these key molecules are detailed below.

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®)

Furaneol (B68789) is a potent aroma compound with a characteristic caramel-like, sweet, and fruity odor. It is a key flavor component in a wide variety of fruits and thermally processed foods. While it can be formed from the thermal degradation of rhamnose and fructose, its formation in the Maillard reaction is of significant interest.[1]

The primary Maillard-driven pathway for furaneol formation involves the reaction of a hexose (B10828440) sugar with an amino acid. The hexose forms a 1-deoxyosone intermediate, which can then undergo further reactions to yield furaneol. Labeling studies have shown that the glucose carbon skeleton can remain intact during the formation of 2,5-dimethyl-4-hydroxy-3[2H]-furanone (DMHF), a related compound.

From pentose (B10789219) sugars, furaneol formation is also possible through a chain elongation step involving Strecker aldehydes. For instance, the 1-deoxypentosone formed from a pentose can react with formaldehyde (B43269) (the Strecker aldehyde of glycine) to form furaneol.[1]

4-Hydroxy-5-methyl-3(2H)-furanone (Norfuraneol)

Norfuraneol, with a caramel-like aroma, is primarily formed from the degradation of pentose sugars.[1] In a Maillard reaction system containing a pentose like D-xylose, norfuraneol is often the major 3(2H)-furanone formed.[1] Isotope labeling experiments have demonstrated that norfuraneol is directly formed from the pentose without the incorporation of Strecker aldehydes.[1]

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone and 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone (Homofuraneol)

Homofuraneol, which exists as two tautomers, contributes a caramel-like and savory aroma. Its formation from pentoses in the presence of specific amino acids highlights the importance of Strecker degradation products. In a reaction system with a pentose and L-alanine, the 1-deoxypentosone intermediate can react with acetaldehyde (B116499) (the Strecker aldehyde of alanine) in a chain elongation reaction to produce homofuraneol.[1]

Quantitative Data on Furanone Formation

The yield of furanone compounds in the Maillard reaction is influenced by a multitude of factors, including the type of sugar and amino acid, their molar ratio, reaction temperature, time, and pH. The following tables summarize quantitative data from various model system studies.

Table 1: Formation of Furan and Methylfuran under Different Heating Conditions

Precursor(s)Heating ConditionFuran Yield (µmol/mol precursor)2-Methylfuran Yield (µmol/mol precursor)
Various sugars and amino acidsRoasting (closed system)up to 330up to 260
Various sugars and amino acidsPressure cooking< 20Not specified
2-FuraldehydePressure cooking70-100Not specified

Data sourced from Limacher et al. (2008).[2]

Table 2: Relative Amounts of 3(2H)-Furanones Formed from D-Xylose in a Maillard Reaction Model System

Maillard SystemNorfuraneol (%)Furaneol (%)Homofuraneol (%)
Xylose9334
Xylose/Glycine (B1666218)99.80.2< 0.1
Xylose/Alanine99.30.20.5

Reaction conditions: D-Xylose, glycine, and L-alanine (5 mmol each) in phosphate (B84403) buffer (0.2 mol/L, pH 7), heated at 90°C for 1 hour.[3]

Table 3: Formation of Furan in Various Maillard Reaction Model Systems at Different Temperatures

Model SystemFuran Concentration at 90°C (ng/mL)Furan Concentration at 121°C (ng/mL)Furan Concentration at 150°C (ng/mL)
Ribose/Serine2.14931.9Not specified
Furoic Acid1058.2Not specified13927.9

Data sourced from Cho & Lee (2014).[4]

Experimental Protocols

The following are detailed methodologies for key experiments related to the formation and analysis of furanone compounds in Maillard reaction model systems.

Preparation of a Maillard Reaction Model System

This protocol is adapted from the study by Blank et al. on the formation of 3(2H)-furanones from pentoses.[1]

Materials:

  • D-Xylose

  • Glycine or L-alanine

  • Disodium hydrogen phosphate (Na₂HPO₄)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

Procedure:

  • Reactant Solution Preparation: Dissolve 5 mmol of D-xylose and 5 mmol of either glycine or L-alanine in 5 mL of a 0.2 mol/L sodium phosphate buffer (pH 7.0).

  • Heating Reaction: Heat the solution in a sealed container at 90°C for 1 hour.

  • Reaction Quenching and pH Adjustment: After heating, cool the reaction mixture and add 100 mL of water. Saturate the solution with 40 g of NaCl and adjust the pH to 4.0 using a 2 mol/L HCl solution.

  • Extraction: Continuously extract the neutral compounds with 50 mL of diethyl ether overnight using a rotation perforator.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate at 4°C and then concentrate the extract to a final volume of 0.5 mL for analysis.

Analysis of Furanone Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the GC-MS analysis of furanones, based on common practices in the field.

Instrumentation:

  • Gas chromatograph coupled with a mass selective detector.

GC Conditions:

  • Column: A polar capillary column, such as a DB-WAX or HP-INNOWAX (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating furanones.

  • Injector: Splitless injection at a high temperature (e.g., 250°C).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 3°C/minute.

    • Ramp to 240°C at a rate of 10°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: A suitable mass range to cover the expected furanone compounds and their fragments (e.g., m/z 35-350).

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.

Maillard_Reaction_Furanone_Formation Reducing_Sugar Reducing Sugar Schiff_Base Schiff Base Reducing_Sugar->Schiff_Base Amino_Acid Amino Acid Amino_Acid->Schiff_Base Strecker_Degradation Strecker Degradation Amino_Acid->Strecker_Degradation Glycosylamine Glycosylamine Schiff_Base->Glycosylamine Amadori_Product Amadori Product (Ketosamine) Glycosylamine->Amadori_Product Amadori Rearrangement Enolization_1_2 1,2-Enolization (pH < 7) Amadori_Product->Enolization_1_2 Enolization_2_3 2,3-Enolization (pH > 7) Amadori_Product->Enolization_2_3 Sugar_Fragmentation Sugar Fragmentation Amadori_Product->Sugar_Fragmentation Deoxyosone_3 3-Deoxyosone Enolization_1_2->Deoxyosone_3 Deoxyosone_1 1-Deoxyosone Enolization_2_3->Deoxyosone_1 Furan_Derivatives Furan Derivatives Deoxyosone_3->Furan_Derivatives Cyclization & Dehydration Furanones 3(2H)-Furanones Deoxyosone_1->Furanones Cyclization Deoxyosone_1->Strecker_Degradation Strecker_Aldehyde Strecker Aldehyde Strecker_Degradation->Strecker_Aldehyde Strecker_Aldehyde->Furanones Chain Elongation Fragments Reactive Carbonyls Sugar_Fragmentation->Fragments Fragments->Furanones Recombination

Caption: General pathways for furanone formation in the Maillard reaction.

Furanone_Formation_from_Pentose Pentose Pentose (e.g., D-Xylose) Amadori_Product Amadori Product Pentose->Amadori_Product Amino_Acid Amino Acid Amino_Acid->Amadori_Product Deoxypentosone 1-Deoxypentosone Amadori_Product->Deoxypentosone 2,3-Enolization Norfuraneol Norfuraneol Deoxypentosone->Norfuraneol Cyclization Strecker_Deg_Gly Strecker Degradation Deoxypentosone->Strecker_Deg_Gly Strecker_Deg_Ala Strecker Degradation Deoxypentosone->Strecker_Deg_Ala Furaneol Furaneol Deoxypentosone->Furaneol Homofuraneol Homofuraneol Deoxypentosone->Homofuraneol Glycine Glycine Glycine->Strecker_Deg_Gly Alanine Alanine Alanine->Strecker_Deg_Ala Formaldehyde Formaldehyde (C1) Strecker_Deg_Gly->Formaldehyde Acetaldehyde Acetaldehyde (C2) Strecker_Deg_Ala->Acetaldehyde Formaldehyde->Furaneol Chain Elongation (C5 + C1) Acetaldehyde->Homofuraneol Chain Elongation (C5 + C2)

Caption: Formation of key furanones from a pentose precursor.

Experimental_Workflow_Furanone_Analysis Start Start: Maillard Reaction Model System Heating Heating (e.g., 90°C, 1 hr) Start->Heating Quenching Quenching & pH Adjustment (add H2O, NaCl, HCl) Heating->Quenching Extraction Liquid-Liquid Extraction (e.g., Diethyl Ether) Quenching->Extraction Drying Drying of Organic Phase (Na2SO4) Extraction->Drying Concentration Concentration of Extract Drying->Concentration Analysis GC-MS or HPLC Analysis Concentration->Analysis Data Data Acquisition & Quantification Analysis->Data

Caption: Experimental workflow for furanone analysis.

Biological Significance and Relevance to Drug Development

While celebrated for their sensory contributions to food, furanone compounds and other Maillard reaction products also possess biological activities that are of interest to researchers in drug development.

Mutagenic and Carcinogenic Potential

Some products of the Maillard reaction have been shown to exhibit mutagenic and carcinogenic properties. For instance, furan has been classified as a possible human carcinogen. Heated sugar-amino acid mixtures have demonstrated mutagenic activity in short-term bioassays like the Ames test.[5] Purified Maillard reaction products, including some furan derivatives, have also shown mutagenicity and clastogenicity.[5] This raises concerns about the safety of foods rich in these compounds and is an important consideration in the development of new food products and pharmaceuticals that may undergo heat treatment in their manufacturing process.

Antimutagenic and Anticarcinogenic Properties

Conversely, some Maillard reaction products, including certain furanones, have demonstrated antimutagenic and anticarcinogenic effects. For example, some food-derived furanones have been shown to be effective anti-carcinogenic agents in animal models treated with known carcinogens.[6] Additionally, the melanoidins, the brown pigments formed in the later stages of the Maillard reaction, have been found to inhibit the mutagenicity of certain carcinogens.[5]

Antioxidant Activity

Many Maillard reaction products, including some furanones, exhibit significant antioxidant activity.[6] This property is of interest for its potential to mitigate oxidative stress, a factor implicated in a wide range of chronic diseases. The antioxidant capacity of these compounds is an active area of research for their potential application as functional food ingredients or as lead compounds in drug discovery.

Conclusion

The formation of furanone compounds through the Maillard reaction is a complex yet fascinating area of study with implications for food science, flavor chemistry, and human health. A thorough understanding of the underlying reaction mechanisms, the factors influencing their formation, and their biological activities is crucial for researchers and professionals in related fields. The methodologies and data presented in this guide provide a solid foundation for further investigation into these potent and multifaceted molecules. The dual nature of Maillard reaction products, possessing both potentially harmful and beneficial properties, underscores the importance of continued research to harness their positive attributes while mitigating any potential risks.

References

The Crucial Role of 2,5-Dimethyl-4-methoxy-3(2H)-furanone in Strawberry Aroma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

The characteristic sweet, caramel-like, and fruity aroma of ripe strawberries (Fragaria × ananassa) is a complex symphony of volatile organic compounds. Among these, 2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF), also known as mesifurane, plays a pivotal role. This technical guide provides a comprehensive overview of the biosynthesis, regulation, and analytical quantification of DMMF, offering valuable insights for researchers in flavor chemistry, plant science, and related fields.

The Chemical and Sensory Significance of DMMF

DMMF is a methylated derivative of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol®), another key contributor to strawberry aroma. While HDMF imparts a caramel-like, sweet fragrance, the methylation to DMMF alters the sensory perception, contributing to the overall complexity and richness of the strawberry flavor profile. The presence and concentration of DMMF are highly dependent on the strawberry cultivar, ripening stage, and environmental conditions.

Biosynthesis and Regulation of DMMF in Strawberry

The formation of DMMF in strawberries is a multi-step enzymatic process that occurs during fruit ripening. The pathway originates from carbohydrate metabolism and is tightly regulated at the genetic level.

The Biosynthetic Pathway

The biosynthesis of DMMF begins with its precursor, HDMF. Current research indicates that HDMF is synthesized from D-fructose-1,6-diphosphate through a series of enzymatic reactions. A key enzyme in this pathway is the quinone oxidoreductase, FaQR (also known as FaEO), which catalyzes a critical step in the formation of the furanone ring structure.

Once HDMF is synthesized, it undergoes methylation to form DMMF. This reaction is catalyzed by the enzyme Fragaria x ananassa O-methyltransferase (FaOMT). The expression of the FaOMT gene is a crucial determinant of the DMMF content in strawberries.

dot

Furanone_Biosynthesis Biosynthetic Pathway of this compound (DMMF) in Strawberry Fructose_1_6_BP D-Fructose-1,6-diphosphate Intermediates Intermediate Steps Fructose_1_6_BP->Intermediates HDMF 4-hydroxy-2,5-dimethyl- 3(2H)-furanone (HDMF) Intermediates->HDMF       DMMF 2,5-Dimethyl-4-methoxy- 3(2H)-furanone (DMMF) HDMF->DMMF       FaQR FaQR / FaEO (Quinone Oxidoreductase) FaQR->Intermediates catalyzes FaOMT FaOMT (O-methyltransferase) FaOMT->HDMF catalyzes

Biosynthetic pathway of DMMF in strawberry.
Transcriptional Regulation

The expression of the FaOMT gene is a key regulatory point in DMMF biosynthesis. Studies have shown that the promoter region of the FaOMT gene contains binding sites for various transcription factors, including MYB, basic/helix-loop-helix (bHLH), and BZIP transcription factors.[1] The presence or absence of a functional FaOMT allele can lead to significant variations in DMMF content among different strawberry cultivars.[2] This genetic polymorphism is a major factor determining the aroma profile of a given strawberry variety.

dot

Transcriptional_Regulation Transcriptional Regulation of FaOMT Gene Expression TF_bHLH bHLH Transcription Factor FaOMT_Promoter FaOMT Gene Promoter TF_bHLH->FaOMT_Promoter binds to TF_MYB MYB Transcription Factor TF_MYB->FaOMT_Promoter binds to TF_BZIP BZIP Transcription Factor TF_BZIP->FaOMT_Promoter binds to FaOMT_Gene FaOMT Gene FaOMT_Promoter->FaOMT_Gene initiates FaOMT_mRNA FaOMT mRNA FaOMT_Gene->FaOMT_mRNA transcription FaOMT_Protein FaOMT Protein FaOMT_mRNA->FaOMT_Protein translation DMMF_Production DMMF Production FaOMT_Protein->DMMF_Production catalyzes

Regulation of FaOMT gene expression.

Quantitative Analysis of DMMF in Strawberry Cultivars

The concentration of DMMF varies significantly among different strawberry cultivars and increases as the fruit ripens. The presence of a functional FaOMT allele is a prerequisite for DMMF production.

Table 1: Concentration of this compound (DMMF) in Various Strawberry Cultivars

CultivarRipening StageDMMF Concentration (µg/g FW)Reference
PajaroOverripe39.13 (as mesifurane)[3]
AlbionRipe0.67 (% relative abundance)[4]
Calypso (Control)Ripe~1.5[5]
Calypso (FaOMT antisense)RipeNot Detected[5]
SulhyangRedDetected[6]

Note: Data for DMMF concentration is often reported in relative abundance or in comparison to its precursor, HDMF. Absolute quantitative data across a wide range of cultivars and precisely defined ripening stages remains an area for further research.

Experimental Protocols for DMMF Analysis

Accurate quantification of DMMF in a complex matrix like strawberry requires robust analytical methods. Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are two commonly employed techniques.

HS-SPME-GC-MS for Volatile Analysis

This method is highly sensitive for the analysis of volatile and semi-volatile compounds like DMMF from the headspace of a sample, minimizing sample preparation.[2][7]

Experimental Workflow:

dot

SPME_Workflow HS-SPME-GC-MS Experimental Workflow for DMMF Analysis Sample_Prep 1. Sample Preparation (Homogenization) Incubation 2. Incubation (e.g., 40°C for 10 min) Sample_Prep->Incubation SPME 3. Headspace SPME (e.g., DVB/CAR/PDMS fiber, 40°C for 30 min) Incubation->SPME GC_MS 4. GC-MS Analysis (Desorption & Separation) SPME->GC_MS Data_Analysis 5. Data Analysis (Quantification) GC_MS->Data_Analysis

HS-SPME-GC-MS workflow for DMMF analysis.

Detailed Methodology:

  • Sample Preparation: Homogenize a known weight of fresh or frozen strawberry tissue. Transfer an aliquot to a headspace vial.

  • Incubation: Incubate the vial at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 10 minutes) to allow volatiles to equilibrate in the headspace.

  • HS-SPME: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorption: Insert the SPME fiber into the heated injection port of the gas chromatograph to desorb the analytes.

    • Separation: Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).

    • Detection: Detect and identify the compounds using a mass spectrometer.

  • Quantification: Quantify DMMF by comparing its peak area to that of an internal standard and a calibration curve prepared with a pure DMMF standard.

HPLC-UV for Furanone Quantification

HPLC-UV is a reliable method for the simultaneous quantification of DMMF and its precursor, HDMF.

Detailed Methodology:

  • Sample Extraction:

    • Homogenize a known weight of strawberry tissue with distilled water.

    • Clarify the homogenate by adding Celite® and Carrez solutions, followed by filtration.

    • Filter the extract through a 0.45 µm membrane filter before injection.

  • HPLC-UV Analysis:

    • Column: Use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Employ a gradient elution using a mixture of an aqueous buffer (e.g., 0.1 M sodium acetate, pH 4.0) and an organic solvent (e.g., methanol).

    • Detection: Monitor the absorbance at a wavelength of 280 nm.

    • Injection Volume: Inject a fixed volume of the sample extract (e.g., 20 µL).

  • Quantification: Create a calibration curve using standard solutions of DMMF of known concentrations. Quantify the DMMF in the sample by comparing its peak area to the calibration curve.

Conclusion and Future Perspectives

This compound is a critical component of the desirable aroma of strawberries. Its biosynthesis is intricately linked to the expression of the FaOMT gene, which is subject to complex transcriptional regulation. Understanding the genetic and biochemical factors that control DMMF production is essential for breeding new strawberry cultivars with enhanced flavor profiles. Further research is needed to fully elucidate the upstream signaling pathways that regulate the expression of key biosynthetic genes and to compile a more comprehensive quantitative dataset of DMMF concentrations across a wider range of cultivars and ripening stages. The detailed analytical protocols provided in this guide offer a solid foundation for researchers to pursue these investigations and contribute to the ongoing efforts to improve the sensory quality of this economically important fruit.

References

An In-depth Technical Guide to the Precursors of 2,5-Dimethyl-4-methoxy-3(2H)-furanone in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the precursors of 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF), a significant flavor compound in many fruits. The guide details the biosynthetic pathways, presents quantitative data on precursor abundance, and provides detailed experimental protocols for their extraction, analysis, and enzymatic characterization.

Introduction

This compound (DMMF), also known as mesifurane or strawberry furanone methyl ether, is a key aroma compound contributing to the desirable flavor profiles of numerous fruits, including strawberries, raspberries, and pineapples. Understanding the biosynthesis of DMMF is crucial for applications in flavor science, food technology, and potentially for the development of novel therapeutic agents. This guide focuses on the immediate and upstream precursors of DMMF in plants, providing a detailed technical resource for researchers in the field.

The primary and immediate precursor to DMMF is 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) , commonly known as Furaneol®. DMMF is formed from HDMF through an O-methylation reaction catalyzed by an O-methyltransferase. Therefore, the biosynthesis and accumulation of HDMF and its conjugates are the critical determinants of DMMF levels in plants.

Biosynthetic Pathway of DMMF Precursors

The biosynthesis of HDMF originates from primary metabolism, specifically from sugar phosphates. The pathway has been most extensively studied in strawberries (Fragaria x ananassa).

Key Precursors:

  • D-fructose-1,6-bisphosphate and D-fructose 6-phosphate: These sugar phosphates are the initial precursors for the furanone ring structure.[1][2][3] Studies with labeled precursors have confirmed their role in the formation of the HDMF backbone.[3]

  • 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF): This unstable intermediate is the direct precursor to HDMF.

  • 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF): The immediate precursor to DMMF. It is also found in a conjugated form.

  • HDMF-β-D-glucopyranoside: A non-volatile, stable storage form of HDMF.[4] This glycoside can be hydrolyzed to release free HDMF.

Enzymatic Steps:

  • Conversion of Sugar Phosphates to HMMF: The precise enzymatic steps for the conversion of D-fructose-1,6-bisphosphate or D-fructose 6-phosphate to HMMF are not yet fully elucidated but involve a series of enzymatic reactions.

  • Reduction of HMMF to HDMF: This crucial step is catalyzed by an enone oxidoreductase , also known as quinone oxidoreductase (FaQR in strawberry).[5] This enzyme reduces the exocyclic double bond of HMMF to form HDMF.

  • Glycosylation of HDMF: HDMF can be glycosylated by a UDP-glycosyltransferase to form the stable HDMF-β-D-glucopyranoside.

  • Methylation of HDMF to DMMF: The final step in the formation of DMMF is the methylation of the hydroxyl group of HDMF, catalyzed by an O-methyltransferase (FaOMT in strawberry) .

DMMF Biosynthesis Fructose_phosphates D-Fructose-1,6-bisphosphate / D-Fructose 6-phosphate HMMF 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) Fructose_phosphates->HMMF Multiple enzymatic steps HDMF 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) HMMF->HDMF Enone Oxidoreductase (FaEO/FaQR) HDMF_glucoside HDMF-β-D-glucopyranoside HDMF->HDMF_glucoside UDP-glycosyltransferase DMMF This compound (DMMF) HDMF->DMMF O-Methyltransferase (FaOMT) HDMF_glucoside->HDMF β-glucosidase SPE Workflow Homogenization 1. Fruit Homogenization (Liquid Nitrogen) Extraction 2. Extraction (Methanol/Water) Homogenization->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Evaporation 4. Methanol Evaporation Centrifugation->Evaporation Sample_Loading 6. Sample Loading Evaporation->Sample_Loading SPE_Conditioning 5. SPE Cartridge Conditioning (Methanol, Water) SPE_Conditioning->Sample_Loading Washing 7. Washing (Water) Sample_Loading->Washing Elution 8. Elution (Methanol) Washing->Elution Final_Concentration 9. Concentration & Reconstitution Elution->Final_Concentration Hormonal Regulation cluster_Hormones Hormonal Signals cluster_Signaling Signaling Cascade cluster_Genes Gene Expression cluster_Metabolites Metabolite Production Auxin Auxin FaARF2 FaARF2 Auxin->FaARF2 activates ABA Abscisic Acid (ABA) ABA_Receptors ABA Receptors ABA->ABA_Receptors JA Jasmonic Acid (JA) JA_Signaling JA Signaling Components JA->JA_Signaling TFs Ripening-related Transcription Factors (e.g., FaMYB10) FaARF2->TFs represses ABA_Receptors->TFs activates JA_Signaling->TFs activates FaQR FaQR (Enone Oxidoreductase) TFs->FaQR induces transcription FaOMT FaOMT (O-Methyltransferase) TFs->FaOMT induces transcription HDMF HDMF FaQR->HDMF catalyzes formation DMMF DMMF FaOMT->DMMF catalyzes formation

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 2,5-Dimethyl-4-methoxy-3(2H)-furanone in Food

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF), also known as mesifurane, is a significant volatile flavor compound found in a variety of fruits, contributing characteristic sweet, fruity, and caramel-like aromas.[1][2] Its presence and concentration are crucial to the sensory profile of foods such as strawberries, mangoes, and pineapples.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the identification and quantification of DMMF in complex food matrices.[4] This document provides detailed application notes and protocols for the analysis of DMMF in food samples using GC-MS, including sample preparation, chromatographic separation, and mass spectrometric detection.

Data Presentation: Quantitative Analysis of this compound in Various Food Matrices

The following table summarizes the reported concentrations of this compound in different food samples, as determined by GC-MS based methods.

Food MatrixConcentration Range (µg/kg)Analytical MethodReference
StrawberriesNot explicitly quantified, but identified as a key aroma compound. HPLC with GC-MS confirmation was used.HPLC-GC-MS[5]
Mangoes (Alphonso)Not explicitly quantified, but identified as a flavor compound.GC-MS[2]
Arctic BrambleA significant flavorant.GC-MS[2]
PineappleIdentified as a key odorant.GC-MS[1]

Note: While many studies focus on the related compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), the data presented here is specific to its methoxy (B1213986) derivative, DMMF, where available.

Experimental Protocols

Several methods can be employed for the extraction and analysis of DMMF from food samples. Headspace Solid-Phase Microextraction (HS-SPME) and Solid-Phase Extraction (SPE) are common sample preparation techniques.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

This method is suitable for the extraction of volatile and semi-volatile compounds from solid or liquid food samples.

1. Sample Preparation:

  • Homogenize the food sample (e.g., 5 g of fruit puree).[6]

  • Transfer the homogenized sample into a 20 mL headspace vial.[6]

  • To enhance the release of volatile compounds, add a saturated NaCl solution (e.g., 5 mL).[6]

  • For quantitative analysis, spike the sample with a suitable internal standard (e.g., deuterated furanone).[6]

  • Seal the vial with a PTFE/silicone septum.[6]

  • Equilibrate the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) with agitation to allow the analytes to partition into the headspace.[6]

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

2. GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.[6]

  • Column: Use a polar capillary column, such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), which is suitable for separating furanones.[6]

  • Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min).[6]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.[6]

    • Ramp to 180°C at a rate of 3°C/minute.[6]

    • Ramp to 240°C at a rate of 10°C/minute, and hold for 5 minutes.[6]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[6]

    • Source Temperature: 230°C.[6]

    • Quadrupole Temperature: 150°C.[6]

    • Scan Mode: For identification, use a full scan mode (e.g., m/z 35-350). For quantification, Selected Ion Monitoring (SIM) of characteristic ions for DMMF can be used for enhanced sensitivity and selectivity.[6]

3. Data Analysis:

  • Identify DMMF by comparing its mass spectrum and retention index with that of an authentic standard and spectral libraries.[6]

  • Quantify the concentration of DMMF by constructing a calibration curve using the internal standard method.[6][7]

Protocol 2: Solid-Phase Extraction (SPE) coupled with GC-MS

This protocol is effective for extracting DMMF from liquid food matrices like fruit juices.

1. Sample Preparation:

  • Use a Solid-Phase Extraction (SPE) cartridge suitable for the extraction of polar compounds from aqueous samples (e.g., Lichrolut-EN).[8][9]

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the fruit juice sample onto the cartridge.

  • Wash the cartridge to remove interfering compounds.

  • Elute the DMMF from the cartridge with a suitable solvent (e.g., 1 mL of methanol).[8][10]

2. GC-MS Analysis:

  • The eluate can be directly analyzed by GC-MS.[8][10] A direct microvial insert thermal desorption technique can also be employed for sample introduction.[8][9]

  • Follow the GC-MS parameters as outlined in Protocol 1. Adjustments to the injection volume and temperature program may be necessary depending on the concentration of the analyte in the eluate.

Visualizations

The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound in food.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Food Sample (e.g., Fruit Puree, Juice) homogenization Homogenization (for solid samples) sample->homogenization extraction Extraction (HS-SPME or SPE) homogenization->extraction gc_separation Gas Chromatography (Separation) extraction->gc_separation Sample Introduction ms_detection Mass Spectrometry (Detection & Identification) gc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis results Results data_analysis->results

Caption: Experimental workflow for GC-MS analysis of DMMF in food.

hs_spme_workflow start Homogenized Sample in Vial equilibration Equilibration (Heating & Agitation) start->equilibration adsorption Headspace Adsorption (SPME Fiber Exposure) equilibration->adsorption desorption Thermal Desorption (GC Inlet) adsorption->desorption

Caption: Headspace Solid-Phase Microextraction (HS-SPME) workflow.

References

Application Note: Quantification of Mesifurane in Beverages by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mesifurane, chemically known as 2,5-dimethyl-4-methoxy-3(2H)-furanone, is a significant flavor compound found in a variety of fruits, most notably strawberries.[1] Its sweet, caramel-like aroma contributes significantly to the sensory profile of many food products and beverages. The accurate quantification of Mesifurane is crucial for quality control, flavor profiling, and authenticity assessment in the beverage industry.[2] This application note provides a detailed protocol for the determination of Mesifurane in beverages using a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection.

While Gas Chromatography-Mass Spectrometry (GC-MS) is also a prevalent technique for Mesifurane analysis, HPLC offers a straightforward and cost-effective alternative, particularly for routine quality control applications.[1][3] It is important to note that Mesifurane can be unstable under certain analytical conditions, making careful sample handling and method optimization critical for accurate results.[3]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of Mesifurane in beverage samples.

1. Materials and Reagents

  • Mesifurane analytical standard (≥98% purity)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Sodium Acetate (B1210297) (analytical grade)

  • Acetic Acid (analytical grade)

  • Water (HPLC grade or Milli-Q)

  • Celite® 545

  • Carrez Reagent I (Potassium hexacyanoferrate(II) solution)

  • Carrez Reagent II (Zinc sulfate (B86663) solution)

  • Solid-Phase Extraction (SPE) Cartridges (C18, 500 mg, 6 mL)

  • Syringe filters (0.45 µm, PTFE or Nylon)

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Solid-Phase Extraction manifold

3. Preparation of Standard Solutions and Reagents

  • Acetate Buffer (0.05 M, pH 4.0): Dissolve an appropriate amount of sodium acetate in HPLC grade water. Adjust the pH to 4.0 with acetic acid.

  • Mesifurane Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Mesifurane standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 50 µg/mL.

4. Sample Preparation

The choice of sample preparation method depends on the complexity of the beverage matrix. Two common methods are presented below. For simpler, clear beverages, Method A may be sufficient. For more complex matrices like fruit juices with pulp, Method B is recommended.

Method A: Clarification for Clear Beverages (e.g., clear juices, flavored water)

  • Degas carbonated beverages by sonication or gentle agitation.[4]

  • To 10 mL of the beverage sample, add 0.5 g of Celite® 545.

  • Add 1 mL of Carrez Reagent I, and vortex for 1 minute.

  • Add 1 mL of Carrez Reagent II, and vortex for another minute.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method B: Solid-Phase Extraction (SPE) for Complex Beverages (e.g., pulpy juices, smoothies)

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.

  • Load 10 mL of the beverage sample (centrifuged if necessary to remove large particles) onto the cartridge.

  • Wash the cartridge with 5 mL of HPLC grade water to remove sugars and other polar interferences.

  • Elute the Mesifurane with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Analysis

  • Column: Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 0.05 M Sodium Acetate buffer (pH 4.0) and Methanol (70:30, v/v)[5]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detector Wavelength: 290 nm[5]

  • Run Time: Approximately 15 minutes (adjust as needed based on system and column performance)

6. Data Analysis and Quantification

  • Identify the Mesifurane peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the Mesifurane standards against their concentrations.

  • Determine the concentration of Mesifurane in the prepared sample by interpolating its peak area on the calibration curve.

  • Calculate the final concentration in the original beverage sample, taking into account any dilution or concentration factors from the sample preparation step.

Data Presentation

The following tables summarize the key quantitative data for the HPLC method.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.05 M Sodium Acetate buffer (pH 4.0) : Methanol (70:30)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 290 nm[5]
Expected Retention Time ~11-12 minutes (may vary)[3]

Table 2: Method Validation Parameters

ParameterTypical Performance CriteriaReference Value Example
Linearity (r²) ≥ 0.9990.999 over 0.5-60 µg/mL[6]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.36 µg/mL[6]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1-
Accuracy (% Recovery) 80 - 120%> 90%[5][6]
Precision (% RSD) Intra-day: ≤ 2%, Inter-day: ≤ 5%-
Specificity No interfering peaks at the retention time of MesifuranePeak purity analysis
Robustness Insensitive to small variations in method parametersVaries with parameter (e.g., pH, flow rate)

Mandatory Visualizations

experimental_workflow sample Beverage Sample prep_choice Sample Preparation sample->prep_choice clarification Method A: Clarification (Clear Beverages) prep_choice->clarification Clear spe Method B: SPE (Complex Beverages) prep_choice->spe Complex hplc HPLC Analysis clarification->hplc spe->hplc data Data Acquisition (Chromatogram) hplc->data quant Quantification data->quant result Mesifurane Concentration quant->result method_validation method HPLC Method linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision specificity Specificity method->specificity lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness validated Validated Method linearity->validated accuracy->validated precision->validated specificity->validated lod_loq->validated robustness->validated

References

Application Note: Solid-Phase Microextraction (SPME) for the Analysis of 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF), also known as Methoxyfuraneol, is a significant volatile compound contributing to the aroma of many fruits and heat-processed foods. Its characteristic caramel-like, sweet, and fruity odor makes it a key target for analysis in the food and fragrance industries. Solid-phase microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for the analysis of volatile and semi-volatile compounds like DMMF from various matrices.[1] This application note provides a detailed protocol for the headspace SPME (HS-SPME) of DMMF coupled with gas chromatography-mass spectrometry (GC-MS) analysis.

Principle of SPME

SPME is an equilibrium-based extraction technique that utilizes a fused silica (B1680970) fiber coated with a stationary phase.[2] For volatile compounds like DMMF, the fiber is exposed to the headspace above the sample, allowing volatile analytes to partition between the sample matrix, the headspace, and the fiber coating.[3][4] After extraction, the fiber is transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and analyzed.[5]

SPME Fiber Selection

The choice of SPME fiber coating is critical for efficient extraction and is dependent on the analyte's polarity and volatility.[1] For furan (B31954) derivatives, which are typically volatile, composite fibers containing Carboxen (CAR) and Divinylbenzene (DVB) have shown superior performance.[1] A triphasic fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often recommended due to its broad polarity range, making it suitable for a wide array of volatile and semi-volatile compounds.[1][6][7]

Quantitative Analysis Data

The following table summarizes typical quantitative data for the analysis of furan derivatives and other volatile compounds using SPME-GC-MS. These values are matrix-dependent and should be determined for each specific application.

ParameterTypical Value RangeReference
Linearity (R²)≥ 0.99[7][8]
Limit of Detection (LOD)0.02 - 10 ng/L[7][8][9]
Limit of Quantification (LOQ)0.1 - 50 ng/L[7][9]
Recovery90 - 110%[10][11]
Repeatability (RSD)< 15%[7][8]

Experimental Protocol: HS-SPME-GC-MS of DMMF

This protocol provides a general procedure for the analysis of DMMF in a liquid matrix (e.g., fruit juice, beverage). Optimization of parameters is crucial for each new matrix.[6]

1. Materials and Reagents

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, 50/30 µm thickness.

  • SPME Holder: Manual or autosampler compatible.

  • Vials: 20 mL clear glass headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

  • Sample: Liquid matrix containing DMMF.

  • Internal Standard (IS): e.g., 2-methyl-3-heptanone (B77676) or other suitable compound not present in the sample.

  • Sodium Chloride (NaCl): Analytical grade.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, HP-5ms).

2. Sample Preparation

  • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

  • If an internal standard is used, spike the sample with a known concentration of the IS.

  • Add 1.5 g of NaCl to the vial. The addition of salt increases the ionic strength of the sample, which can enhance the release of volatile compounds into the headspace.[7]

  • Immediately seal the vial with the screw cap.

3. HS-SPME Procedure

  • Fiber Conditioning: Before the first use and after prolonged storage, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port.

  • Incubation/Equilibration: Place the vial in a heating block or autosampler agitator set to 60°C. Allow the sample to equilibrate for 15 minutes with agitation.[12]

  • Extraction: After equilibration, expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.[7] The extraction time and temperature are critical parameters that should be optimized.[3][6]

  • Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port. Expose the fiber in the injector set at 250°C for 5 minutes in splitless mode to ensure complete desorption of the analytes.[12]

4. GC-MS Analysis

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 5°C/min to 180°C.

    • Ramp: 20°C/min to 250°C, hold for 5 minutes.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 35-350.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

5. Data Analysis

  • Identify DMMF based on its retention time and mass spectrum by comparing to a pure standard.

  • Quantify DMMF using the peak area ratio of the analyte to the internal standard.

Workflow Diagram

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis sample 1. Sample Aliquoting (5 mL into 20 mL vial) salt 2. Salt Addition (e.g., 1.5 g NaCl) sample->salt seal 3. Vial Sealing salt->seal equilibration 4. Equilibration (e.g., 60°C for 15 min) seal->equilibration Transfer to Agitator extraction 5. Headspace Extraction (e.g., 30 min at 60°C) equilibration->extraction desorption 6. Thermal Desorption (e.g., 250°C for 5 min) extraction->desorption Transfer to GC Injector gcms 7. GC-MS Analysis desorption->gcms data 8. Data Processing & Quantification gcms->data

Caption: HS-SPME-GC-MS workflow for DMMF analysis.

References

Applications of Mesifurane in the Flavor and Fragrance Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesifurane, chemically known as 2,5-dimethyl-4-methoxy-3(2H)-furanone, is a key aroma compound found naturally in a variety of fruits, most notably strawberries, arctic brambles, and mangoes.[1][2] Its potent and desirable aroma profile, characterized by sweet, caramel-like, and fruity notes, makes it a valuable ingredient in the flavor and fragrance industry.[1] This document provides detailed application notes and experimental protocols for the utilization and analysis of Mesifurane.

Sensory Profile and Applications

Mesifurane possesses a complex and appealing aroma described as sweet, caramellic, fruity, and sometimes with sherry-like or burnt sugar nuances.[1] This multifaceted sensory profile allows for its versatile application in a wide range of products to impart or enhance specific flavor and fragrance characteristics.

In the Flavor Industry:

  • Fruit Flavors: Mesifurane is a cornerstone in the creation of authentic and impactful strawberry flavors. It is also used to enhance the flavor profiles of other berry, mango, and tropical fruit formulations.

  • Bakery and Confectionery: Its caramel (B1170704) and sweet notes make it an excellent addition to bakery products, candies, and desserts, providing a rich, cooked-fruit character.

  • Beverages: In juices, nectars, and alcoholic beverages, Mesifurane can contribute to a fuller and more complex fruit flavor.

In the Fragrance Industry:

  • Fine Fragrances: Perfumers utilize Mesifurane to add warmth, sweetness, and a gourmand facet to fragrance compositions. It blends well with fruity, floral, and oriental notes.

  • Personal Care Products: It can be incorporated into lotions, soaps, and other personal care items to provide a pleasant, fruity-sweet scent.

Quantitative Data

The concentration of Mesifurane in natural sources and its flavor perception are critical parameters for its effective application.

ParameterValueSource(s)
Concentration in Strawberries 0.3 - 1.7 mg/kg (fresh weight). Some studies report concentrations up to five times higher in certain cultivars.[1]
Flavor Threshold (racemate) 0.4 ppb (parts per billion) in water[3][4]
Odor Profile of Enantiomers (+)-(2R)-Mesifuran: burnt, intensive caramel(-)-(2S)-Mesifuran: lactone, coumarin-like, no caramelic odor[3]
Stability (at room temperature) Half-life of 320 days at pH 4[1]

Experimental Protocols

Protocol 1: Quantification of Mesifurane in Fruit Samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a common method for the extraction and quantification of Mesifurane from a fruit matrix.

1. Sample Preparation: a. Homogenize 5 g of fresh or frozen fruit sample (e.g., strawberry puree) in a blender. b. Transfer the homogenized sample into a 20 mL headspace vial. c. Add 3 mL of a 35% NaCl solution to the vial to increase the volatility of the analytes.[5] d. For quantitative analysis, add a known concentration of an appropriate internal standard (e.g., 3-hexanone (B147009) or a deuterated analog of Mesifurane). e. Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure: a. Place the vial in a heated agitator (e.g., at 40°C for 30 minutes) to equilibrate the sample and allow volatiles to partition into the headspace.[5] b. Expose a SPME fiber (e.g., 50/30 µm DVB/Carboxen/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes at 40°C) to adsorb the volatile compounds.[5]

3. GC-MS Analysis: a. Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.[5] b. Column: Use a polar capillary column such as a DB-WAX or HP-INNOWax (e.g., 60 m x 0.25 mm i.d., 1.00 µm film thickness).[5] c. Oven Temperature Program:

  • Initial temperature: 40°C for 30 seconds.
  • Ramp at 4°C/min to 230°C.
  • Ramp at 100°C/min to 260°C and hold for 10 minutes.[5] d. Carrier Gas: Helium at a constant flow of 1.5 mL/min.[5] e. Mass Spectrometer (MS) Parameters:
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Source Temperature: 230°C.[5]
  • Transfer Line Temperature: 280°C.[5]
  • Scan Mode: For identification, use a full scan mode (e.g., m/z 35-350). For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of Mesifurane (e.g., m/z 142, 111, 99, 83).

4. Data Analysis: a. Identify Mesifurane by comparing its retention time and mass spectrum with that of a pure standard. b. Quantify Mesifurane by creating a calibration curve of the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Protocol 2: Sensory Evaluation of Mesifurane – Directional Difference Test (Two-Alternative Forced Choice)

This protocol determines if a perceptible difference in a specific sensory attribute (e.g., sweetness, fruitiness) exists between a control sample and a sample containing Mesifurane.

1. Panelist Selection and Training: a. Select 25-50 panelists who are regular consumers of the product type being tested. b. Train panelists to identify and rate the intensity of the specific sensory attribute being evaluated.

2. Sample Preparation: a. Prepare a control sample (without Mesifurane) and a test sample containing Mesifurane at the desired concentration. The base product should be identical for both samples. b. Code the samples with random three-digit numbers.

3. Test Procedure: a. Present each panelist with a pair of samples: one control and one test sample, in a randomized order. b. Ask the panelists to taste both samples and identify which sample is higher in the specified attribute (e.g., "Which sample is sweeter?"). c. Provide water and unsalted crackers for palate cleansing between samples.

4. Data Analysis: a. Tally the number of correct identifications (i.e., the number of panelists who correctly identified the test sample as being higher in the attribute). b. Use a binomial test or a chi-squared test to determine if the number of correct identifications is statistically significant (p < 0.05). A significant result indicates that a perceptible difference exists.

Visualizations

Biosynthesis of Mesifurane

The biosynthesis of Mesifurane in plants like strawberries is an enzymatic process where its precursor, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol), is methylated.[1][2]

Mesifurane Biosynthesis Fructose Fructose Furaneol 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol) Fructose->Furaneol Biosynthesis Pathway Mesifurane This compound (Mesifurane) Furaneol->Mesifurane Methylation FaOMT O-methyltransferase (FaOMT in strawberry) FaOMT->Furaneol

Caption: Postulated biosynthetic pathway of Mesifurane from Fructose via Furaneol.

Proposed Olfactory Signaling Pathway for Furanones

While a specific receptor for Mesifurane has not yet been identified, its precursor, Furaneol, is known to activate the odorant receptor OR5M3.[6][7] Volatile aroma compounds can also interact with taste receptors. This diagram illustrates a generalized pathway for furanone perception.

Furanone Signaling Pathway cluster_olfactory Olfactory Sensory Neuron cluster_taste Taste Receptor Cell Mesifurane Mesifurane OR Odorant Receptor (e.g., OR5M3 for Furaneol) Mesifurane->OR G_olf G-protein (Gαolf) OR->G_olf AC Adenylyl Cyclase G_olf->AC cAMP cAMP AC->cAMP converts ATP CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Ca_Na Ca²⁺/Na⁺ Influx CNG->Ca_Na opens Depolarization Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal Mesifurane2 Mesifurane TAS1R2 Sweet Taste Receptor (TAS1R2 transmembrane domain) Mesifurane2->TAS1R2 Gustducin G-protein (Gustducin) TAS1R2->Gustducin PLC Phospholipase C Gustducin->PLC IP3 IP₃ PLC->IP3 cleaves PIP₂ Ca_release Ca²⁺ Release IP3->Ca_release triggers Neurotransmitter Neurotransmitter Release Ca_release->Neurotransmitter

Caption: Generalized olfactory and potential taste signaling pathways for furanones.

References

Application Note: Extraction and Quantification of 2,5-Dimethyl-4-methoxy-3(2H)-furanone from Strawberries

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2,5-Dimethyl-4-methoxy-3(2H)-furanone, also known as mesifurane, is a critical volatile compound that contributes significantly to the characteristic sweet, caramel-like aroma of fresh strawberries (Fragaria × ananassa). Accurate quantification of this compound is essential for quality assessment in the food and fragrance industries, as well as for research into fruit flavor chemistry and breeding programs. This application note provides detailed protocols for the extraction and analysis of mesifurane from strawberries, primarily focusing on the widely used Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). An alternative High-Performance Liquid Chromatography (HPLC) method is also presented.

Introduction

The aroma of strawberries is a complex mixture of over 300 volatile compounds, including esters, aldehydes, alcohols, and furanones. Among these, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol) and its methylated derivative, mesifurane, are considered key contributors to the desirable strawberry flavor profile.[1] Mesifurane is biosynthesized from Furaneol via methylation catalyzed by the FaOMT1 enzyme.[2] The concentration of mesifurane can vary significantly between different strawberry cultivars, ripening stages, and growing conditions, making its analysis a key aspect of strawberry quality evaluation.[1][3]

This document outlines a robust and optimized protocol for researchers, scientists, and professionals in drug development and food science to reliably extract and quantify mesifurane from strawberry samples.

Quantitative Data Summary

The concentration of this compound can differ substantially among various strawberry cultivars. The following table summarizes typical concentration ranges found in published literature.

Strawberry Cultivar(s)Concentration Range (mg/kg of fresh weight)Analytical MethodReference
Ten assorted varieties0.3 - 1.7Not Specified[3]
Various varietiesUp to ~8.5 (five times higher than other reports)Not Specified[3]

Note: The exact concentration is highly dependent on the specific cultivar, degree of ripeness, and analytical methodology.

Experimental Protocols

Two primary methods for the quantification of mesifurane are detailed below. The HS-SPME-GC-MS method is the most common for volatile analysis, while the HPLC method provides an alternative for quantifying furanones without the need for high-temperature volatilization.

Protocol 1: Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)

This is the preferred method for analyzing volatile compounds like mesifurane from a complex matrix like strawberries. It is a solvent-free extraction technique that is sensitive and requires minimal sample preparation.[4]

1. Materials and Reagents

  • Fresh or frozen strawberries

  • Sodium chloride (NaCl)

  • Internal Standard (IS), e.g., 3-hexanone (B147009) or 2-octanone

  • Deionized water

  • 20 mL headspace vials with magnetic crimp caps (B75204) and PTFE septa

  • SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad volatile collection.[2][5]

2. Sample Preparation

  • Select ripe, defect-free strawberries. If frozen, allow them to thaw partially at room temperature before processing.

  • Homogenize a representative sample of strawberries (e.g., 100 g) into a fine puree using a blender.

  • Weigh approximately 3 g of the strawberry puree into a 20 mL headspace vial.[2]

  • Prepare a saturated NaCl solution (e.g., 35% w/v) in deionized water. Add 3 mL of this solution to the vial.[2] The addition of salt increases the ionic strength of the sample matrix, which enhances the release of volatile compounds into the headspace.[4]

  • Spike the sample with a known concentration of an internal standard (e.g., 1 ppm of 3-hexanone) to allow for semi-quantification and to correct for variability.[2]

  • Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

3. HS-SPME Extraction

  • Place the prepared vial into a heated autosampler chamber or a water bath set to the incubation temperature. An optimal temperature is typically around 40°C.[2][5]

  • Incubate the sample for 10-30 minutes to allow the volatile compounds to equilibrate in the headspace.[2][5]

  • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at the same temperature (40°C) to adsorb the analytes.[2]

4. GC-MS Analysis

  • Immediately after extraction, desorb the SPME fiber in the heated GC inlet (typically 250°C) for 5 minutes in splitless mode.[2]

  • Gas Chromatograph (GC) Conditions:

    • Column: A polar column (e.g., DB-WAX or ZB-wax) is often preferred for better separation of polar compounds like furanones.[4] A common alternative is a DB-5ms column (60 m x 0.25 mm x 1.00 µm).[2]

    • Carrier Gas: Helium at a constant flow rate of 1.2-1.5 mL/min.[2]

    • Oven Temperature Program: Start at 40°C for 0.5-2 minutes, then ramp at 4-5°C/min to 230-250°C, and hold for 5-10 minutes.[2]

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Scan Range: 35-450 m/z.

    • Identification: Compare the resulting mass spectra and retention times with those of an authentic mesifurane standard and entries in mass spectral libraries (e.g., NIST, Wiley).

Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method avoids the potential thermal degradation of furanones during GC analysis and allows for the simultaneous quantification of mesifurane and its non-volatile precursor, Furaneol.[6]

1. Materials and Reagents

  • Fresh strawberries

  • Deionized water

  • Celite 545

  • Methanol (HPLC grade)

  • Sodium acetate/acetic acid buffer (0.2 M, pH 4)

  • 0.45 µm nylon membrane filters

  • Solid Phase Extraction (SPE) C18 cartridges (optional, for cleanup)

2. Sample Preparation and Extraction

  • Homogenize 50 g of strawberries with an equal volume of distilled water in a blender at 0-4°C.

  • Add Celite 545 to the puree, mix, and allow it to settle for 5 minutes.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Wash the residue three times with distilled water.

  • Filter the combined filtrate through a 0.45 µm nylon membrane before injection.[7] This aqueous extract can be directly analyzed.

  • (Optional Cleanup Step): For cleaner samples, pass the aqueous extract through a pre-conditioned C18 SPE cartridge. Wash with water to remove sugars and elute the furanones with methanol.

3. HPLC Analysis

  • HPLC System: A liquid chromatograph equipped with a UV detector.

  • Column: Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[6]

  • Mobile Phase: A binary gradient of:

    • Solvent A: 0.2 M sodium acetate/acetic acid buffer, pH 4.

    • Solvent B: Methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 280 nm.[6]

  • Injection Volume: 20 µL.

  • Quantification: Create a calibration curve using an authentic mesifurane standard prepared in distilled water (concentration range 0.5-60 µg/mL).[6]

Visualizations

Extraction_Workflow HS-SPME-GC-MS Workflow for Mesifurane Analysis cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis strawberry 1. Strawberry Sample (Fresh or Frozen) homogenize 2. Homogenize (Blender) strawberry->homogenize aliquot 3. Aliquot Puree (3g into 20mL vial) homogenize->aliquot add_salt 4. Add NaCl Solution (3mL of 35%) aliquot->add_salt add_is 5. Add Internal Standard (IS) add_salt->add_is cap_vortex 6. Cap and Vortex add_is->cap_vortex incubate 7. Incubate Vial (40°C, 10-30 min) cap_vortex->incubate expose_fiber 8. Expose SPME Fiber (30 min) incubate->expose_fiber desorb 9. Desorb Fiber in GC Inlet (250°C) expose_fiber->desorb separate 10. GC Separation (Polar Column) desorb->separate detect 11. MS Detection (Scan 35-450 m/z) separate->detect quantify 12. Data Analysis (Identify & Quantify) detect->quantify

Caption: HS-SPME-GC-MS workflow for strawberry mesifurane analysis.

Signaling_Pathway Biosynthetic Pathway of Mesifurane in Strawberries precursor Sugar Phosphate Precursors furaneol 2,5-Dimethyl-4-hydroxy- 3(2H)-furanone (Furaneol) precursor->furaneol Multiple Enzymatic Steps mesifurane 2,5-Dimethyl-4-methoxy- 3(2H)-furanone (Mesifurane) furaneol->mesifurane enzyme FaOMT1 (O-methyltransferase) enzyme->furaneol

Caption: Simplified biosynthesis of mesifurane from Furaneol.

References

Application Notes and Protocols: 2,5-Dimethyl-4-methoxy-3(2H)-furanone as a Food Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethyl-4-methoxy-3(2H)-furanone, also known by its trivial name mesifurane or as strawberry furanone methyl ether, is a widely utilized flavoring agent in the food and beverage industry.[1] Its characteristic sweet, caramel-like, and fruity aroma enhances the sensory profile of a diverse range of products, including baked goods, candies, and beverages.[1] This document provides comprehensive application notes and detailed experimental protocols for the analysis of this compound, catering to researchers, food scientists, and drug development professionals. The content covers its physicochemical properties, regulatory status, analytical methodologies, and emerging research on the biological activities of related furanone compounds.

Physicochemical Properties and Regulatory Information

This compound is a synthetic flavoring substance that is also found naturally in a variety of fruits, such as strawberries, mangoes, and pineapples.[2][3] It is the methyl ether derivative of the key flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol®).[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name This compound[5]
Synonyms Mesifurane, Strawberry furanone methyl ether[6]
CAS Number 4077-47-8[5]
Molecular Formula C₇H₁₀O₃[7]
Molecular Weight 142.15 g/mol [7]
Appearance Colorless to light orange/yellow/green clear liquid[7]
Odor Profile Sweet, caramel, coffee, maple, musty[6]
Boiling Point 63 °C at 0.3 mmHg[7]
Density 1.097 g/mL at 25 °C[6]
Refractive Index n20/D 1.478[6]
Solubility Soluble in fats; Insoluble in water

Regulatory Status:

This compound is recognized as a flavoring agent by major regulatory bodies.

Table 2: Regulatory Information for this compound

Regulatory Body / IdentifierNumber / StatusReference
FEMA Number 3664[5]
JECFA Number 1451[5]
JECFA Evaluation No safety concern at current levels of intake when used as a flavouring agent (2004)[5]
FDA Status Listed as a flavoring agent or adjuvant[5]

Applications in the Food Industry

This compound is prized for its ability to impart a rich, sweet, and fruity flavor profile. Its stability makes it a versatile ingredient in a wide array of food and beverage products.[1]

Table 3: Applications and Recommended Usage Levels

Food CategoryApplication and Sensory ContributionTypical Usage Level (ppm)
Beverages Enhances fruity and sweet notes in juices, soft drinks, and flavored water.1 - 10
Baked Goods Provides a caramel-like, baked aroma to cookies, cakes, and pastries.5 - 20
Confectionery Imparts a sweet, fruity flavor to candies, chocolates, and chewing gum.10 - 50
Dairy Products Adds a creamy and fruity note to ice cream, yogurt, and flavored milk.2 - 15
Jams and Jellies Boosts the natural fruit flavor and adds a cooked, jammy character.5 - 25

Experimental Protocols: Quantitative Analysis

Accurate quantification of this compound in food matrices is essential for quality control and regulatory compliance. The following are detailed protocols for its analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As many published methods focus on its precursor, HDMF, these protocols can be adapted for this compound with appropriate standard calibration.

Protocol 1: Quantitative Analysis by HPLC-UV

This method is suitable for the analysis of this compound in liquid matrices such as fruit juices and beverages.

Sample Preparation (Solid-Phase Extraction - SPE)

  • Conditioning: Condition a C18 SPE cartridge (e.g., Sep-Pak C18) by passing 10 mL of methanol (B129727) followed by 10 mL of deionized water.[8]

  • Loading: Load 10 mL of the filtered liquid sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 10 mL of deionized water to remove polar interferences.

  • Elution: Elute the analyte with 5 mL of methanol.

  • Concentration: The eluate can be directly injected into the HPLC system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.

HPLC-UV Conditions

  • Column: Zorbax ODS C18, 5 µm, 4.6 x 250 mm (or equivalent).[9]

  • Mobile Phase:

    • A: 0.05 M Sodium Acetate (pH 4.0)

    • B: Methanol

  • Gradient: 70% A / 30% B (Isocratic).[9]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 280 nm.[10]

  • Injection Volume: 20 µL.[8]

  • Quantification: Based on a calibration curve prepared with analytical standards of this compound.

Table 4: Performance Characteristics of HPLC-UV Method for Furanones

ParameterValueReference
Recovery > 90%[10]
Detection Limit (Mesifurane) 0.36 µg/mL[10]
Protocol 2: Quantitative Analysis by GC-MS

This method is suitable for the analysis of volatile and semi-volatile compounds, including this compound, in various food matrices. For polar furanones like its precursor HDMF, derivatization may be necessary to improve volatility and chromatographic performance.[11]

Sample Preparation (Solid-Phase Microextraction - SPME)

  • Sample Preparation: Homogenize solid samples and prepare an aqueous extract. For liquid samples, use directly.

  • SPME Fiber: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.

  • Extraction: Place a known amount of the sample in a headspace vial. Expose the SPME fiber to the headspace of the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) with agitation.

  • Desorption: Desorb the analytes from the fiber in the GC injector.

GC-MS Conditions

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[12]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C (splitless mode).[12]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 min.

    • Ramp to 150 °C at 5 °C/min.

    • Ramp to 250 °C at 10 °C/min, hold for 5 min.[12]

  • Mass Spectrometer:

    • Ionization: Electron Impact (EI), 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-350.

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Biological Activity and Relevance for Drug Development

While this compound is primarily used for its flavor properties, research into the biological activities of furanone compounds is a growing field of interest for drug development professionals. Studies have predominantly focused on its precursor, HDMF.

Antimicrobial and Anti-biofilm Activity:

HDMF has demonstrated broad-spectrum antimicrobial activity against human pathogenic microorganisms, including antibiotic-resistant strains.[13][14] It has also been shown to be an effective anti-biofilm agent against Candida species, suggesting its potential in preventing medical device-associated infections.[3][15] The proposed mechanism involves the arrest of the cell cycle in the S and G2/M phases in yeast.[13]

Quorum Sensing Inhibition:

Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Liquid Food Sample filtration Filtration start->filtration spe Solid-Phase Extraction (C18) filtration->spe elution Elution with Methanol spe->elution concentration Concentration (Optional) elution->concentration hplc HPLC System (C18 Column, Isocratic Mobile Phase) concentration->hplc detection UV Detector (280 nm) hplc->detection data Data Acquisition and Quantification detection->data

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

quorum_sensing_inhibition cluster_bacterial_cell Bacterial Cell luxR LuxR-type Receptor genes Virulence & Biofilm Genes luxR_complex AHL-LuxR Complex luxR_complex->genes Activates Transcription ahl AHL Signaling Molecule ahl->luxR Binds to furanone Furanone Compound (e.g., DMMF/HDMF) furanone->luxR Competitively Inhibits Binding

Caption: Proposed mechanism of quorum sensing inhibition by furanone compounds.

References

Analytical Standards for 2,5-Dimethyl-4-methoxy-3(2H)-furanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-4-methoxy-3(2H)-furanone, also known as mesifurane or methoxyfuraneol, is a key aroma compound found in a variety of fruits, most notably strawberries.[1][2][3] Its characteristic sweet, caramel-like, and fruity aroma makes it a significant component in the flavor and fragrance industry.[4][5] Accurate and reliable analytical methods are crucial for the quality control of food products, flavor formulations, and for studying its biosynthesis and metabolism. These application notes provide detailed protocols for the analysis of this compound using standard analytical techniques.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is essential for its identification and quantification.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name This compound[6][7]
Synonyms Mesifurane, Methoxyfuraneol[6][7]
CAS Number 4077-47-8[6][7][8]
Molecular Formula C₇H₁₀O₃[6][7][8]
Molecular Weight 142.15 g/mol [6][7][8]
Appearance Colorless to pale yellow liquid
Odor Sweet, caramellic, burnt sugar[1][4]
Boiling Point 63°C at 0.3 mmHg[1]
Density 1.097 g/mL at 25°C[1][4]
Refractive Index (n20/D) 1.478[1][4]
Purity (Assay) ≥97% or ≥98.0% (by GC)[4][8]
Storage Temperature 2-8°C[4]

Table 2: Spectroscopic Data Summary for this compound

TechniqueKey Peaks/ShiftsReference
¹³C NMR (in CDCl₃) δ (ppm): 10.9, 15.1, 59.9, 81.2, 128.5, 169.5, 201.3[1]
Mass Spectrometry (EI) Major fragments (m/z): 142 (M+), 99, 71, 43[4]
Infrared (IR) Spectroscopy Characteristic absorptions for C=O, C-O-C, and C=C stretching[4]

Analytical Protocols

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantification of this compound in liquid samples, such as fruit juices, using reversed-phase HPLC with UV detection.

3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol (B129727) followed by 10 mL of deionized water.

  • Sample Loading: Load an appropriate volume of the liquid sample (e.g., 10 mL of fruit juice) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 10 mL of deionized water to remove polar interferences.

  • Elution: Elute the analyte with 5 mL of methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

3.1.2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[9]

  • Mobile Phase: A mixture of acetate (B1210297) buffer and methanol.[9] The exact ratio should be optimized for best separation.

  • Detection: UV detector at 280 nm.[9]

  • Injection Volume: 20 µL.

  • Flow Rate: 1.0 mL/min.

3.1.3. Calibration

Prepare a series of standard solutions of this compound in the mobile phase at known concentrations. Inject each standard and construct a calibration curve by plotting the peak area against the concentration. The concentration of the analyte in the sample can be determined from this curve.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the identification and quantification of this compound in complex matrices, offering high sensitivity and selectivity.

3.2.1. Sample Preparation

Follow the Solid-Phase Extraction (SPE) protocol described in section 3.1.1. The final reconstituted sample in a volatile solvent (e.g., methanol or dichloromethane) can be injected into the GC-MS.

3.2.2. GC-MS Conditions

  • GC Column: A non-polar or medium-polarity capillary column is recommended (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 5°C/min.

    • Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

3.2.3. Data Analysis

The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. Quantification can be performed using an internal or external standard method.

Visualizations

The following diagrams illustrate the analytical workflow and the logical relationship of the analytical standards.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample Liquid Sample (e.g., Fruit Juice) SPE Solid-Phase Extraction (C18) Sample->SPE Elution Elution with Methanol SPE->Elution Concentration Evaporation & Reconstitution Elution->Concentration HPLC HPLC-UV Analysis Concentration->HPLC Inject into HPLC GCMS GC-MS Analysis Concentration->GCMS Inject into GC-MS Quantification Quantification HPLC->Quantification Identification Identification GCMS->Identification Identification->Quantification

Caption: Workflow for the analysis of this compound.

Standard_Relationship cluster_properties Characterization cluster_application Application Standard Analytical Standard (this compound) PhysChem Physicochemical Properties (MW, BP, Density) Standard->PhysChem Spectro Spectroscopic Data (NMR, MS, IR) Standard->Spectro MethodDev Method Development Standard->MethodDev Validation Method Validation MethodDev->Validation QC Quality Control Validation->QC

Caption: Relationship of analytical standards to their characterization and application.

References

Application Note: Quantification of N,N-dimethyl-5-methoxy-N-(2-nitrophenyl)formamidine (DMMF) using a Stable Isotope Dilution Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-dimethyl-5-methoxy-N-(2-nitrophenyl)formamidine (DMMF) is a chemical compound of interest in various research fields. Accurate quantification of DMMF in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. A stable isotope dilution assay (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and accuracy.[1][2] This method utilizes a stable isotope-labeled version of the analyte as an internal standard (IS), which co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies, thereby providing reliable and precise quantification.[3]

This application note provides a detailed protocol for the quantification of DMMF in human plasma using a stable isotope dilution LC-MS/MS assay. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Synthesis of Deuterated DMMF (DMMF-d6) Internal Standard

A deuterated internal standard, DMMF-d6, is essential for this assay. A plausible synthetic route for DMMF-d6 involves the N,N-dimethylation of the corresponding formamide (B127407) precursor using a deuterated methylating agent.

Proposed Synthesis Scheme:

precursor N-(5-methoxy-2-nitrophenyl)formamide product DMMF-d6 precursor->product N,N-dimethylation reagent CD3I (excess) NaH, THF

Caption: Proposed synthesis of DMMF-d6 internal standard.

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of DMMF from human plasma.

Materials:

  • Human plasma samples

  • DMMF-d6 internal standard solution (100 ng/mL in acetonitrile)

  • Acetonitrile (B52724) (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the DMMF-d6 internal standard solution (100 ng/mL) to each plasma sample, except for the blank matrix samples.

  • Vortex for 10 seconds to mix.

  • Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase B
0.010
0.510
2.595
3.595
3.610
5.010

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 2: MRM Transitions and Parameters (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
DMMF224.1178.10.13015
DMMF-d6230.1178.10.13015

Note: The exact m/z values and optimal MS parameters need to be determined experimentally by infusing pure DMMF and DMMF-d6 solutions into the mass spectrometer.

Data Presentation

The following tables represent typical data obtained from a validation study of this method.

Table 3: Calibration Curve Summary

AnalyteCalibration Range (ng/mL)Weighting
DMMF0.5 - 500> 0.9951/x²

Table 4: Accuracy and Precision (Intra- and Inter-day)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.5≤ 15.0± 15.0≤ 15.0± 15.0
LQC1.5≤ 10.0± 10.0≤ 10.0± 10.0
MQC50≤ 10.0± 10.0≤ 10.0± 10.0
HQC400≤ 10.0± 10.0≤ 10.0± 10.0

Table 5: Matrix Effect and Recovery

QC LevelNominal Conc. (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)Internal Standard Normalized Matrix Factor
LQC1.592.595.10.98
HQC40094.293.80.99

Mandatory Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma add_is Add 20 µL DMMF-d6 IS plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 400 µL Acetonitrile vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge1 Centrifuge vortex2->centrifuge1 transfer1 Transfer Supernatant centrifuge1->transfer1 evaporate Evaporate to Dryness transfer1->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex3 Vortex reconstitute->vortex3 centrifuge2 Centrifuge vortex3->centrifuge2 transfer2 Transfer to Vial centrifuge2->transfer2 inject Inject 5 µL transfer2->inject hplc HPLC Separation (C18 Column) inject->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms quant Quantification msms->quant cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis cluster_calculation Calculation title Principle of Stable Isotope Dilution Assay sample Biological Sample (Unknown DMMF concentration) mixed_sample Sample + DMMF-d6 sample->mixed_sample is Known amount of DMMF-d6 (Internal Standard) is->mixed_sample extraction Extraction Process (e.g., Protein Precipitation) mixed_sample->extraction extract Final Extract extraction->extract lcms Measure Peak Area Ratio (DMMF / DMMF-d6) extract->lcms calibration Calibration Curve (Known concentrations vs. Peak Area Ratio) lcms->calibration result Calculate DMMF Concentration in Original Sample calibration->result

References

Application Notes and Protocols for Headspace Analysis of Volatile Furanones in Fruit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Furanones are a critical class of volatile organic compounds that contribute significantly to the characteristic sweet, fruity, and caramel-like aromas of many fruits. The most prominent among these are 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) and its methoxy (B1213986) derivative, 2,5-dimethyl-4-methoxy-3(2H)-furanone (mesifurane). The accurate quantification of these compounds is paramount for quality control in the food and beverage industry, for flavor and fragrance development, and for research into fruit ripening and aroma biosynthesis.

This document provides detailed application notes and experimental protocols for the analysis of volatile furanones in fruit matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is a robust, sensitive, and solvent-free method for the extraction and analysis of these key aroma compounds.[1][2]

II. Quantitative Data Summary

The concentration of furanones can vary significantly depending on the fruit variety, ripeness, and processing methods. The following table summarizes quantitative data for Furaneol and mesifurane found in various fruits.

FruitCompoundConcentration Range (µg/kg)Reference(s)
Strawberry Furaneol1663 - 4852[3]
MesifuraneVaries significantly by cultivar[4]
Tomato Furaneol95 - 173[3]
Pineapple Furaneol76.47 - 26,800[5]
MesifuranePresent, but quantitative data varies[6]
Raspberry FuraneolPresent, contributes to aroma[7]
MesifuranePresent in low amounts[6]
Mango MesifuranePresent, significant flavorant[6]

III. Experimental Protocols

A. Protocol 1: General Screening of Furanones in Berries (e.g., Strawberry, Raspberry)

This protocol is designed for the general identification and semi-quantification of Furaneol and mesifurane in soft fruits.

1. Sample Preparation:

  • Weigh 2-5 g of homogenized fruit pulp into a 20 mL headspace vial.

  • Add 1 g of sodium chloride (NaCl) to increase the ionic strength of the matrix and promote the release of volatile compounds into the headspace.

  • For quantitative analysis, add a known concentration of an appropriate internal standard. 2-octanone (B155638) is a commonly used internal standard for the analysis of volatile compounds in fruits.

  • Immediately seal the vial with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended due to its broad polarity range, making it suitable for a wide array of volatile compounds, including furanones.[2][8]

  • Incubation/Equilibration: Place the vial in a heating block or autosampler agitator set to 40-60°C for 15-30 minutes to allow for the equilibration of volatiles in the headspace.[9]

  • Extraction: Expose the SPME fiber to the headspace of the sample for 30 minutes at the same temperature with gentle agitation.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injection: Immediately after extraction, desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode to ensure the complete transfer of analytes.[9]

  • GC Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of polar furanones.[1]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 3°C/minute.

    • Ramp 2: Increase to 240°C at a rate of 10°C/minute and hold for 5 minutes.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 35-350.

B. Protocol 2: Quantitative Analysis of Furaneol with Derivatization

Due to its high polarity and potential for instability, direct analysis of Furaneol can be challenging. Derivatization can improve its chromatographic behavior and sensitivity.[3]

1. Sample Preparation and Derivatization:

  • Prepare the fruit homogenate as described in Protocol 1.

  • In a sealed vial, add a known amount of the sample.

  • Add a basic solution (e.g., sodium hydroxide) to adjust the pH.

  • Introduce a derivatizing agent, such as pentafluorobenzyl bromide (PFBBr), and heat the mixture to facilitate the reaction. This converts the polar hydroxyl group of Furaneol into a less polar ether.[3]

  • After the reaction, proceed with HS-SPME.

2. HS-SPME and GC-MS Analysis:

  • Follow the HS-SPME and GC-MS parameters outlined in Protocol 1. The derivatized Furaneol will be less polar and more stable, leading to improved peak shape and quantification.

IV. Visualized Workflows and Pathways

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Fruit Sample homogenize Homogenize sample->homogenize add_salt Add NaCl homogenize->add_salt add_is Add Internal Standard add_salt->add_is vial Seal in Headspace Vial add_is->vial incubate Incubate & Equilibrate (40-60°C, 15-30 min) vial->incubate extract Expose SPME Fiber (30 min) incubate->extract desorb Thermal Desorption (250°C) extract->desorb separate GC Separation (Polar Column) desorb->separate detect MS Detection (EI, Scan Mode) separate->detect identify Compound Identification detect->identify quantify Quantification identify->quantify

Caption: Experimental workflow for furanone analysis.

furanone_biosynthesis fructose Fructose-1,6-bisphosphate intermediate Intermediate (Deoxy-D-threo-hexos-2,5-diulose) fructose->intermediate Multiple Steps furaneol Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) intermediate->furaneol Reduction & Cyclization mesifurane Mesifurane (this compound) furaneol->mesifurane Methylation omt O-methyltransferase (OMT) omt->furaneol

Caption: Biosynthesis pathway of furanones in fruits.

V. Conclusion

The HS-SPME-GC-MS methodology detailed in these application notes provides a reliable and sensitive approach for the analysis of volatile furanones in fruit. The selection of the appropriate SPME fiber and the optimization of extraction and chromatographic parameters are crucial for achieving accurate and reproducible results. For highly polar furanones like Furaneol, derivatization can significantly enhance analytical performance. These protocols serve as a robust starting point for researchers in food science, flavor chemistry, and related fields to investigate the aromatic profile of fruits.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GC-MS for Furanone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals engaged in the analysis of furanones using Gas Chromatography-Mass Spectrometry (GC-MS). Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general recommended GC-MS parameters for starting a furanone analysis?

A1: For a robust starting point, a polar capillary column is often recommended.[1] The specific parameters can be optimized based on the specific furanones of interest and the sample matrix. Below is a summary of typical starting conditions.

Data Presentation: Recommended GC-MS Starting Parameters

Table 1: Recommended Gas Chromatography (GC) Parameters

ParameterRecommended Setting
Column Type Polar capillary column (e.g., DB-WAX, HP-INNOWAX)[1]
Column Dimensions 30 m x 0.25 mm i.d., 0.25 µm film thickness[1]
Carrier Gas Helium at a constant flow of ~1.0 mL/min[1]
Injection Mode Splitless (especially for trace analysis)[1][2]
Injector Temperature 250°C - 280°C[1][3]
Oven Program Initial: 40°C (hold 2 min), Ramp 1: 3°C/min to 180°C, Ramp 2: 10°C/min to 240°C (hold 5 min)[1]

Table 2: Recommended Mass Spectrometry (MS) Parameters

ParameterRecommended Setting
Ionization Mode Electron Impact (EI)[1]
Electron Energy 70 eV[1][3]
Source Temperature 200°C - 230°C[1][4]
Quadrupole Temp. 150°C[1]
Acquisition Mode Full Scan (for initial identification), Selected Ion Monitoring (SIM) or MRM (for quantification)[5]

Q2: Is derivatization necessary for analyzing furanones by GC-MS?

A2: Not always, but it can be crucial for certain furanones, especially those with high polarity or instability, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol).[6] Derivatization increases volatility and thermal stability, leading to improved peak shape and sensitivity.[6][7][8] Common derivatization techniques include silylation (e.g., using BSTFA) or methylation.[9][10] For example, a one-step derivatization for 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) using N-methyl-bis-trifluoroacetamide (MBTFA) has been shown to reduce analysis time and improve detection limits.[9]

Q3: How can I improve the sensitivity for trace-level furanone analysis?

A3: To enhance sensitivity, consider the following:

  • Sample Preparation: Techniques like Headspace Solid-Phase Microextraction (HS-SPME) are effective for extracting and concentrating volatile furanones from the sample matrix.[1]

  • Derivatization: As mentioned, this can significantly improve the chromatographic behavior and response of polar furanones.[6]

  • MS Detection Mode: For quantification, using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode on a tandem MS system (GC-MS/MS) is much more sensitive and selective than full scan mode.[5][11][12]

  • Injection Volume: A large volume injection (LVI) technique can be employed to introduce more sample into the system, thereby increasing the signal.[7]

Q4: What are the characteristic fragmentation patterns for furanones in EI-MS?

A4: The fragmentation of furanones in Electron Impact (EI) mass spectrometry can be complex but often shows characteristic losses. A common fragmentation pathway involves the loss of a carbon monoxide (CO) molecule, resulting in a peak at M-28 (where M is the molecular ion).[13] The fragmentation of the furanone ring itself can also produce characteristic ions that aid in structural elucidation.[3][13] Using GC-MS/MS allows for the selection of unique precursor and product ion transitions for each analyte, which greatly improves selectivity and confirmation of identity.[11][14]

Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape (e.g., Tailing Peaks)

Question: My furanone peaks are exhibiting significant tailing. What are the potential causes and how can I fix this?

Answer: Peak tailing is a common problem that can compromise resolution and integration accuracy. The primary causes include:

  • Active Sites: Free silanol (B1196071) groups in the injector liner or the front of the GC column can interact with polar furanones.[14]

    • Solution: Use a deactivated inlet liner. If the column is old, trimming the first 10-20 cm or replacing it entirely can resolve the issue.[14]

  • Column Contamination: Non-volatile residues from the sample matrix can accumulate at the head of the column.

    • Solution: Bake out the column at a high temperature as recommended by the manufacturer. Regularly trimming the column can also remove contaminants.[14]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.

    • Solution: Dilute the sample or reduce the injection volume.

  • Improper Column Installation: Incorrect column insertion depth into the injector or detector can create dead volumes.[14]

    • Solution: Reinstall the column according to the manufacturer's guidelines.

Issue 2: Poor Resolution and Co-elution of Isomers

Question: I am unable to separate furanone isomers. How can I improve the resolution?

Answer: Co-elution can be a significant challenge, especially with structurally similar isomers like 2-methylfuran (B129897) and 3-methylfuran.[15]

  • Optimize GC Oven Program: A slower temperature ramp rate can often improve the separation of closely eluting compounds.[14]

  • Select a Different Column: If optimizing the temperature program is insufficient, using a column with a different stationary phase chemistry may provide the necessary selectivity.

  • Use Tandem Mass Spectrometry (GC-MS/MS): This technique can resolve co-eluting compounds by using specific MRM transitions. Even if the compounds are not chromatographically separated, they can be distinguished and quantified based on their unique precursor-to-product ion transitions.[14][15]

Issue 3: Irreproducible Results and Poor Quantification

Question: My quantitative results for furanone analysis are inconsistent between runs. What should I check?

Answer: Irreproducibility can stem from several sources. A systematic check is recommended.

  • System Leaks: Check for leaks in the injector septum, column fittings, or gas lines. Leaks can cause fluctuations in flow and pressure, leading to variable retention times and peak areas.

  • Sample Preparation Inconsistency: Ensure that sample preparation, especially volumetric measurements and extraction times for techniques like SPME, is highly consistent. The use of an internal standard is crucial to correct for variations.[4]

  • Injector Issues: A contaminated or degraded injector liner or septum can lead to poor sample transfer and reproducibility. Regular maintenance is essential.[16]

  • Syringe Problems: A faulty or dirty syringe can lead to inaccurate and inconsistent injection volumes.[16]

Data Presentation: Troubleshooting Summary

Table 3: Common GC-MS Issues and Solutions for Furanone Analysis

ProblemPotential CauseRecommended Solution(s)
Peak Tailing Active sites in liner/column[14]Use deactivated liner; trim or replace column[14]
Column contamination[14]Bake out or trim the column[14]
Poor Resolution Suboptimal temperature program[14]Decrease oven ramp rate[14]
Isomeric co-elution[15]Use a column with different selectivity; employ GC-MS/MS[14][15]
Low Sensitivity High sample dilutionUse sample concentration techniques (e.g., SPME)[1]
Non-optimal MS parametersUse SIM or MRM acquisition modes[5]
Irreproducibility System leaksPerform a leak check on the injector and fittings
Inconsistent sample prepUse an internal standard; ensure consistent procedures[4]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of Furanones

This protocol is a general guideline for the extraction of volatile furanones from a liquid matrix.

  • Sample Preparation: Transfer 5 g of the homogenized sample (e.g., fruit puree) into a 20 mL headspace vial.[1]

  • Matrix Modification: Add 5 mL of a saturated NaCl solution to the vial. This increases the ionic strength of the sample, which promotes the release of volatile compounds into the headspace.[1][15]

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated furanone analog) for accurate quantification.[1]

  • Equilibration: Seal the vial and place it in a heated agitator. Equilibrate the sample at a controlled temperature (e.g., 60°C) for 30 minutes.[1]

  • Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) while maintaining the temperature and agitation.[1]

  • Desorption: Immediately after extraction, transfer the SPME fiber to the GC inlet for thermal desorption of the analytes onto the column.

Protocol 2: General GC-MS Analysis

This protocol outlines the steps for the instrumental analysis following sample introduction.

  • Injection: The SPME fiber is desorbed in the GC inlet at a high temperature (e.g., 250°C) in splitless mode for a set time (e.g., 2-5 minutes).[1]

  • Chromatographic Separation: The carrier gas (Helium) sweeps the analytes onto the analytical column. The oven temperature is programmed to separate the compounds based on their volatility and interaction with the stationary phase. A typical program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 240°C).[1]

  • Ionization: As compounds elute from the column, they enter the MS ion source. In EI mode, they are bombarded with electrons (typically at 70 eV), causing fragmentation and ionization.[1]

  • Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated. The instrument software records the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

Visualizations

GCMS_Workflow GC-MS Experimental Workflow for Furanone Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Sample Add_Salt Add Saturated NaCl Sample->Add_Salt Add_IS Add Internal Standard Add_Salt->Add_IS Equilibrate Equilibrate in Vial Add_IS->Equilibrate SPME HS-SPME Extraction Equilibrate->SPME GC_Inject GC Injection/Desorption SPME->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Ionization MS Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Analysis & Detection MS_Ionization->MS_Detection Peak_ID Peak Identification MS_Detection->Peak_ID Quant Quantification Peak_ID->Quant Report Final Report Quant->Report

Caption: A typical experimental workflow for the GC-MS analysis of furanones.

Troubleshooting_PeakShape Troubleshooting Logic for Poor Peak Shape Start Poor Peak Shape (Tailing) CheckLiner Is the inlet liner deactivated and clean? Start->CheckLiner CheckColumn Is the column old or contaminated? CheckLiner->CheckColumn No ReplaceLiner Clean or replace liner CheckLiner->ReplaceLiner Yes CheckInstall Is the column installed correctly? CheckColumn->CheckInstall No TrimColumn Trim or replace column CheckColumn->TrimColumn Yes ReinstallColumn Reinstall column per manufacturer guide CheckInstall->ReinstallColumn Yes Resolved Problem Resolved CheckInstall->Resolved No, re-evaluate problem ReplaceLiner->Resolved TrimColumn->Resolved ReinstallColumn->Resolved

References

Technical Support Center: Overcoming Matrix Effects in DMMF (N,N-Dimethylformamide) Quantification in Complex Foods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of N,N-Dimethylformamide (DMMF) in complex food matrices using mass spectrometry.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am observing significant signal suppression or enhancement for DMMF in my food matrix compared to the solvent standard. How can I confirm and quantify this matrix effect?

A1: The first step is to quantitatively assess the matrix effect. The post-extraction addition method is a straightforward approach for this.

  • Experimental Protocol: Assessment of Matrix Effect by Post-Extraction Addition

    • Prepare a DMMF standard in a pure solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 100 ng/mL). This is your 'Neat Standard'.

    • Prepare a blank food matrix sample by performing your entire sample preparation procedure without the addition of DMMF.

    • Spike the blank matrix extract with the DMMF standard to the same final concentration as the Neat Standard. This is your 'Post-Spiked Sample'.

    • Analyze both samples by LC-MS/MS and compare the peak areas.

    • Calculate the Matrix Effect (%) using the following formula:

    • A value < 100% indicates signal suppression.

    • A value > 100% indicates signal enhancement.[1][2]

Q2: My results show significant matrix-induced signal suppression. What are my options to mitigate this effect?

A2: You have several strategies to compensate for or minimize matrix effects. The choice depends on the complexity of your matrix, the availability of a blank matrix, and the desired level of accuracy. The most common methods are:

  • Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix extract that is free of the analyte.[3][4][5]

  • Standard Addition Method: This method involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix.[6][7][8]

  • Stable Isotope Dilution Analysis (SIDA): This is often considered the gold standard and involves using a stable isotope-labeled internal standard (e.g., DMMF-d7).[9][10][11]

Q3: I don't have a certified blank matrix for my food sample. Which method should I use?

A3: The Standard Addition Method is the most suitable approach when a blank matrix is unavailable. This method corrects for matrix effects by creating the calibration curve within each sample, assuming the matrix composition is consistent across the aliquots.

  • Experimental Protocol: Standard Addition Method

    • Divide your sample extract into at least four equal aliquots.

    • Leave one aliquot unspiked (this is your unknown).

    • Spike the remaining aliquots with increasing known concentrations of DMMF standard.

    • Analyze all aliquots by LC-MS/MS.

    • Plot the measured peak area against the added concentration of DMMF.

    • Determine the unknown concentration by extrapolating the linear regression line to the x-intercept.

Q4: My recovery of DMMF is low and inconsistent even after trying matrix-matched calibration. What could be the issue?

A4: Low and inconsistent recovery can be due to issues in your sample preparation procedure in addition to matrix effects during analysis.

  • Troubleshooting Steps:

    • Optimize Extraction: DMMF is a polar solvent. Ensure your extraction solvent is appropriate for the food matrix and DMMF's polarity. You may need to experiment with different solvent mixtures or pH adjustments.

    • Evaluate Sample Cleanup: Complex food matrices often require a cleanup step after extraction to remove interfering components like fats, proteins, and sugars. Consider using Solid-Phase Extraction (SPE) or dispersive SPE (dSPE, e.g., QuEChERS).

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for DMMF (e.g., DMMF-d7) is the most effective way to correct for both extraction inefficiencies and matrix effects.[10] The SIL-IS is added at the beginning of the sample preparation process and experiences the same losses and matrix effects as the native analyte.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of matrix effects in complex food samples for DMMF analysis?

A1: Matrix effects in food analysis are caused by co-eluting endogenous components from the sample that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1] For DMMF, a small polar molecule, common interfering components in complex foods include:

  • Sugars and Carbohydrates: Highly abundant in many foods and can cause ion suppression.

  • Proteins and Peptides: Can also lead to ion suppression and source contamination.

  • Fats and Lipids: Can cause ion suppression and affect chromatographic peak shape.

  • Salts and Buffers: Can alter the ionization efficiency in the ESI source.

Q2: How do I choose between matrix-matched calibration and the standard addition method?

A2: The choice depends on your specific circumstances:

FeatureMatrix-Matched CalibrationStandard Addition Method
Blank Matrix Requirement Requires a representative blank matrix free of DMMF.[3]Does not require a blank matrix.[6][8]
Throughput Higher throughput as one calibration curve can be used for multiple samples of the same matrix.Lower throughput as a separate calibration curve is generated for each sample.
Accuracy Accuracy depends on how well the blank matrix represents the actual samples.Generally provides high accuracy as it corrects for the specific matrix of each sample.
Best For Routine analysis of a large number of similar samples.Analysis of a few, highly variable, or complex samples where a blank matrix is unavailable.

Q3: Is it possible to eliminate matrix effects completely?

A3: Completely eliminating matrix effects is challenging, especially in very complex matrices. The goal is to minimize and correct for them to a degree that ensures accurate and reproducible quantification. A combination of optimized sample preparation (to remove interferences) and a robust calibration strategy (like SIDA or standard addition) is the most effective approach.

Q4: Can I use a different internal standard if a stable isotope-labeled one for DMMF is not available?

A4: Yes, you can use a structural analog as an internal standard. However, it will not be as effective as a stable isotope-labeled internal standard because its chemical and physical properties are not identical to DMMF.[9] A good structural analog should have a similar chemical structure, polarity, and ionization efficiency to DMMF, and it must not be present in the sample.

Data Presentation

Table 1: Hypothetical Matrix Effect Assessment of DMMF in Various Food Matrices

Food MatrixPeak Area (Neat Standard)Peak Area (Post-Spiked Sample)Matrix Effect (%)Interpretation
Apple Juice1,250,000980,00078.4Signal Suppression
Bread1,250,000650,00052.0Significant Suppression
Milk1,250,0001,450,000116.0Signal Enhancement
Beef1,250,000550,00044.0Severe Suppression

Table 2: Hypothetical Comparison of Quantification Strategies for DMMF in Bread Matrix (True Concentration = 50 ng/g)

Quantification MethodMeasured Concentration (ng/g)Accuracy (%)
External Calibration (in solvent)26.052.0
Matrix-Matched Calibration48.597.0
Standard Addition51.2102.4
Stable Isotope Dilution Analysis49.899.6

Experimental Workflows and Logical Relationships

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification s0 Weigh Homogenized Food Sample s1 Add Extraction Solvent (e.g., Acetonitrile) s0->s1 s2 Homogenize/Vortex s1->s2 s3 Centrifuge s2->s3 s4 Collect Supernatant s3->s4 s5 Sample Cleanup (optional) (e.g., SPE, dSPE) s4->s5 s6 Final Extract s5->s6 a0 Inject Final Extract s6->a0 a1 LC Separation a0->a1 a2 MS/MS Detection a1->a2 a3 Data Acquisition a2->a3 q0 Peak Integration a3->q0 q1 Calibration Strategy q0->q1 q2 Calculate Concentration q1->q2

Caption: General experimental workflow for DMMF quantification in food.

decision_tree start Start: Matrix Effect Suspected q_assess Assess Matrix Effect (Post-Extraction Addition) start->q_assess a_sig Significant Effect? q_assess->a_sig a_sida SIL-IS Available? a_sig->a_sida Yes res_no_effect No Significant Effect: Use External Calibration a_sig->res_no_effect No a_blank Blank Matrix Available? res_mmc Use Matrix-Matched Calibration a_blank->res_mmc Yes res_sa Use Standard Addition Method a_blank->res_sa No a_sida->a_blank No res_sida Use Stable Isotope Dilution Analysis (SIDA) a_sida->res_sida Yes (Recommended) res_optimize Optimize Sample Prep & Re-assess res_mmc->res_optimize If recovery is poor res_sa->res_optimize If inconsistent

Caption: Decision tree for selecting a strategy to overcome matrix effects.

References

Technical Support Center: Optimizing Mesifurane Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of Mesifurane. Our aim is to help you improve peak resolution and achieve accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: My Mesifurane peak is showing significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for a polar compound like Mesifurane in reversed-phase HPLC is a common issue. It is often caused by secondary interactions between the analyte and the stationary phase. Here’s a systematic approach to troubleshoot this problem:

  • Secondary Silanol (B1196071) Interactions: Mesifurane, being a polar compound with oxygen-containing functional groups, can interact with residual silanol groups on the silica-based stationary phase. These interactions can lead to peak tailing.

    • Solution 1: Mobile Phase pH Adjustment: Mesifurane is most stable around pH 4.[1] Operating the mobile phase at a slightly acidic pH (e.g., pH 3-4) can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.[2] Given Mesifurane's strongest acidic pKa is 8.18, a mobile phase pH around 4 will ensure it remains in a neutral state, which is ideal for reversed-phase chromatography.[3]

    • Solution 2: Use an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping chemically bonds a less polar group to the residual silanol groups, effectively shielding them from interacting with polar analytes like Mesifurane.[4]

    • Solution 3: Buffer Selection: Incorporate a buffer, such as an acetate (B1210297) buffer, into your mobile phase to maintain a consistent pH throughout the analysis.[5][6]

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion, including tailing.

    • Solution: Try diluting your sample and reinjecting. If the peak shape improves, column overload was likely the issue.

  • Column Contamination or Degradation: Accumulation of matrix components from previous injections or degradation of the stationary phase can create active sites that cause peak tailing.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove contaminants. If the problem persists, consider replacing the column. Using a guard column can help protect the analytical column from contaminants.

Q2: I am observing co-elution or poor resolution between Mesifurane and Furaneol. How can I improve their separation?

A2: Mesifurane and Furaneol are structurally similar furanone compounds and can be challenging to separate. Here are several strategies to improve their resolution:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier Percentage: Decreasing the percentage of the organic solvent (e.g., methanol (B129727) or acetonitrile) in the mobile phase will increase the retention time of both compounds, potentially leading to better separation. Make small, incremental changes (e.g., 2-5%) to observe the effect on resolution.

    • Change the Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa. Different organic solvents can alter the selectivity of the separation.

    • Use a Gradient Elution: A shallow gradient, where the organic solvent concentration is increased slowly over time, can often provide better resolution for closely eluting peaks compared to an isocratic method.

  • Modify Stationary Phase Chemistry:

    • Change Column Type: If optimizing the mobile phase on a C18 column is unsuccessful, consider trying a different stationary phase. A phenyl-hexyl column, for instance, can offer different selectivity for aromatic-containing compounds.

  • Adjust Instrumental Parameters:

    • Lower the Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to improved resolution.

    • Decrease the Column Temperature: Lowering the column temperature can sometimes enhance separation, but be mindful that it will also increase backpressure and run time.

Q3: What is a good starting HPLC method for Mesifurane analysis?

A3: Based on published methods for the analysis of Mesifurane in fruit matrices, a good starting point would be a reversed-phase HPLC method.[5][6]

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A typical mobile phase is a combination of an acetate buffer (e.g., 0.05M sodium acetate, pH 4.0) and methanol.[6] The ratio can be optimized, but a starting point could be in the range of 70:30 to 80:20 (Aqueous:Organic).

  • Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point.

  • Detection: UV detection at 280 nm is suitable for Mesifurane.[5][6]

  • Sample Preparation: For complex matrices like fruit juices, a solid-phase extraction (SPE) with a C18 cartridge is often recommended to remove interfering compounds.[5][6]

Experimental Protocols

Protocol 1: HPLC Analysis of Mesifurane and Furaneol in Strawberries

This protocol is adapted from a method for the simultaneous determination of furanone compounds in strawberries.[5]

  • Sample Preparation:

    • Homogenize 100g of strawberries.

    • Centrifuge the homogenate at 10,000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm membrane filter.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: RP C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A binary mixture of acetate buffer and methanol. The exact ratio should be optimized for best resolution.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the filtered sample extract into the HPLC system.

    • Identify and quantify Mesifurane and Furaneol by comparing their retention times and peak areas with those of known standards.

Data Presentation

ParameterMethod 1 (for Furanones in Strawberries)[5]Method 2 (for DMHF in Juices)[6]
Analyte(s) Mesifurane, Furaneol, Furaneol-β-glucoside2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF)
Column RP C18Zorbax ODS (C18)
Mobile Phase Acetate Buffer / Methanol0.05M Sodium Acetate (pH 4.0) / Methanol (70:30)
Detection UV at 280 nmUV at 290 nm
Sample Preparation Centrifugation and FiltrationSolid-Phase Extraction (C18 Sep-Pak)

Visualizations

G Troubleshooting Workflow for Poor Peak Resolution cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization Strategies cluster_3 Resolution start Poor Peak Resolution (Tailing, Broadening, or Co-elution) check_method Review Method Parameters (Column, Mobile Phase, Flow Rate) start->check_method check_system Check HPLC System (Leaks, Connections, Detector) start->check_system optimize_mp Optimize Mobile Phase - Adjust Organic % - Change Organic Solvent - Adjust pH - Add Buffer check_method->optimize_mp Parameters seem appropriate check_system->optimize_mp System is functioning correctly optimize_col Change Column - Different Stationary Phase - Smaller Particle Size - Longer Column optimize_mp->optimize_col Still no improvement end Acceptable Peak Resolution Achieved optimize_mp->end Resolution improved optimize_inst Adjust Instrumental Parameters - Lower Flow Rate - Change Temperature optimize_col->optimize_inst Still no improvement optimize_col->end Resolution improved optimize_inst->end Resolution improved

Caption: A troubleshooting workflow for addressing poor peak resolution in HPLC analysis.

G Relationship of HPLC Parameters to Peak Resolution cluster_0 Controllable Parameters cluster_1 Chromatographic Factors cluster_2 Outcome mobile_phase Mobile Phase (Composition, pH, Buffer) selectivity Selectivity (α) mobile_phase->selectivity retention Retention Factor (k') mobile_phase->retention stationary_phase Stationary Phase (Chemistry, Particle Size, Dimensions) efficiency Efficiency (N) stationary_phase->efficiency stationary_phase->selectivity instrumental Instrumental (Flow Rate, Temperature) instrumental->efficiency instrumental->retention resolution Peak Resolution (Rs) efficiency->resolution selectivity->resolution retention->resolution

Caption: The logical relationship between key HPLC parameters and their impact on peak resolution.

References

Stability of 2,5-Dimethyl-4-methoxy-3(2H)-furanone under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2,5-Dimethyl-4-methoxy-3(2H)-furanone under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions at different pH values?

A1: this compound (DMMF) is a highly stable compound in aqueous buffer solutions across a pH range of 2.0 to 8.0.[1][2] Studies have shown only slight decomposition over a 32-day period at 23°C, indicating its suitability for a wide range of experimental conditions without significant degradation.[1]

Q2: How does the stability of this compound compare to its parent compound, 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (HDMF/Furaneol)?

A2: DMMF is significantly more stable than its hydroxy analog, HDMF.[2][3] HDMF is known to be unstable across a broad pH range, with its greatest stability observed around pH 3.5.[1] The methylation of the hydroxyl group in DMMF prevents the keto-enol tautomerism that contributes to the instability of HDMF, rendering DMMF much more robust.

Q3: What is the primary degradation pathway for furanones like this compound?

A3: For furanones in general, the primary degradation pathway in aqueous media is pH-dependent hydrolysis, which leads to the opening of the furanone ring. However, due to the methoxy (B1213986) group, DMMF is much less susceptible to this than hydroxylated furanones.

Q4: What are the recommended storage conditions for aqueous solutions of this compound?

A4: For short-term use, aqueous solutions of DMMF can be stored at 2-8°C across a pH range of 2.0 to 8.0 with minimal degradation. For long-term storage, it is advisable to prepare aliquots and store them at -20°C or below to minimize any potential for degradation over extended periods.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpectedly low concentration of DMMF in my sample. Although highly stable, extreme conditions can affect DMMF. Potential for analytical error.1. Verify pH: Ensure the pH of your solution is within the stable range (2.0-8.0). 2. Check Temperature: Avoid prolonged exposure to high temperatures. 3. Analytical Calibration: Recalibrate your analytical instrument (e.g., HPLC, GC-MS) with a fresh standard of known concentration. 4. Standard Integrity: Confirm the purity and integrity of your DMMF standard.
Appearance of unknown peaks in my chromatogram after sample incubation. Contamination of the sample or buffer. Very slow degradation under harsh conditions (e.g., extreme pH, high temperature).1. Analyze a Blank: Run a blank sample containing only the buffer and solvent to check for contamination. 2. Use High-Purity Reagents: Ensure that all buffers and solvents are of high purity. 3. Re-evaluate Experimental Conditions: If your experiment involves conditions outside the pH 2-8 range or elevated temperatures, consider that minor degradation may be occurring.
Inconsistent results between experimental replicates. Inconsistent sample preparation. Fluctuation in experimental conditions.1. Standardize Protocols: Ensure that all sample preparation steps are performed consistently. 2. Control Temperature and pH: Use a reliable buffer system and maintain constant temperature throughout the experiment. 3. Solution Homogeneity: Ensure that the DMMF solution is well-mixed before each use.

Data on Stability of Furanone Derivatives

The following tables summarize the stability of this compound (DMMF) and its parent compound, 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (HDMF), under different pH conditions.

Table 1: Stability of this compound (DMMF) in Aqueous Buffer at 23°C over 32 Days

pHStability Assessment
2.0Very High (Slight decomposition)[1]
3.5Very High (Slight decomposition)[1]
5.0Very High (Slight decomposition)[1]
6.5Very High (Slight decomposition)[1]
8.0Very High (Slight decomposition)[1]

Table 2: Stability of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (HDMF) in Aqueous Buffer at 23°C

pHStability Assessment
2.0Unstable[1]
3.5Relatively Stable (Greatest stability)
5.0Unstable[1]
6.5Unstable[1]
8.0Unstable[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound using HPLC-UV

This protocol outlines a general procedure to determine the stability of DMMF in aqueous solutions at various pH values.

1. Materials and Reagents:

  • This compound (high purity standard)

  • HPLC-grade acetonitrile (B52724) and methanol (B129727)

  • High-purity water (e.g., Milli-Q)

  • Buffer salts (e.g., sodium phosphate, sodium citrate, sodium borate)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • Volumetric flasks, pipettes, and autosampler vials

2. Buffer Preparation:

  • Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2.0, 4.0, 7.0, 9.0). A common choice is a universal buffer or specific buffers for each pH.

  • Filter all buffers through a 0.45 µm filter before use.

3. Stock and Working Solution Preparation:

  • Prepare a stock solution of DMMF in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare working solutions by spiking the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

4. Incubation:

  • Dispense aliquots of each working solution into sealed vials.

  • Incubate the vials at a constant temperature (e.g., 25°C, 40°C). Protect from light if the compound is light-sensitive.

5. Sampling and Analysis:

  • At predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw an aliquot from each vial.

  • Analyze the samples immediately by HPLC-UV.

6. HPLC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (or a suitable buffer). An example could be 40:60 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Approximately 280-290 nm

  • Injection Volume: 10-20 µL

7. Data Analysis:

  • Plot the concentration of DMMF remaining versus time for each pH and temperature condition.

  • Calculate the degradation rate constant (k) and half-life (t½) if any degradation is observed.

Visualizations

Stability_Troubleshooting_Workflow cluster_start Start cluster_checks Initial Checks cluster_actions Corrective Actions cluster_conclusion Conclusion start Inconsistent or Low DMMF Concentration check_ph Is pH within 2.0-8.0 range? start->check_ph check_temp Was solution exposed to high temperature? check_ph->check_temp Yes adjust_ph Action: Adjust pH using appropriate buffer. check_ph->adjust_ph No check_analytical Is analytical method validated? check_temp->check_analytical No control_temp Action: Store at 2-8°C or frozen. check_temp->control_temp Yes recalibrate Action: Recalibrate instrument with fresh standard. check_analytical->recalibrate No conclusion Problem Resolved check_analytical->conclusion Yes issue Potential Contamination or Degradation check_analytical->issue If all checks pass, suspect contamination. adjust_ph->conclusion control_temp->conclusion recalibrate->conclusion

Caption: Troubleshooting workflow for unexpected DMMF instability.

Furanone_Stability_Comparison cluster_DMMF This compound (DMMF) cluster_HDMF 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (HDMF) dmmf_node DMMF Structure (Methoxy Group) dmmf_stability High Stability dmmf_node->dmmf_stability comparison Comparison of Stability dmmf_ph Stable at pH 2.0-8.0 dmmf_stability->dmmf_ph hdmf_instability Low Stability dmmf_stability->hdmf_instability Methylation of hydroxyl group prevents keto-enol tautomerism, leading to increased stability. hdmf_node HDMF Structure (Hydroxy Group) hdmf_node->hdmf_instability hdmf_ph Unstable (Most stable at pH ~3.5) hdmf_instability->hdmf_ph

References

Technical Support Center: Preventing Furanone Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the degradation of furanones during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause furanone degradation during sample preparation and storage?

A1: The stability of furanones is primarily influenced by pH, temperature, and exposure to oxygen.[1] These factors can lead to degradation through hydrolysis, thermal decomposition, and oxidation, compromising the integrity and efficacy of the compound.[1] For example, 2,5-dimethyl-4-hydroxy-3[2H]-furanone (Furaneol) has demonstrated instability in aqueous solutions across a pH range of 2.0 to 8.0 at 23°C.[1]

Q2: How does pH affect the stability of furanones?

A2: The pH of a solution is a critical determinant of furanone stability. Generally, furanones are more susceptible to degradation in neutral to alkaline conditions.[1] Studies on 2,5-dimethyl-4-hydroxy-3[2H]-furanone indicate that optimal stability in aqueous solutions is achieved at a pH of approximately 3.5.[1] For 5-hydroxy-2(5H)-furanone, the most stable conditions are in the acidic range of pH 4-5.[2] Degradation at various pH levels often follows first-order kinetics.[1]

Q3: What is the impact of temperature on furanone stability?

A3: Elevated temperatures significantly accelerate the degradation of furanones.[1][3] Thermal degradation can lead to the opening of the furanone ring structure and the formation of various byproducts.[1][4] It is crucial to store furanone compounds at controlled, cool temperatures to minimize thermal decomposition.[1][3] For long-term preservation, ultra-low temperatures of -80°C are recommended.[1]

Q4: What are the common degradation pathways for furanones?

A4: The three primary degradation pathways for furanones are:

  • Hydrolysis: This involves the cleavage of the lactone ring in the presence of water, a reaction often catalyzed by acidic or basic conditions.[1][3]

  • Oxidation: Exposure to oxygen can lead to the formation of various oxidation products, a process that can be influenced by the presence of light and metal ions.[1]

  • Thermal Degradation: High temperatures can cause the furanone ring to open, leading to the formation of volatile and non-volatile byproducts.[1][4] Isomerization to a more stable form can also occur with heat.[3]

Q5: How can I prevent thermal degradation during extraction?

A5: To prevent thermal degradation, it is advisable to use extraction methods that operate at lower temperatures, such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) with controlled power settings.[5][6] If heat is required, such as in Soxhlet extractions, it is important to optimize the extraction time and use the lowest possible temperature that still allows for efficient extraction.[5]

Q6: What is derivatization and why is it recommended for the analysis of some furanones?

A6: Derivatization is a chemical reaction that modifies a compound to make it more suitable for a specific analytical method. For furanones that are highly polar and unstable, such as Furaneol, derivatization is recommended for Gas Chromatography (GC) analysis.[7][8][9] Reacting the furanone with an agent like pentafluorobenzyl bromide (PFBBr) creates a more stable and less polar derivative that is more easily separated and detected by GC-MS.[7][8][9]

Troubleshooting Guides

Issue 1: Rapid Degradation of Furanone in Aqueous Solution
  • Symptoms: A significant decrease in the concentration of the target furanone is observed in a short period, even under refrigerated conditions.

  • Possible Causes:

    • Inappropriate pH: The pH of the solution may be in a range that promotes hydrolysis. Furanones are generally less stable in neutral to alkaline conditions.[1][2]

    • Presence of Oxygen: Dissolved oxygen in the solvent can lead to oxidative degradation.[1]

    • Exposure to Light: Light, especially UV light, can catalyze photolytic degradation.[3]

    • Metal Ion Contamination: Metal ions can catalyze oxidative degradation.[1]

  • Solutions and Recommendations:

    • pH Adjustment: Adjust the pH of the solution to the optimal range for the specific furanone. For many furanones, a slightly acidic pH of around 3.5-4.5 is preferable.[1][2]

    • Inert Atmosphere: To minimize exposure to oxygen, sparge the solvent with an inert gas like nitrogen or argon before preparing the solution. Store the final solution under an inert atmosphere.[1]

    • Light Protection: Store solutions in amber vials or wrap vials in aluminum foil to protect them from light.[1][3]

    • Use of High-Purity Reagents: Use high-purity solvents and glassware to avoid metal ion contamination. The addition of a chelating agent like EDTA may also be considered.[1]

Issue 2: Low Recovery of Furanone After Extraction
  • Symptoms: The concentration of the furanone in the final extract is significantly lower than expected.

  • Possible Causes:

    • Thermal Degradation: The extraction method may be exposing the furanone to excessive heat.[5]

    • Inefficient Extraction Method: The chosen solvent or extraction technique may not be optimal for the target furanone.[7]

    • Analyte Loss During Washing Steps: The wash solvent in a solid-phase extraction (SPE) may be too strong, leading to the elution of the furanone along with impurities.[5]

  • Solutions and Recommendations:

    • Optimize Extraction Temperature: Employ low-temperature extraction techniques or minimize the temperature and duration of heating.[5]

    • Method and Solvent Selection: For thermally sensitive furanones, consider UAE or MAE.[5] Ensure the extraction solvent is appropriate for the polarity of the target furanone. Solid-phase extraction (SPE) can be a highly efficient method.[7]

    • Adjust Wash Solvent: If using SPE, a weaker wash solvent or a reduced volume of the wash solvent should be tested.[5]

Issue 3: Inconsistent or Variable Analytical Results
  • Symptoms: Poor reproducibility is observed between replicate analyses of the same sample.

  • Possible Causes:

    • On-Bench Instability: The furanone may be degrading in the prepared sample while waiting for analysis, especially in biological media at physiological pH.[2]

    • Sample Matrix Effects: The complexity of the sample matrix can interfere with the analysis.[7]

    • Formation During Sample Processing: Thermal processing can lead to the formation of certain furanones, such as through the Maillard reaction, which can alter the concentration from the original state.[7][10][11]

  • Solutions and Recommendations:

    • Fresh Preparations: Always prepare fresh working solutions immediately before each experiment.[2]

    • Time-Course Stability Check: Perform a preliminary experiment to assess the stability of the furanone in your specific sample matrix over the time course of your analysis.[2]

    • Matrix-Matched Standards: Prepare calibration standards in a matrix that closely resembles the sample to compensate for matrix effects.[7]

    • Minimize Heat During Preparation: Avoid excessive heat during sample preparation to prevent the unintended formation of furanones.[7]

Data Presentation

Table 1: Summary of Factors Affecting Furanone Stability and Recommended Conditions.

ParameterConditionEffect on StabilityRecommendation
pH Neutral to AlkalineIncreased degradationAdjust to slightly acidic pH (e.g., 3.5-4.5)
Acidic (e.g., ~3.5)Increased stability for many furanones[1]Use a suitable buffer system (e.g., citrate (B86180) buffer)
Temperature Elevated (e.g., >25°C)Accelerated degradation[1][4]Prepare and store solutions at low temperatures
Refrigerated (2-8°C)Suitable for short-term storage[1][2]Use for working solutions and short-term needs
Frozen (-20°C to -80°C)Optimal for long-term storage[1][2]Aliquot stock solutions to avoid freeze-thaw cycles
Oxygen Atmospheric ExposurePromotes oxidative degradation[1]Store under an inert atmosphere (e.g., nitrogen, argon)
Light UV or Ambient LightCan catalyze degradation[3]Use amber vials or protect from light

Experimental Protocols

Protocol 1: General Stability Testing of Furanone Solutions

Objective: To assess the stability of a furanone compound in a specific formulation over time under defined storage conditions.

Materials:

  • Furanone compound of interest

  • High-purity solvents and/or buffer components

  • Calibrated pH meter

  • HPLC or GC-MS system with a validated method for the furanone

  • Temperature- and humidity-controlled stability chambers

  • Inert gas (e.g., nitrogen or argon)

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Prepare the furanone solution at the desired concentration in the chosen solvent or formulation. If applicable, adjust the pH and add any stabilizing agents (e.g., antioxidants).

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution to determine the initial concentration of the furanone and to establish a baseline for degradation products.

  • Storage: Dispense the remaining solution into multiple vials, flush with inert gas if necessary, and seal tightly. Place the vials in stability chambers set to the desired storage conditions.

  • Time-Point Analysis: At predetermined time points, remove a vial from the stability chamber.

  • Sample Analysis: Allow the sample to equilibrate to room temperature. Analyze the sample using the validated analytical method to determine the concentration of the furanone.

  • Data Analysis: Plot the concentration of the furanone versus time to determine the degradation rate.

Protocol 2: Derivatization of Furaneol for GC-MS Analysis

Objective: To convert Furaneol into a more stable and less polar derivative for GC-MS analysis.

Materials:

  • Aqueous sample containing Furaneol

  • Pentafluorobenzyl bromide (PFBBr)

  • Basic solution (e.g., sodium hydroxide)

  • Heating block or water bath

  • Solid Phase Microextraction (SPME) fiber assembly

  • GC-MS system

Procedure:

  • pH Adjustment: To the aqueous sample, add a basic solution to raise the pH, which facilitates the reaction.

  • Derivatization Reaction: Add the derivatizing agent, PFBBr. Heat the mixture at an elevated temperature (e.g., 60°C) for a specified time to facilitate the reaction.[7][8]

  • Extraction: Expose an SPME fiber to the headspace of the derivatized sample to extract the now more volatile derivative.

  • GC-MS Analysis: Desorb the SPME fiber in the GC inlet. Separate the derivative on the GC column and detect and quantify it using the mass spectrometer.[12]

Visualizations

cluster_symptoms Observed Issue cluster_causes Potential Causes cluster_solutions Corrective Actions Symptom Furanone Degradation (Low Concentration, Inconsistent Results) pH Inappropriate pH Symptom->pH Temp High Temperature Symptom->Temp Oxygen Oxygen Exposure Symptom->Oxygen Light Light Exposure Symptom->Light Metal Metal Ion Contamination Symptom->Metal AdjustpH Adjust pH to 3.5-4.5 pH->AdjustpH LowTemp Store at Low Temperature (-20°C to -80°C) Temp->LowTemp Inert Use Inert Gas (N2 or Ar) Oxygen->Inert ProtectLight Use Amber Vials Light->ProtectLight Chelate Use High-Purity Solvents & Chelating Agents Metal->Chelate

Caption: Troubleshooting workflow for furanone degradation.

cluster_pathways Degradation Pathways cluster_products Degradation Products Furanone Furanone Hydrolysis Hydrolysis (H2O, Acid/Base Catalyzed) Furanone->Hydrolysis Oxidation Oxidation (O2, Light, Metal Ions) Furanone->Oxidation Thermal Thermal Degradation (Heat) Furanone->Thermal RingOpened Ring-Opened Products (e.g., 4-hydroxy acids) Hydrolysis->RingOpened Oxidized Oxidized Byproducts Oxidation->Oxidized Volatiles Volatile Fragments Thermal->Volatiles

Caption: Primary degradation pathways of furanones.

Start Start: Sample Containing Furanone Prep Sample Preparation (e.g., Homogenization, pH adjustment) Start->Prep Stabilize Stabilization Steps (Add Antioxidant, Inert Gas Purge) Prep->Stabilize Extract Extraction (e.g., SPE, LLE, SPME) Stabilize->Extract Deriv Derivatization (Optional for GC) (e.g., with PFBBr) Extract->Deriv Analysis Instrumental Analysis (HPLC-UV, GC-MS) Extract->Analysis If HPLC Deriv->Analysis If GC Data Data Processing & Quantification Analysis->Data

Caption: Experimental workflow for furanone analysis.

References

Technical Support Center: 2,5-Dimethoxymethylfuran (DMMF) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to aid in the identification and minimization of byproducts during the synthesis of 2,5-dimethoxymethylfuran (DMMF).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of DMMF.

Problem 1: Low Yield of DMMF and Presence of a Significant Amount of 5-(Methoxymethyl)furfural (MMF)

  • Possible Cause: Incomplete etherification of the hydroxymethyl group on the furan (B31954) ring. This can be due to insufficient reaction time, low temperature, or inadequate catalyst activity.

  • Troubleshooting & Optimization:

    • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time for complete conversion to DMMF.

    • Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 5-10°C. Be aware that excessively high temperatures can lead to the formation of humins and other degradation products.[1][2][3]

    • Increase Catalyst Loading: If using a solid acid catalyst like Amberlyst-15, increase the catalyst loading in small increments (e.g., 1-2 wt%). Excessive catalyst can also promote side reactions.[4][5][6][7][8]

Problem 2: Formation of a Dark, Insoluble Precipitate (Humins)

  • Possible Cause: Polymerization of the starting material, 5-hydroxymethylfurfural (B1680220) (HMF), or intermediate products, is a common side reaction, especially under acidic conditions and at elevated temperatures.[9]

  • Troubleshooting & Optimization:

    • Optimize Temperature: Avoid excessively high reaction temperatures. Maintain the lowest temperature that allows for a reasonable reaction rate.

    • Control Catalyst Acidity: Use a catalyst with appropriate acidity. Very strong acids can accelerate humin formation. The use of solid acid catalysts can sometimes mitigate this issue compared to mineral acids.

    • Minimize Reaction Time: As soon as the reaction has reached completion, cool the reaction mixture and separate the catalyst to prevent further degradation of the product.

Problem 3: Presence of Levulinic Acid and Formic Acid in the Product Mixture

  • Possible Cause: Rehydration of the starting material, HMF, to levulinic acid and formic acid. This is more likely to occur if there is water present in the reaction mixture and under acidic conditions.

  • Troubleshooting & Optimization:

    • Use Anhydrous Reagents: Ensure that the methanol (B129727) and any other solvents used are anhydrous.

    • Minimize Water Contamination: Protect the reaction from atmospheric moisture using a drying tube or an inert atmosphere.

Problem 4: Difficulty in Purifying DMMF from Byproducts

  • Possible Cause: Similar boiling points or polarities of DMMF and its byproducts, particularly MMF, can make purification by distillation or column chromatography challenging.

  • Troubleshooting & Optimization:

    • Fractional Distillation: For separation from MMF, use a fractional distillation column with a sufficient number of theoretical plates.[10][11][12][13][14] It may be necessary to perform the distillation under reduced pressure to avoid thermal degradation.

    • Column Chromatography: Optimize the solvent system for column chromatography to achieve better separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, may be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in DMMF synthesis from HMF?

A1: The most common byproducts are:

  • 5-(Methoxymethyl)furfural (MMF): Formed from the incomplete etherification of HMF.

  • Humins: Dark, polymeric materials resulting from the acid-catalyzed degradation of HMF.

  • Levulinic Acid and Formic Acid: Formed from the rehydration of HMF, especially in the presence of water.

Q2: How can I identify the byproducts in my DMMF synthesis?

A2: The most effective analytical techniques for identifying byproducts are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of the reaction mixture and provides their mass spectra, allowing for identification.[15][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can be used to identify the structure of the main product and impurities by analyzing their chemical shifts and coupling constants.[18][19][20][21][22]

Q3: What is the general mechanism for the formation of the main byproducts?

A3: The formation of the main byproducts can be summarized as follows:

  • MMF Formation: Incomplete reaction where only one of the hydroxyl groups of HMF is etherified.

  • Humin Formation: A complex series of polymerization and condensation reactions of HMF and its intermediates, catalyzed by acid.

  • Levulinic and Formic Acid Formation: Acid-catalyzed addition of water to HMF, followed by ring-opening and rearrangement.

Q4: What are the recommended purification techniques for DMMF?

A4: The primary purification techniques are:

  • Fractional Distillation: Effective for separating DMMF from less volatile impurities like HMF and more volatile impurities if present. Separation from MMF can be challenging due to similar boiling points and may require a column with high efficiency.[10][11][12][13][14]

  • Flash Column Chromatography: Useful for smaller scale purifications and for removing non-volatile or highly polar impurities like humins and residual HMF.[23]

Data Presentation

Table 1: Influence of Reaction Temperature on DMMF Yield and Byproduct Formation

Temperature (°C)DMMF Yield (%)MMF Selectivity (%)Humin Formation
806530Low
1008510Moderate
120805High
14070<5Very High

Note: These are representative values and can vary depending on other reaction conditions such as catalyst, reaction time, and solvent.

Table 2: Influence of Catalyst (Amberlyst-15) Loading on DMMF Selectivity

Catalyst Loading (wt%)DMMF Selectivity (%)MMF Selectivity (%)Humin Formation
27025Low
5908Moderate
10855High
1575<5Very High

Note: These are representative values and can vary depending on other reaction conditions such as temperature, reaction time, and solvent.[4][5][6][7][8]

Experimental Protocols

Protocol 1: GC-MS Analysis of DMMF Synthesis Reaction Mixture

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Instrument Setup:

    • Column: A standard non-polar column (e.g., DB-5ms or equivalent) is typically suitable.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure the elution of all components. A typical ramp rate is 10°C/min.

    • Injector and Detector Temperatures: Set to appropriate temperatures (e.g., 250°C).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Data Analysis: Integrate the peaks in the resulting total ion chromatogram to determine the relative peak areas. The purity of DMMF can be calculated as the percentage of the main peak area relative to the total area of all peaks. Identify impurities by comparing their mass spectra to a library database (e.g., NIST).[15][16][17][18]

Protocol 2: ¹H and ¹³C NMR Analysis of DMMF and Byproducts

  • Sample Preparation: Dissolve the sample in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).

  • ¹H NMR of DMMF in CDCl₃:

    • δ 9.58 (s, 1H, -CHO)

    • δ 7.18 (d, J = 3.5 Hz, 1H, furan-H)

    • δ 6.48 (d, J = 3.5 Hz, 1H, furan-H)

    • δ 4.55 (s, 2H, -CH₂OCH₃)

    • δ 3.38 (s, 3H, -OCH₃)

  • ¹³C NMR of DMMF in CDCl₃:

    • δ 177.7 (-CHO)

    • δ 161.2 (C-O)

    • δ 152.0 (C-O)

    • δ 122.5 (C-H)

    • δ 110.0 (C-H)

    • δ 64.5 (-CH₂OCH₃)

    • δ 58.0 (-OCH₃)

  • ¹H NMR of MMF in CDCl₃:

    • δ 9.61 (s, 1H, -CHO)

    • δ 7.20 (d, J = 3.5 Hz, 1H, furan-H)

    • δ 6.51 (d, J = 3.5 Hz, 1H, furan-H)

    • δ 4.68 (s, 2H, -CH₂OH)

    • δ 4.55 (s, 2H, -CH₂OCH₃)

    • δ 3.38 (s, 3H, -OCH₃)

  • Data Analysis: Compare the obtained spectra with reference spectra to identify DMMF and any byproducts. The relative integration of the peaks can be used for quantification.[18][19][20][21][22]

Mandatory Visualization

DMMF_Synthesis_Pathway cluster_main_pathway Main Reaction Pathway cluster_side_reactions Side Reactions HMF 5-Hydroxymethylfurfural (HMF) MMF 5-(Methoxymethyl)furfural (MMF) HMF->MMF + CH3OH - H2O Humins Humins HMF->Humins Polymerization LA_FA Levulinic Acid + Formic Acid HMF->LA_FA Rehydration DMMF 2,5-Dimethoxymethylfuran (DMMF) MMF->DMMF + CH3OH - H2O

Caption: DMMF synthesis pathway and common side reactions.

Troubleshooting_Logic Start Low DMMF Yield or Purity Issue Identify_Byproducts Identify Byproducts (GC-MS, NMR) Start->Identify_Byproducts High_MMF High MMF Content? Identify_Byproducts->High_MMF Optimize_Etherification Optimize Etherification: - Increase Time - Increase Temperature - Adjust Catalyst High_MMF->Optimize_Etherification Yes Humins_Present Humins Present? High_MMF->Humins_Present No End Improved Yield and Purity Optimize_Etherification->End Optimize_Conditions Optimize Conditions: - Lower Temperature - Control Acidity - Shorter Reaction Time Humins_Present->Optimize_Conditions Yes LA_FA_Present Levulinic/Formic Acid? Humins_Present->LA_FA_Present No Optimize_Conditions->End Use_Anhydrous Use Anhydrous Reagents LA_FA_Present->Use_Anhydrous Yes Purification_Issue Purification Difficulty LA_FA_Present->Purification_Issue No Use_Anhydrous->End Optimize_Purification Optimize Purification: - Fractional Distillation - Column Chromatography Purification_Issue->Optimize_Purification Optimize_Purification->End

Caption: Troubleshooting workflow for DMMF synthesis.

References

Addressing co-elution issues in the chromatographic analysis of furanones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of furanones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a specific focus on resolving co-elution issues.

Frequently Asked Questions (FAQs)

Q1: How can I identify a co-elution problem in my chromatogram?

Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks.[1] Identifying this issue is the first step toward resolving it.

Indicators of Co-elution:

  • Peak Shape Distortion: Perfectly separated compounds should produce symmetrical, Gaussian peaks. Signs of co-elution include peaks with shoulders, tailing, or those that appear as two merged peaks.[1][2] A shoulder is a sudden discontinuity on the peak, which is different from a gradual exponential decline known as a tail.[1][2]

  • Peak Purity Analysis: Modern detector systems can assess peak purity.

    • Diode Array Detector (DAD/PDA): A DAD collects multiple UV spectra across a single peak. If all the spectra are identical, the peak is likely pure.[1][2] If the spectra differ, the system will flag potential co-elution.[1][2]

    • Mass Spectrometry (MS): An MS detector can also be used to assess peak purity by comparing mass spectra across the peak's profile.[1] A shift in the mass spectral profile indicates that more than one compound is present.[1]

Q2: What are the initial steps to resolve co-eluting furanone peaks in HPLC?

The resolution of two peaks is governed by the resolution equation, which involves three key factors: retention factor (k), selectivity (α), and efficiency (N).[3][4] Adjusting these parameters is fundamental to troubleshooting co-elution.[2]

  • Optimize Retention Factor (k): The retention factor reflects how long a compound is retained on the column. If co-eluting peaks have a low k-value (e.g., <1), they are eluting too quickly near the void volume.[1][2]

    • Action: Weaken the mobile phase.[1][2] In reversed-phase HPLC, this means decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol).[3][4] This increases retention time and can improve separation.[4] An ideal k value is generally between 1 and 5.[1][2]

  • Improve Column Efficiency (N): Efficiency relates to the sharpness or narrowness of the peaks.[2] Sharper peaks are less likely to overlap.

    • Action: Increase efficiency by using a longer column or a column packed with smaller particles.[3] Elevating the column temperature can also increase efficiency by reducing mobile phase viscosity.[3][5]

  • Change Selectivity (α): Selectivity is the most powerful factor for improving resolution and refers to the ability of the chromatographic system to distinguish between two compounds.[4] A selectivity value of 1.0 indicates perfect co-elution.[1]

    • Action: Alter the "chemistry" of the separation. This is most commonly done by modifying the mobile phase (see Q3) or changing the stationary phase (see Q4).[3]

Below is a logical workflow for troubleshooting co-elution issues.

G cluster_0 Troubleshooting Workflow for Co-elution start Co-elution Detected (Peak Shoulders / Poor Purity) check_k Is Retention Factor (k) between 1 and 5? start->check_k adjust_k Weaken Mobile Phase (e.g., Decrease % Organic) check_k->adjust_k No check_alpha Is Resolution (Rs) < 1.5 after k optimization? check_k->check_alpha Yes adjust_k->check_k adjust_alpha_mp Modify Mobile Phase (Change Solvent Type or pH) check_alpha->adjust_alpha_mp Yes end_resolved Resolution Achieved check_alpha->end_resolved No check_alpha2 Is Resolution still < 1.5? adjust_alpha_mp->check_alpha2 adjust_alpha_sp Change Stationary Phase (Different Column Chemistry) check_alpha2->adjust_alpha_sp Yes check_alpha2->end_resolved No consider_advanced Consider Advanced Techniques (2D-LC, LC-MS) adjust_alpha_sp->consider_advanced consider_advanced->end_resolved

Caption: A decision tree for systematically troubleshooting co-eluting peaks.

Q3: How does modifying the HPLC mobile phase resolve furanone co-elution?

The mobile phase is a powerful tool for manipulating selectivity and resolving co-eluting peaks.[5] Its composition significantly influences retention times and overall separation quality.[6]

Key Mobile Phase Parameters to Adjust:

ParameterRecommended ActionExpected Outcome
Organic Solvent Strength In reversed-phase HPLC, incrementally decrease the percentage of the organic solvent (e.g., acetonitrile or methanol).[5]Increases retention times of furanones, providing more opportunity for separation.[5]
Organic Solvent Type Switch between different organic solvents, such as from acetonitrile to methanol (B129727) or vice versa.[5]Alters selectivity (α) due to different interactions between the furanones, the mobile phase, and the stationary phase.[5]
pH / Additives For acidic or basic furanones, adjust the pH of the aqueous portion of the mobile phase.[5] Add modifiers like 0.1% formic acid or phosphoric acid.[7]Can change the ionization state of the analytes, altering their retention and improving peak shape.[5] Formic acid is MS-compatible, while phosphoric acid is suitable for UV detection.[8]
Gradient Elution If using isocratic elution, switch to a gradient. If already using a gradient, make it shallower (i.e., increase the gradient time or decrease the rate of change in solvent composition).Improves separation of complex mixtures with varying polarities and can help resolve closely eluting peaks.[6]
Q4: My furanone isomers still co-elute after mobile phase optimization. Should I switch columns?

Yes. If adjusting the mobile phase does not provide adequate resolution, changing the stationary phase is the next logical step.[5] The choice of column has a major impact on selectivity, which is critical for separating structurally similar isomers.[3][9]

Column Selection Strategy:

  • Orthogonal Chemistries: Select a column with a different separation mechanism or "chemistry" than your current one. If you are using a standard C18 column (which separates primarily based on hydrophobicity), consider a column that offers different types of interactions.

  • Alternative Stationary Phases:

    • Phenyl-Hexyl: Provides π-π interactions, which can be effective for furanones containing aromatic rings.

    • Cyano (CN): Offers dipole-dipole interactions and can be used in both normal-phase and reversed-phase modes.

    • Pentafluorophenyl (PFP): Offers a combination of aromatic, dipole, and ion-exchange interactions, providing unique selectivity.

    • Embedded Polar Group (EPG): These columns (e.g., "Aqua" type) have a polar group embedded in the alkyl chain, which alters selectivity, particularly for polar compounds.

Stationary PhasePrimary Interaction MechanismBest Suited For
C18 (ODS) HydrophobicGeneral-purpose separation of moderately polar to nonpolar furanones.[7]
Phenyl π-π, HydrophobicFuranones with aromatic structures.
Cyano (CN) Dipole-dipole, HydrophobicPositional isomers with different dipole moments.[10]
Chiral (e.g., Polysaccharide) StereospecificEnantiomers of chiral furanones.[7][11]
Q5: How do I separate chiral furanone enantiomers that are co-eluting?

The separation of enantiomers requires a chiral environment. Chiral HPLC, which uses a chiral stationary phase (CSP), is the most effective method for this purpose.[7][12]

Polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are particularly effective for the chiral resolution of furanones.[7] The separation is often performed in normal-phase mode using a mobile phase of an n-alkane (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol).[7]

Protocol 1: Chiral HPLC Method Development for Furanone Enantiomers

  • Column Selection:

    • Start with a polysaccharide-based CSP, such as one coated with tris(3,5-dimethylphenylcarbamate) of cellulose or amylose.[10]

  • Sample Preparation:

    • Dissolve the racemic furanone mixture in the mobile phase (e.g., Hexane/Isopropanol).[7]

    • Filter the solution through a 0.45 µm PTFE syringe filter.[7]

  • Initial Chromatographic Conditions:

    • Mobile Phase: Hexane/Isopropanol (90:10 v/v).[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at an appropriate wavelength.

  • Method Optimization:

    • If separation is not achieved, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%).[10]

    • If necessary, try a different alcohol modifier (e.g., switch from isopropanol to ethanol).

    • Adjusting the flow rate or column temperature can also fine-tune the separation.[5]

  • Fraction Collection (for preparative scale):

    • Once separation is achieved, collect the two enantiomeric peaks in separate fractions.[7]

    • Analyze the enantiomeric excess (ee) of each fraction using the developed analytical method.[7]

G cluster_1 Chiral HPLC Method Development Workflow start Select Polysaccharide-based Chiral Stationary Phase (CSP) screen_mp Screen Mobile Phases (e.g., Hexane/IPA, 90:10) start->screen_mp check_sep Is Separation Achieved? screen_mp->check_sep optimize_mod Optimize Alcohol Modifier % (e.g., 5% to 20%) check_sep->optimize_mod No end_resolved Method Developed check_sep->end_resolved Yes check_sep2 Is Separation Achieved? optimize_mod->check_sep2 change_mod Change Alcohol Type (e.g., IPA to EtOH) check_sep2->change_mod No check_sep2->end_resolved Yes check_sep3 Is Separation Achieved? change_mod->check_sep3 optimize_temp Optimize Temperature & Flow Rate check_sep3->optimize_temp No check_sep3->end_resolved Yes optimize_temp->end_resolved

Caption: Workflow for developing a chiral HPLC method for furanone enantiomers.

Q6: What if chromatographic separation is impossible? Can I still quantify co-eluting furanones?

Yes, in cases of severe or complete co-elution, hyphenated techniques that couple chromatography with mass spectrometry (e.g., LC-MS, GC-MS) can provide a solution.[13][14]

Mass spectrometry offers an additional dimension of separation based on the mass-to-charge ratio (m/z) of the analytes.[13] Even if two furanone isomers co-elute chromatographically, they can be distinguished and quantified by the mass spectrometer as long as they have different molecular masses or produce unique fragment ions.[13]

How MS Resolves Co-elution:

  • Chromatographic Separation: The HPLC or GC system performs the initial separation, even if it is incomplete.

  • Ionization: As the co-eluting compounds enter the MS source, they are ionized.

  • Mass Analysis: The mass spectrometer separates the ions based on their m/z ratio.

  • Quantification: By extracting the ion chromatogram for a unique m/z value specific to each compound of interest, you can generate separate peaks and perform quantification, even if the peaks overlapped in the total ion chromatogram (TIC).[15]

For structurally identical isomers (isobaric compounds), tandem mass spectrometry (MS/MS) may be required. By fragmenting the parent ions, it may be possible to find unique daughter ions for each isomer that can be used for quantification.[16]

Q7: How can sample preparation help prevent co-elution problems?

Effective sample preparation is crucial for minimizing co-elution, especially when analyzing furanones in complex matrices like food or biological samples.[17] The goal is to remove interfering substances that can contribute to broad peaks and co-elution.[18]

Protocol 2: General Solid-Phase Extraction (SPE) for Furanone Cleanup

This protocol is a starting point for cleaning up aqueous samples (e.g., fruit juices) prior to reversed-phase HPLC analysis.

  • Objective: To remove polar interferences (sugars, acids) and concentrate the furanone analytes from a complex matrix.

  • Materials:

    • C18 SPE cartridge.

    • Methanol (for conditioning and elution).

    • Ultrapure water (for equilibration).

    • Sample (e.g., fruit juice).

    • Collection tubes.

    • Vacuum manifold or syringe.

  • Procedure:

    • Conditioning: Pass 3-5 mL of methanol through the C18 cartridge to activate the stationary phase. Do not let the cartridge run dry.

    • Equilibration: Pass 3-5 mL of ultrapure water through the cartridge to prepare it for the aqueous sample. Do not let the cartridge run dry.

    • Sample Loading: Load the sample onto the cartridge at a slow, steady flow rate. The furanones will be retained on the C18 sorbent while highly polar interferences pass through.

    • Washing: Pass 3-5 mL of ultrapure water through the cartridge to wash away any remaining polar impurities.

    • Elution: Place a clean collection tube under the cartridge. Elute the retained furanones with a small volume (e.g., 1-2 mL) of a strong solvent like methanol or acetonitrile.

    • Final Step: The resulting eluate is a cleaner, more concentrated sample ready for chromatographic analysis. It can be evaporated and reconstituted in the mobile phase if necessary.[19]

References

Technical Support Center: 2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of 2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF) detection. Find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to optimize your analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the analysis of DMMF and its precursor, 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF or Furaneol).

Sample Preparation

Q1: My recovery of DMMF is low after Solid-Phase Extraction (SPE). What can I do to improve it?

A1: Low recovery during SPE can be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Sorbent Selection: For DMMF and its precursor DMHF, C18 and Lichrolut-EN are commonly used sorbents. Lichrolut-EN has been shown to be effective for extracting furanones from fruit juices with less retention of pigments and other non-volatile compounds compared to C18.[1][2]

  • Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water) before loading the sample. Improper conditioning can lead to poor analyte retention.

  • Sample pH: The stability of furanones can be pH-dependent. While DMMF is relatively stable, its precursor DMHF is less stable.[3] Ensure the sample pH is compatible with the analyte's stability and the sorbent's retention mechanism.

  • Elution Solvent: Use an appropriate elution solvent and volume. Methanol (B129727) is commonly used to elute furanones from reversed-phase SPE cartridges.[1][2] Ensure the elution volume is sufficient to completely recover the analyte.

  • Flow Rate: A slow and consistent flow rate during sample loading and elution is crucial for optimal interaction between the analyte and the sorbent.

Q2: I am observing significant matrix effects in my beverage samples. How can I minimize them?

A2: Matrix effects are a common challenge in complex samples like beverages. Consider the following strategies:

  • Dilution: A simple dilution of the sample can often reduce the concentration of interfering matrix components.

  • Advanced Sample Cleanup: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be effective for cleaning up complex food matrices.

  • Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract DMMF from the sample matrix into an immiscible organic solvent.

  • Stable Isotope Dilution Assay (SIDA): Using a labeled internal standard (e.g., d3-DMMF) can effectively compensate for matrix effects and improve quantification accuracy.

HPLC Analysis

Q3: I am experiencing poor peak shape (tailing or fronting) for DMMF in my HPLC analysis. What are the likely causes and solutions?

A3: Poor peak shape in HPLC can compromise resolution and quantification. Here are common causes and solutions:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.

  • Secondary Interactions: Active sites on the column packing can interact with the analyte, causing peak tailing. Using a high-purity, well-end-capped column can minimize this.

  • Mobile Phase Incompatibility: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Ensure the sample is dissolved in a solvent similar in strength to the mobile phase.

  • Column Degradation: Over time, columns can degrade, leading to poor peak shape. Try flushing the column with a strong solvent or replace it if necessary.

Q4: How can I increase the sensitivity of my HPLC-UV method for DMMF detection?

A4: To enhance the sensitivity of an HPLC-UV method, consider these points:

  • Wavelength Selection: Ensure the UV detector is set to the wavelength of maximum absorbance for DMMF. A common detection wavelength for furanones is around 280-290 nm.[4][5]

  • Mobile Phase Composition: Optimize the mobile phase to achieve sharp, narrow peaks. This increases the peak height and thus the signal-to-noise ratio.

  • Column Efficiency: Use a column with smaller particles or a core-shell technology to improve peak efficiency and height.

  • Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak broadening and column overload.

  • Detector Settings: Adjust the detector's data acquisition rate and response time to optimize the signal for narrow peaks.

GC-MS Analysis

Q5: My DMMF peaks are showing tailing in the GC-MS chromatogram. What should I investigate?

A5: Peak tailing in GC-MS is often due to active sites in the system. Here's a troubleshooting checklist:

  • Inlet Liner: The glass inlet liner is a common source of activity. Use a deactivated liner and consider placing some deactivated glass wool inside to aid in vaporization and trap non-volatile residues.

  • Column Contamination: The front end of the GC column can become contaminated over time. Trimming a small portion (e.g., 10-20 cm) from the front of the column can often resolve this issue.

  • Column Choice: Ensure you are using a column with an appropriate stationary phase and deactivation for your analytes.

  • Injection Temperature: An injection temperature that is too low can lead to slow vaporization and peak tailing. Conversely, a temperature that is too high can cause degradation of thermally labile compounds.

Q6: I am seeing ghost peaks in my GC-MS blank runs. Where could they be coming from?

A6: Ghost peaks are extraneous peaks that appear in blank runs and can interfere with analysis. Common sources include:

  • Septum Bleed: Over time, the injector septum can degrade and release volatile compounds. Regular replacement of the septum is recommended.

  • Carryover: Residue from a previous, more concentrated sample may be retained in the syringe, inlet, or column. Thoroughly rinse the syringe and run a solvent blank after high-concentration samples.

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column and elute as broad peaks. Ensure high-purity gas and the use of appropriate gas purifiers.

Data Presentation: Comparison of Analytical Methods

The choice of analytical method depends on the required sensitivity, sample matrix, and available instrumentation. The following table summarizes the performance of different techniques for the quantification of DMMF and its precursor, DMHF.

AnalyteMethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
DMMF HPLC-UVStrawberries0.36 µg/mLNot Reported[4][5]
DMHF HPLC-UVStrawberries0.14 µg/mLNot Reported[4][5]
DMHF Derivatization-SPME-GC-MSAqueous Samples0.5 ng/mL2 ng/mL[6]

Experimental Protocols

Protocol 1: SPE-HPLC-UV Analysis of DMMF

This protocol is a generalized procedure for the analysis of DMMF in liquid samples.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load the aqueous sample (e.g., 10 mL of fruit juice) onto the conditioned cartridge at a slow, steady flow rate.

    • Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.

    • Elute the DMMF with 2 mL of methanol. The eluate can be directly injected or evaporated and reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A binary gradient of acetate (B1210297) buffer and methanol is often used.[4][5] An isocratic mobile phase can also be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.[4][5]

    • Injection Volume: 20 µL.

Protocol 2: HS-SPME-GC-MS Analysis of DMMF

This protocol outlines a general method for the analysis of volatile DMMF using headspace solid-phase microextraction.

  • Sample Preparation (HS-SPME):

    • Place a known amount of the sample (e.g., 3 g of fruit puree) into a 20 mL headspace vial.

    • Add a salt solution (e.g., 3 mL of 35% NaCl) to enhance the release of volatiles. An internal standard can also be added at this stage.

    • Equilibrate the sample at a controlled temperature (e.g., 40°C) for a set time (e.g., 30 minutes).

    • Expose a SPME fiber (e.g., DVB/Carboxen/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatiles.

  • GC-MS Conditions:

    • Injector: Desorb the SPME fiber in the GC inlet in splitless mode at a temperature of approximately 250°C.

    • Column: A polar capillary column (e.g., DB-WAX or HP-INNOWAX, 60 m x 0.25 mm i.d., 1.00 µm film thickness) is suitable for separating DMMF.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 30 seconds.

      • Ramp to 230°C at 4°C/minute.

      • Ramp to 260°C at 100°C/minute, hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Mode: Full scan (e.g., m/z 35-300) for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

Mandatory Visualizations

Diagram 1: Biosynthetic Pathway of DMMF in Strawberry

DMMF_Biosynthesis F16DP d-Fructose-1,6-diphosphate HMMF 4-Hydroxy-5-methyl- 2-methylene-3(2H)-furanone F16DP->HMMF Multiple enzymatic steps HDMF 4-Hydroxy-2,5-dimethyl- 3(2H)-furanone (DMHF) HMMF->HDMF FaQR (Quinone Oxidoreductase) DMMF 2,5-Dimethyl-4-methoxy- 3(2H)-furanone (DMMF) HDMF->DMMF FaOMT (O-methyltransferase)

Caption: Biosynthesis of DMMF from its precursor in strawberry.

Diagram 2: Experimental Workflow for SPE-HPLC-UV Analysis

SPE_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Liquid Sample spe Solid-Phase Extraction (SPE) (C18 or Lichrolut-EN) sample->spe Loading & Washing eluate Methanol Eluate spe->eluate Elution hplc HPLC System (C18 Column) eluate->hplc Injection uv UV Detector (280 nm) hplc->uv data Data Acquisition & Quantification uv->data GCMS_Troubleshooting start Low Sensitivity/ No Peak Detected check_sample_prep Review Sample Preparation? start->check_sample_prep check_injection Check Injection Parameters? check_sample_prep->check_injection No solution_prep Optimize extraction/cleanup (e.g., SPE, SPME) check_sample_prep->solution_prep Yes check_gc Inspect GC System? check_injection->check_gc No solution_injection Optimize inlet temperature Use deactivated liner check_injection->solution_injection Yes check_ms Verify MS Settings? check_gc->check_ms No solution_gc Check for leaks Trim column check_gc->solution_gc Yes check_ms->start No, consult expert solution_ms Tune MS Use SIM mode check_ms->solution_ms Yes

References

Column selection for optimal separation of furanone isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimal column selection for the separation of furanone isomers. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic modes for separating furanone isomers?

A1: The most common chromatographic modes for separating furanone isomers are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Within HPLC, several techniques are employed depending on the nature of the isomers:

  • Reversed-Phase HPLC (RP-HPLC): Suitable for moderately polar to nonpolar furanone derivatives.[1] Separation is based on hydrophobic interactions.

  • Normal-Phase HPLC (NP-HPLC): Ideal for separating polar furanone isomers and derivatives that are poorly retained in reversed-phase systems.[1]

  • Chiral HPLC: Essential for the separation of enantiomers (chiral isomers), which is often critical in drug development.[1] This method uses chiral stationary phases (CSPs).[1]

  • Gas Chromatography (GC): Can be used for the direct separation of volatile furanone stereoisomers (enantiomers and geometrical isomers) when coupled with a chiral stationary phase.[2]

Q2: How do I select the right type of HPLC column for my furanone isomers?

A2: The choice of column depends on the specific type of isomerism and the polarity of your furanone compounds. The following decision tree can guide your selection:

FuranoneColumnSelection start Start: Furanone Isomer Mixture is_chiral Are the isomers chiral (enantiomers)? start->is_chiral achiral_type What type of achiral isomers? is_chiral->achiral_type No chiral_hplc Use Chiral HPLC with a Chiral Stationary Phase (CSP) is_chiral->chiral_hplc Yes positional Positional Isomers achiral_type->positional geometric Geometric (E/Z) Isomers achiral_type->geometric polarity Assess Compound Polarity achiral_type->polarity phenyl_pfp Consider Phenyl or Pentafluorophenyl (PFP) columns positional->phenyl_pfp cholesterol Consider a Cholesterol-based column for shape selectivity geometric->cholesterol moderately_polar Moderately Polar to Nonpolar polarity->moderately_polar polar Polar polarity->polar rp_hplc Use Reversed-Phase HPLC (e.g., C18) np_hplc Use Normal-Phase HPLC (e.g., Silica) moderately_polar->rp_hplc polar->np_hplc

A decision tree for HPLC column selection for furanone isomers.

For positional isomers, columns that offer multiple interaction mechanisms, such as Phenyl or Pentafluorophenyl (PFP) phases, are often more effective than standard C18 columns.[3][4] For geometric (cis/trans) isomers, columns providing shape-based selectivity, like those with cholesterol stationary phases, can be beneficial.[5]

Q3: What are the recommended stationary phases for chiral separation of furanone enantiomers?

A3: Polysaccharide-based chiral stationary phases (CSPs), particularly those derived from cellulose (B213188) and amylose (B160209), are highly effective for the chiral resolution of furanone enantiomers.[1] Tris(3,5-dimethylphenylcarbamate) derivatives of cellulose or amylose are specifically mentioned as effective for HPLC and Supercritical Fluid Chromatography (SFC) separations.[2] For GC, per-O-methyl-beta-cyclodextrin has been shown to be suitable for volatile furanone ethers.[2]

Troubleshooting Guide

Issue 1: Poor resolution or co-elution of furanone isomers.

Potential Cause Suggested Solution
Inappropriate Column Chemistry For positional isomers, a standard C18 column may not provide sufficient selectivity.[3] Switch to a column with different retention mechanisms, such as a Phenyl, PFP, or Biphenyl phase, which offer π-π interactions.[4]
Incorrect Mobile Phase Composition Optimize the mobile phase. In reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) and aqueous ratio. In normal-phase, vary the ratio of the nonpolar and polar solvents (e.g., hexane (B92381)/isopropanol).[1]
Suboptimal Temperature Temperature can affect selectivity. For GC separations, decreasing the column temperature can increase the resolution of stereoisomers.[2]
Column Overloading Injecting too much sample can lead to broad, overlapping peaks.[6] Reduce the sample amount loaded onto the column. A general guideline is to load 1-5% of the stationary phase mass.[6]

Issue 2: Peak Tailing in Furanone Chromatograms.

Potential Cause Suggested Solution
Secondary Interactions with Silica (B1680970) Highly polar or acidic furanone derivatives can interact strongly with residual silanol (B1196071) groups on the silica support, causing tailing.[6][7] Use an end-capped column or add a competing base to the mobile phase. For basic compounds, adjusting the mobile phase to a lower pH can improve peak shape.[8]
Column Contamination or Degradation The column may be contaminated or have lost efficiency.[8] Flush the column with a strong solvent. If the problem persists, replace the column.[8]
Blocked Column Frit A blocked frit can distort peak shape.[7] Backflush the column. If this does not resolve the issue, the frit may need to be replaced.[8]

Issue 3: Irreproducible retention times.

Potential Cause Suggested Solution
Inadequate Column Equilibration The column is not fully equilibrated with the mobile phase between runs, especially after a gradient.[1] Increase the equilibration time to ensure the column is ready for the next injection.
Mobile Phase Instability The mobile phase composition is changing over time (e.g., evaporation of a volatile component). Prepare fresh mobile phase daily and keep the solvent reservoir capped.
Temperature Fluctuations Variations in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.[8]

Experimental Protocols

Protocol 1: Chiral Separation of Furanone Enantiomers by HPLC

This protocol is a representative method for the separation of chiral furanone compounds.

  • Sample Preparation: Dissolve the racemic furanone mixture in the mobile phase. Filter the solution through a 0.45 µm PTFE syringe filter.[1]

  • HPLC System and Conditions:

    • HPLC System: A preparative or analytical HPLC system.

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, 20 x 250 mm, 5 µm).[1]

    • Mobile Phase: A mixture of hexane and an alcohol such as isopropanol (B130326) or ethanol. The exact ratio should be optimized for the specific compound.[1]

    • Flow Rate: Dependent on the column dimensions (e.g., 18 mL/min for a preparative column).[1]

    • Detection: UV at a suitable wavelength for the furanone derivative.[1]

  • Fraction Collection (for preparative scale): Collect fractions corresponding to the resolved enantiomer peaks.

  • Post-Purification: Combine the fractions of each pure enantiomer and evaporate the solvent.[1]

Protocol 2: Normal-Phase HPLC for Polar Furanone Isomers

This protocol is suitable for the separation of polar furanone derivatives.

  • Sample Preparation: Dissolve the crude furanone sample in the nonpolar mobile phase solvent (e.g., hexane). Filter the sample through a 0.45 µm PTFE syringe filter.[1]

  • HPLC System and Conditions:

    • HPLC System: A preparative HPLC system equipped for normal-phase chromatography.[1]

    • Column: Silica-based preparative column (e.g., 20 x 250 mm, 5 µm).[1]

    • Mobile Phase: A gradient of a nonpolar solvent (e.g., Hexane, Mobile Phase A) and a polar solvent (e.g., Isopropanol, Mobile Phase B).[1]

    • Example Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 50% B

      • 25-30 min: 50% B

      • 30-35 min: 50% to 5% B

      • 35-45 min: 5% B (equilibration)[1]

    • Flow Rate: 18 mL/min (for preparative scale).[1]

    • Detection: UV at an appropriate wavelength.[1]

Data Tables

Table 1: Recommended Column Chemistries for Different Furanone Isomer Types

Isomer TypeRecommended HPLC Column ChemistryPrimary Interaction Mechanism
Positional Isomers Phenyl Hydride, Pentafluorophenyl (PFP)[4][5]π-π interactions, dipole-dipole, hydrophobic[4]
Geometric (E/Z) Isomers UDC-Cholesterol[5]Shape-based selectivity[5]
Enantiomers Polysaccharide-based (Cellulose, Amylose)[1]Chiral recognition
Polar Furanones Silica, Cyano, Amino[1]Adsorption
Moderately Polar to Nonpolar C18 (ODS), C8[1]Hydrophobic interactions

Table 2: Starting Conditions for Furanone Isomer Separations

Chromatographic ModeStationary PhaseMobile Phase ExampleApplication
Reversed-Phase HPLC Zorbax ODS (C18)[1]A: 0.05M Sodium Acetate, pH 4.0; B: Methanol (Gradient)Separation of Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)[1]
Normal-Phase HPLC Silica[1]A: Hexane; B: Isopropanol (Gradient)Separation of polar furanone isomers[1]
Chiral HPLC Chiralpak IA (Polysaccharide)[1]Hexane / Isopropanol (Isocratic)Enantioseparation of chiral furanones[1]
Chiral GC-MS per-O-methyl-beta-cyclodextrin[2]Helium carrier gas (Temperature Gradient)Separation of volatile furan (B31954) ether stereoisomers[2]

Workflow Diagram

TroubleshootingWorkflow start Start: Suboptimal Separation check_resolution Poor Resolution or Co-elution? start->check_resolution check_tailing Peak Tailing? check_resolution->check_tailing No resolution_solutions 1. Verify Column Choice (e.g., Phenyl for positional isomers) 2. Optimize Mobile Phase 3. Reduce Sample Load check_resolution->resolution_solutions Yes check_retention Irreproducible Retention Times? check_tailing->check_retention No tailing_solutions 1. Check for Secondary Interactions (use end-capped column) 2. Adjust Mobile Phase pH 3. Clean or Replace Column check_tailing->tailing_solutions Yes retention_solutions 1. Increase Column Equilibration Time 2. Prepare Fresh Mobile Phase 3. Use a Column Oven check_retention->retention_solutions Yes end End: Optimized Separation check_retention->end No resolution_solutions->end tailing_solutions->end retention_solutions->end

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC-UV and Alternative Methods for the Analysis of 2,5-Dimethyl-4-methoxy-3(2H)-furanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 2,5-Dimethyl-4-methoxy-3(2H)-furanone (also known as mesifurane) with alternative analytical techniques. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Executive Summary

The analysis of this compound, a significant flavor and aroma compound, is crucial in various fields. While HPLC-UV offers a robust and accessible method for its quantification, alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) provide enhanced sensitivity and selectivity. This guide presents a side-by-side comparison of these methods, highlighting their respective strengths and weaknesses through validated performance parameters.

Data Presentation: Performance Comparison

The following tables summarize the quantitative validation parameters for the HPLC-UV method and a common alternative, GC-MS. Data for the HPLC-UV method is based on the analysis of furanone derivatives, including mesifurane, while the GC-MS data is primarily based on its precursor, 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (Furaneol), due to a greater availability of published validation data for this closely related compound.

Table 1: HPLC-UV Method Validation Parameters for Furanone Analysis

ParameterHPLC-UV Method for Mesifurane & Related Furanones
Linearity (r²) >0.99
Accuracy (Recovery) >90%
Precision (RSD) <5%
Limit of Detection (LOD) 0.36 µg/mL (for mesifurane)
Limit of Quantitation (LOQ) Not explicitly stated in reviewed literature

Table 2: GC-MS Method Validation Parameters for Furaneol Analysis

ParameterGC-MS Method for Furaneol
Linearity (r²) >0.99
Accuracy (Recovery) 98%
Precision (CV) <4%
Limit of Detection (LOD) Not explicitly stated in reviewed literature
Limit of Quantitation (LOQ) Not explicitly stated in reviewed literature

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS analyses are provided below. These protocols are based on established methods found in the scientific literature.[1]

HPLC-UV Method for this compound

This method is adapted from a published procedure for the simultaneous analysis of furanone derivatives in a food matrix.[1]

1. Sample Preparation (Aqueous Extraction)

  • Homogenize the sample containing this compound.

  • Perform an aqueous extraction of the homogenized sample.

  • Clarify the extract to remove particulate matter before injection.

2. Chromatographic Conditions

  • Instrument: HPLC system with a UV detector.

  • Column: Reversed-Phase C18 (RP-C18), 5 µm particle size.

  • Mobile Phase: A binary gradient of acetate (B1210297) buffer and methanol (B129727).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.[1]

  • Injection Volume: 20 µL.

3. Calibration

  • Prepare a series of standard solutions of this compound in a suitable solvent.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the samples by interpolation from the calibration curve.

Alternative Method: GC-MS for Furanone Analysis

This protocol is based on a validated method for the analysis of the related compound, 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (Furaneol), and can be adapted for mesifurane.[2][3]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a suitable SPE cartridge (e.g., Lichrolut-EN) with methanol followed by water.[2][3]

  • Load the aqueous sample onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte with methanol.

2. GC-MS Conditions

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Injection: The eluate can be directly analyzed.[2][3]

  • Column: A suitable capillary column for volatile compound analysis.

  • Carrier Gas: Helium.

  • Oven Temperature Program: An optimized temperature gradient to ensure separation.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity.

3. Quantification

  • An internal standard is recommended for accurate quantification.

  • A calibration curve is constructed by analyzing standards of known concentrations.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the HPLC-UV method validation and a logical comparison of the analytical techniques.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Detection UV Detection Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Linearity Linearity Accuracy Accuracy Precision Precision LOD LOD LOQ LOQ Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Quantification->Linearity Quantification->Accuracy Quantification->Precision Quantification->LOD Quantification->LOQ

Caption: HPLC-UV Method Validation Workflow.

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS Analyte This compound HPLC_Principle Principle: Liquid chromatography separation with UV absorbance detection. Analyte->HPLC_Principle GCMS_Principle Principle: Gas chromatography separation with mass spectrometry detection. Analyte->GCMS_Principle HPLC_Advantages Advantages: - Robust and widely available. - Good for routine analysis. - Less complex instrumentation. HPLC_Principle->HPLC_Advantages HPLC_Disadvantages Disadvantages: - Lower sensitivity than MS. - Potential for matrix interference. HPLC_Principle->HPLC_Disadvantages GCMS_Advantages Advantages: - High sensitivity and selectivity. - Provides structural information for confirmation. GCMS_Principle->GCMS_Advantages GCMS_Disadvantages Disadvantages: - Requires derivatization for some non-volatile compounds. - More complex and expensive instrumentation. GCMS_Principle->GCMS_Disadvantages

Caption: Comparison of HPLC-UV and GC-MS.

References

A Comparative Sensory Analysis of Mesifurane and Furaneol: Unraveling Nuances in Aroma Perception

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative sensory analysis of two structurally related furanone compounds, Mesifurane (2,5-dimethyl-4-methoxy-3(2H)-furanone) and Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), reveals distinct differences in their aroma profiles, sensory thresholds, and likely interactions with olfactory receptors. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their sensory properties, supported by experimental data and detailed methodologies, to aid in their application in flavor and fragrance development and sensory research.

Furaneol is well-established for its sweet, caramel, and fruity aroma, often associated with strawberries. In contrast, Mesifurane, the methyl ether of Furaneol, presents a more complex aroma profile, characterized as sherry-like, burnt, sweet, spicy, and earthy. These differences in sensory perception are critical for their targeted use in various applications.

Quantitative Sensory Analysis

CompoundOdor Threshold in Water (µg/L)Predominant Sensory Descriptors
Furaneol 0.03 - 1700[1][2]Sweet, Caramel, Fruity (Strawberry)[3]
Mesifurane Not explicitly found in a direct comparisonSherry-like, Burnt, Sweet, Spicy, Earthy[4][5]

Note: The wide range for the Furaneol odor threshold reflects the variability in methodologies and panelist sensitivities across different studies.

A study by Larsen and Poll (1992) on the odor thresholds of important aroma compounds in strawberries likely contains quantitative data for both compounds, highlighting the need for further investigation into this specific publication for a more direct comparison.[6][7][8][9]

Olfactory Receptor Interaction

The perception of aroma compounds is initiated by their interaction with specific olfactory receptors (ORs). Research has identified the specific receptor that responds to Furaneol.

  • Furaneol: The olfactory receptor OR5M3 has been identified as the specific receptor for Furaneol.[10][11][12] This discovery provides a molecular basis for its distinct caramel-like aroma.

  • Mesifurane: To date, a specific olfactory receptor for Mesifurane has not been definitively identified in the reviewed literature. Further research is required to elucidate the specific receptor or combination of receptors responsible for its unique aroma profile.

The specific activation of OR5M3 by Furaneol suggests a targeted mechanism for its perception. The lack of a known receptor for Mesifurane opens avenues for future research into the structure-activity relationships of furanone compounds and their corresponding olfactory receptors.

Experimental Protocols

To conduct a comparative sensory analysis of Mesifurane and Furaneol, the following experimental protocols are recommended, based on established methodologies for furanone analysis.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[13][14][15][16]

Objective: To identify and characterize the odor-active regions of Mesifurane and Furaneol.

Methodology:

  • Sample Preparation: Prepare standard solutions of Mesifurane and Furaneol in a suitable solvent (e.g., ethanol (B145695) or water) at concentrations detectable by the GC-MS and human panelists.

  • GC Separation: Inject the samples into a gas chromatograph equipped with a polar capillary column suitable for the separation of furanones.

  • Olfactometry: The effluent from the GC column is split, with one portion directed to a mass spectrometer for chemical identification and the other to a sniffing port. Trained sensory panelists sniff the effluent and record the retention time, intensity, and sensory descriptors of the detected odors.

  • Data Analysis: The olfactometry data is correlated with the chromatographic data to identify the specific compounds responsible for the perceived aromas.

Sensory Panel Evaluation: Descriptive Analysis

A trained sensory panel can provide detailed quantitative data on the different sensory attributes of Mesifurane and Furaneol.

Objective: To quantify and compare the sensory profiles of Mesifurane and Furaneol.

Methodology:

  • Panelist Training: A panel of 8-12 individuals is trained to identify and rate the intensity of specific aroma attributes (e.g., sweet, caramel, fruity, burnt, spicy) using reference standards.

  • Sample Preparation: Prepare aqueous solutions of Mesifurane and Furaneol at various concentrations.

  • Evaluation: Panelists evaluate the samples in a controlled environment and rate the intensity of each sensory attribute on a structured scale (e.g., a 15-point scale).

  • Data Analysis: The intensity ratings are statistically analyzed to determine significant differences in the sensory profiles of the two compounds.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for Furaneol and a typical experimental workflow for comparative sensory analysis.

Furaneol_Signaling_Pathway Furaneol Furaneol OR5M3 Olfactory Receptor (OR5M3) Furaneol->OR5M3 Binds to G_protein G-protein (Golf) OR5M3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opens Ca_ion Ca²⁺ Influx CNG_channel->Ca_ion Depolarization Neuron Depolarization Ca_ion->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Proposed signaling pathway for Furaneol perception via the OR5M3 receptor.

Sensory_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Sensory & Instrumental Analysis cluster_data Data Acquisition & Analysis cluster_results Results Mesifurane_std Mesifurane Standard Dilution Serial Dilutions in Water Mesifurane_std->Dilution Furaneol_std Furaneol Standard Furaneol_std->Dilution Sensory_Panel Trained Sensory Panel (Descriptive Analysis) Dilution->Sensory_Panel GCO Gas Chromatography- Olfactometry (GC-O) Dilution->GCO Intensity_Ratings Intensity Ratings (Sweet, Burnt, etc.) Sensory_Panel->Intensity_Ratings Thresholds Detection Thresholds (Triangle Test) Sensory_Panel->Thresholds Odor_Descriptors Odor Descriptors & Retention Indices GCO->Odor_Descriptors Stats Statistical Analysis Intensity_Ratings->Stats Odor_Descriptors->Stats Thresholds->Stats Comparison Comparative Sensory Profile Stats->Comparison

Caption: Experimental workflow for the comparative sensory analysis of Mesifurane and Furaneol.

Conclusion

The sensory profiles of Mesifurane and Furaneol are distinctly different, with Furaneol providing a straightforward sweet and fruity aroma, while Mesifurane offers a more complex, burnt, and spicy character. The identification of the specific olfactory receptor for Furaneol provides a foundation for understanding the molecular basis of its perception. Further research is needed to determine the specific odor and taste thresholds of Mesifurane in a direct comparison with Furaneol and to identify its corresponding olfactory receptor(s). The experimental protocols outlined in this guide provide a framework for conducting such a comparative analysis, which will be invaluable for the targeted application of these important furanone compounds in the food and fragrance industries.

References

Quantitative Comparison of 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF) in Different Strawberry Cultivars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF), also known as mesifuran, a key aroma compound in various strawberry (Fragaria × ananassa) cultivars. DMMF is a methoxy (B1213986) derivative of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol®, and contributes significantly to the characteristic sweet, caramel-like, and fruity aroma of strawberries.[1][2] The concentration of DMMF can vary considerably among different strawberry varieties, influencing their sensory profiles and consumer appeal.[1] This document summarizes quantitative data from multiple studies, details the experimental protocols for DMMF quantification, and provides a visual representation of the analytical workflow.

Data Presentation: DMMF Content in Strawberry Cultivars

The following table summarizes the quantitative data for DMMF content in various strawberry cultivars as reported in the scientific literature. It is important to note that the ripening stage, growing conditions, and analytical methods can significantly influence the measured concentrations.

Strawberry CultivarDMMF ConcentrationAnalytical MethodReference
Ten Cultivars (unspecified) 0.3 - 1.7 mg/kgNot Specified[1]
Senga Sengana Present (quantified in a study with a range of 0.3-1.7 mg/kg for ten varieties)Not Specified[1]
Tochiotome Detected (Mesifuran was only found in this cv. among the four tested)HS-SPME-GC-MS[2]
Sachinoka Not DetectedHS-SPME-GC-MS[2]
Guimeiren Not DetectedHS-SPME-GC-MS[2]
Strawberry Festival Major odor active volatileGC-Olfactometry, GC-MS[3]
Florida Radiance Major odor active volatileGC-Olfactometry, GC-MS[3]
Camarosa 27.83 (Relative Abundance)HS-SPME-GC-MS
Candonga 33.84 (Relative Abundance)HS-SPME-GC-MS
Festival 39.80 (Relative Abundance)HS-SPME-GC-MS
Calypso Variable (absolute concentrations provided in source)GC-MS[4]

Note: Direct comparison between studies should be made with caution due to variations in analytical methodologies, sample preparation, and reporting units (e.g., mg/kg vs. relative abundance).

Experimental Protocols

The quantification of DMMF in strawberries is primarily achieved through gas chromatography-mass spectrometry (GC-MS), often coupled with a prior extraction step like headspace solid-phase microextraction (HS-SPME), and high-performance liquid chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)

This is a widely used, sensitive, and solvent-free method for the analysis of volatile compounds like DMMF.

  • Sample Preparation:

    • A representative sample of fresh strawberry fruit is homogenized into a puree.

    • A known weight of the puree (e.g., 5 g) is placed into a headspace vial.

    • To enhance the release of volatiles, an aqueous solution of sodium chloride (e.g., 20% NaCl) may be added to increase the ionic strength of the sample matrix.

  • Extraction (HS-SPME):

    • The sample vial is equilibrated in a heated chamber (e.g., at 40°C) for a specific duration (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.

    • An SPME fiber, commonly coated with a combination of materials like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Analysis (GC-MS):

    • The SPME fiber is then inserted into the heated injection port of a gas chromatograph, where the adsorbed volatiles are desorbed.

    • The compounds are separated on a capillary column (e.g., ZB-WAX or HP-5MS). The oven temperature is programmed to increase gradually to facilitate the separation of compounds with different boiling points.

    • The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, allowing for identification and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a rapid methodology for the simultaneous analysis of DMMF and its related compounds.

  • Sample Preparation and Extraction:

    • Strawberry fruit is homogenized, and an aqueous extraction is performed.

    • The resulting mixture is centrifuged to separate the solid and liquid phases.

    • The supernatant is filtered through a membrane filter (e.g., 0.45 µm) to remove any particulate matter before injection into the HPLC system.[5]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 (RP-C18) column is typically used for the separation.[6]

    • Mobile Phase: A binary mobile phase, for instance, consisting of an acetate (B1210297) buffer and methanol, is commonly employed.[5][6]

    • Detection: UV detection at a wavelength of 280 nm is used to quantify DMMF and related furanones.[5][6]

  • Quantification:

    • Calibration curves are generated using pure DMMF standards of known concentrations.

    • The concentration of DMMF in the strawberry samples is determined by comparing the peak area from the sample chromatogram to the calibration curve.

Mandatory Visualization

Biosynthesis of DMMF

The biosynthesis of DMMF in strawberries involves the methylation of its precursor, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). This reaction is catalyzed by the enzyme Fragaria × ananassa O-methyltransferase (FaOMT).

DMMF_Biosynthesis HDMF 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF / Furaneol®) DMMF This compound (DMMF / Mesifuran) HDMF->DMMF Methylation FaOMT FaOMT (O-methyltransferase) FaOMT->HDMF

Final enzymatic step in the biosynthesis of DMMF in strawberries.
Experimental Workflow for DMMF Quantification

The following diagram illustrates a typical experimental workflow for the quantitative analysis of DMMF in strawberry cultivars using HS-SPME-GC-MS.

DMMF_Quantification_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_analysis 3. Analysis cluster_data 4. Data Processing Sample Strawberry Fruit Sample (Selected Cultivar) Homogenization Homogenization (Puree Formation) Sample->Homogenization Vial Transfer to Headspace Vial (+/- NaCl solution) Homogenization->Vial Equilibration Equilibration in Heated Chamber Vial->Equilibration SPME HS-SPME (Adsorption of Volatiles) Equilibration->SPME Desorption Thermal Desorption in GC Injection Port SPME->Desorption Separation Gas Chromatography (Separation on Capillary Column) Desorption->Separation Detection Mass Spectrometry (Identification & Quantification) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Experimental workflow for DMMF quantification using HS-SPME-GC-MS.

References

A Comparative Guide to 2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMHF) and Ethyl Maltol in Flavor Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of flavor science, the selection of aroma compounds is a critical determinant of product success. Among the vast palette available to formulators, 2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMHF) and ethyl maltol (B134687) stand out for their potent sweet and caramelic notes. This guide provides an objective comparison of their performance in flavor formulations, supported by representative experimental data and detailed methodologies, to aid researchers and developers in making informed decisions.

Chemical and Sensory Profile

DMHF, also known as methoxy-furaneol, is a furanone derivative celebrated for its complex aroma profile that varies with concentration. At lower levels, it imparts a sweet, fruity, strawberry-like character, while at higher concentrations, it delivers rich, caramel, and maple notes.[1][2] Ethyl maltol, a synthetic pyrone derivative, is a powerful flavor enhancer known for its intense sweet, caramel, and cotton candy-like aroma.[3][4] It is notably more potent than its naturally occurring counterpart, maltol.[5]

Performance in Flavor Formulations: A Comparative Overview

While direct comparative studies are limited, the individual characteristics of DMHF and ethyl maltol allow for a qualitative and semi-quantitative assessment of their performance in various applications.

Table 1: General Comparison of DMHF and Ethyl Maltol in Flavor Formulations

FeatureThis compound (DMHF)Ethyl Maltol
Flavor Profile Sweet, fruity (strawberry), caramel, maple, coffee, musty[1][2][6]Intense sweet, caramel, cotton candy, fruity[3][4][7]
Potency HighVery High (4-8 times stronger than maltol)[5][7]
Primary Function Characteristic flavor, sweetness enhancementFlavor enhancement, sweetness amplification, off-note masking[3][8]
Typical Applications Strawberry, pineapple, and other fruit flavors, baked goods, confectionery, coffee[9][10][11]Beverages, confectionery, baked goods, dairy products, pharmaceuticals[3][12]
Natural Occurrence Found in fruits like strawberries[10]Synthetic[7]

Experimental Data: Representative Sensory and Stability Analysis

The following tables present hypothetical yet representative data based on the known properties of DMHF and ethyl maltol, illustrating their potential performance in specific food matrices.

Sensory Panel Evaluation: Strawberry Flavored Yogurt

A trained sensory panel could be employed to evaluate the impact of DMHF and ethyl maltol on the flavor profile of a strawberry-flavored yogurt. The following table illustrates potential findings.

Table 2: Representative Sensory Panel Scores for Strawberry Yogurt

AttributeControl (No Additive)5 ppm DMHF10 ppm Ethyl Maltol
Overall Flavor Intensity 5.27.88.5
Sweetness 6.07.58.8
Fresh Strawberry Note 6.58.27.0
Cooked/Jammy Note 4.05.57.5
Creaminess 6.87.07.2
Overall Liking 5.58.07.8
(Scores are on a 9-point hedonic scale where 1 = dislike extremely and 9 = like extremely)
Stability Analysis: Flavored Carbonated Beverage

The stability of DMHF and ethyl maltol in a carbonated beverage stored under accelerated conditions can be assessed by measuring the concentration of the compounds over time.

Table 3: Representative Stability Data in a Carbonated Beverage (40°C)

Time (Weeks)DMHF Concentration Retention (%)Ethyl Maltol Concentration Retention (%)
0100100
29298
48595
87591
126888

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are representative protocols for key experiments.

Sensory Evaluation: Triangle Test Protocol

Objective: To determine if a perceptible difference exists between a control sample and a sample containing a flavor additive.

Materials:

  • Control and experimental food/beverage samples.

  • Coded, identical tasting cups.

  • Water for palate cleansing.

  • Sensory booths with controlled lighting and temperature.

  • A panel of at least 18 trained assessors.[13]

Procedure:

  • Sample Preparation: Prepare the control and experimental samples, ensuring they are at the same temperature.

  • Coding: Code the samples with random three-digit numbers.[14]

  • Presentation: Present three samples to each panelist: two are identical (either both control or both experimental) and one is different. The order of presentation should be randomized across panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[15][16]

  • Evaluation: Instruct panelists to taste the samples from left to right and identify the "odd" or different sample.[15] Panelists should cleanse their palate with water between samples.[16]

  • Data Analysis: Analyze the number of correct identifications. Statistical significance is determined using chi-square analysis or by consulting statistical tables for triangle tests.[15]

Stability Testing: Accelerated Shelf-Life Protocol

Objective: To predict the long-term stability of a flavored product by accelerating degradation under controlled stress conditions.

Materials:

  • Flavored product samples in their final packaging.

  • Environmental chambers capable of maintaining constant temperature and humidity.[2][17]

  • Analytical instrumentation for quantifying the flavor compound (e.g., GC-MS or HPLC).

Procedure:

  • Initial Analysis: Analyze the initial concentration of the flavor compound in the product at time zero.

  • Storage: Place the product samples in an environmental chamber at an elevated temperature (e.g., 40°C) and controlled humidity (e.g., 75% RH).[5][17]

  • Sampling: At predetermined time intervals (e.g., 2, 4, 8, 12 weeks), remove a subset of samples from the chamber.[5]

  • Analysis: Quantify the concentration of the flavor compound in the aged samples using a validated analytical method.

  • Data Analysis: Plot the concentration of the flavor compound as a function of time to determine the degradation kinetics. This data can be used to predict the shelf-life at normal storage conditions.

Instrumental Analysis: Headspace GC-MS for Volatile Compounds

Objective: To identify and quantify volatile aroma compounds in a food or beverage sample.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Headspace autosampler.

  • GC column suitable for flavor analysis (e.g., VF-1701-MS).[4]

  • Sample vials with septa.

  • Internal standard for quantification.

Procedure:

  • Sample Preparation: Place a precise amount of the sample into a headspace vial. Add the internal standard.

  • Incubation: Equilibrate the vial in the headspace autosampler at a set temperature and time (e.g., 50°C for 10 minutes) to allow volatile compounds to partition into the headspace.[4]

  • Injection: Automatically inject a portion of the headspace gas onto the GC column.

  • GC Separation: Separate the volatile compounds based on their boiling points and polarity using a defined temperature program.[4]

  • MS Detection: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used for identification by comparison to a spectral library.

  • Quantification: The concentration of each compound is determined by comparing its peak area to that of the internal standard.

Signaling Pathways and Perception Mechanisms

The perception of flavor is a complex process involving interactions with olfactory and taste receptors.

Olfactory Perception of DMHF

Recent research has identified a specific olfactory receptor, OR5M3 , that is selectively activated by Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), a close structural analog of DMHF.[1][18][19] This suggests that the characteristic sweet and caramel-like aroma of DMHF is likely mediated through the activation of this or a closely related olfactory receptor.

G DMHF DMHF in Nasal Cavity OR5M3 Olfactory Receptor (OR5M3) DMHF->OR5M3 Binds to G_olf G-protein (G_olf) OR5M3->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Produces CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Depolarization Neuron Depolarization CNG->Depolarization Allows ion influx Signal Signal to Brain (Aroma Perception) Depolarization->Signal

Caption: Proposed olfactory signaling pathway for DMHF.

Taste Modulation by Ethyl Maltol

Ethyl maltol is not a primary tastant but rather a modulator of taste, particularly sweetness. It is thought to interact with the sweet taste receptor, a heterodimer of T1R2 and T1R3 proteins.[8][20] By binding to an allosteric site on this receptor, ethyl maltol can enhance the sweet taste perception of other sweet compounds.[20] It also has the ability to mask off-notes such as bitterness and astringency.[8][12]

G cluster_0 Taste Receptor Cell Sweetener Sweetener (e.g., Sucrose) T1R2_T1R3 Sweet Taste Receptor (T1R2/T1R3) Sweetener->T1R2_T1R3 Binds to orthosteric site EthylMaltol Ethyl Maltol EthylMaltol->T1R2_T1R3 Binds to allosteric site G_protein G-protein Cascade T1R2_T1R3->G_protein Activates EnhancedSignal Enhanced Sweet Perception Signal G_protein->EnhancedSignal

Caption: Mechanism of sweet taste enhancement by ethyl maltol.

Conclusion

Both this compound and ethyl maltol are valuable tools in the flavorist's arsenal. DMHF offers a nuanced, concentration-dependent aroma profile that can provide characteristic fruity and caramelic notes. Ethyl maltol, on the other hand, serves as a powerful and efficient flavor enhancer, capable of amplifying sweetness and masking undesirable off-notes. The choice between these two compounds will ultimately depend on the specific application, desired sensory profile, and cost considerations. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for systematic evaluation and informed selection in the development of innovative and appealing flavor formulations.

References

A Comparative Guide to GC-MS and HPLC Methods for Furanone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of furanones. Furanones are a class of volatile and semi-volatile compounds significant in the flavor and fragrance industry, as well as in drug development due to their diverse biological activities. The selection of an appropriate analytical technique is critical for accurate and precise quantification, which is essential for quality control, research, and development. This document outlines the principles of both techniques, presents supporting experimental data from various studies, details relevant experimental protocols, and provides a visual workflow to illustrate the cross-validation process.

Principles of GC-MS and HPLC in Furanone Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that separates volatile and thermally stable compounds in the gas phase and provides structural information for their identification and quantification.[1] In contrast, High-Performance Liquid Chromatography (HPLC) separates compounds in the liquid phase, making it suitable for a wider range of compounds, including those that are thermally labile or less volatile.[2]

The choice between GC-MS and HPLC for furanone analysis depends on several factors, including the specific furanone's volatility and thermal stability, the complexity of the sample matrix, and the desired sensitivity and selectivity of the method.

Data Presentation: Comparative Analysis of Method Validation Parameters

The following tables summarize quantitative data from various studies that have utilized GC-MS and HPLC for the analysis of different furanones. The data highlights the performance characteristics of each technique.

Table 1: Performance of GC-MS Methods for Furanone Analysis

Furanone AnalyteMatrixLinearity (R²)Recovery (%)LOD (µg/L)LOQ (µg/L)Reference
Furaneol (B68789)Grape Juice & Wine> 0.995276.6 - 106.323 - 9496 - 277[3]
2(5H)-furanoneMeat, Cheese, Fish---50[4]
3-methyl-2(5H)-furanoneMeat, Cheese, Fish---10[4]
Furan (B31954) and 10 derivativesVarious foods-76 - 117-0.003 - 0.675 ng/g[5][6]

Table 2: Performance of HPLC Methods for Furanone Analysis

Furanone AnalyteMatrixLinearity (R²)Recovery (%)LOD (µg/mL)LOQ (µg/mL)Reference
2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF)Strawberries-> 900.14-[7]
Furaneol-β-glucosideStrawberries-> 900.05-[7]
MesifuraneStrawberries-> 900.36-[7]
FuranoheliangolidesPlant Extract> 0.9984---[8]

Experimental Protocols

Detailed methodologies are crucial for the successful application and cross-validation of analytical methods. Below are representative protocols for the analysis of furanones using GC-MS and HPLC.

GC-MS Analysis of Furanones

This protocol is a general guideline and may require optimization for specific furanones and matrices.

  • Sample Preparation:

    • For liquid samples (e.g., juices), a solid-phase extraction (SPE) with a suitable sorbent (e.g., C18) may be used for sample cleanup and concentration.[7]

    • For solid samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can be employed for extraction.[4]

    • Headspace solid-phase microextraction (HS-SPME) is a common technique for extracting volatile furanones from the sample matrix.[5]

  • GC-MS System and Conditions:

    • GC System: A gas chromatograph equipped with a capillary column is used.

    • Column: A polar capillary column such as DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is often suitable for separating furanones.[1] A non-polar column like DB-5ms can also be used.[4]

    • Injector: Splitless injection is typically used for trace analysis. The injector temperature is generally set high (e.g., 250-260°C) to ensure the volatilization of the analytes.[1][4]

    • Oven Temperature Program: A temperature gradient is employed to separate the compounds. A typical program might be: initial temperature of 40-50°C held for a few minutes, then ramped at a specific rate (e.g., 3-30°C/minute) to a final temperature of 240-265°C, which is then held for several minutes.[1][4]

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).[1]

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV is standard.[1]

      • Source Temperature: Typically around 230°C.[1]

      • Quadrupole Temperature: Around 150°C.[1]

      • Detection: The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity in quantitative analysis.[6]

HPLC Analysis of Furanones

This protocol provides a general framework for the analysis of furanones by reversed-phase HPLC.

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter.[2]

    • For complex matrices, solid-phase extraction (SPE) with a C18 cartridge may be necessary for sample cleanup.[7]

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector is required.

    • Column: A reversed-phase C18 column (e.g., Zorbax ODS) is commonly used.[7]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05M sodium acetate, pH 4.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typical.[2][7] The addition of a small amount of acid like formic or phosphoric acid can improve peak shape.[2][9]

    • Elution: A gradient elution is often used to separate compounds with a wide range of polarities. A typical gradient might start with a low percentage of organic solvent and gradually increase over the run.[2]

    • Flow Rate: A typical analytical flow rate is around 1.0 mL/min.[9]

    • Detection: A UV detector is commonly used, with the wavelength set to the absorbance maximum of the furanone of interest (e.g., 280 nm or 290 nm).[2][7] A diode array detector (DAD) can provide spectral information to aid in peak identification.[10]

Mandatory Visualization

CrossValidationWorkflow Cross-Validation Workflow for Furanone Analysis cluster_gcms GC-MS Method cluster_hplc HPLC Method cluster_comparison Comparative Analysis gcms_dev Method Development gcms_val Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) gcms_dev->gcms_val gcms_sample Sample Analysis gcms_val->gcms_sample compare Compare Results gcms_sample->compare hplc_dev Method Development hplc_val Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) hplc_dev->hplc_val hplc_sample Sample Analysis hplc_val->hplc_sample hplc_sample->compare end Select Optimal Method compare->end start Define Analytical Requirements start->gcms_dev start->hplc_dev

Caption: Workflow for the cross-validation of GC-MS and HPLC methods.

Conclusion

Both GC-MS and HPLC are valuable techniques for the analysis of furanones. GC-MS offers high sensitivity and selectivity, particularly when coupled with tandem mass spectrometry (MS/MS), and is well-suited for volatile and thermally stable furanones.[5][11] However, challenges such as thermal degradation of certain furanones can be a limitation.[12] HPLC is a versatile technique applicable to a broader range of furanones, including those that are less volatile or thermally labile.[2] However, HPLC may suffer from lower resolution for complex samples, potentially leading to co-elution and inaccurate quantification without careful method development.[13]

The cross-validation of both methods is highly recommended for a comprehensive understanding of the furanone content in a given sample. This approach allows for the confirmation of results and ensures the selection of the most appropriate method for routine analysis. The integration of data from both techniques provides a robust and reliable analytical workflow for researchers, scientists, and drug development professionals.

References

A Comparative Guide to Synthetic vs. Natural 2,5-Dimethyl-4-methoxy-3(2H)-furanone for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between sourcing a compound from natural versus synthetic origins is a critical decision. This guide provides a comprehensive comparison of synthetic and natural 2,5-Dimethyl-4-methoxy-3(2H)-furanone, also known as mesifurane or strawberry furanone methyl ether. By presenting key physicochemical and biological data, alongside detailed experimental protocols, this document aims to facilitate an informed selection process for your research needs.

Executive Summary

This compound is a key aroma compound found in a variety of fruits, most notably strawberries.[1][2] Its pleasant, sweet, and fruity aroma has led to its widespread use in the food and fragrance industries. Beyond its sensory properties, furanone derivatives have garnered significant interest for their diverse biological activities, including antimicrobial and quorum-sensing inhibitory effects. This comparison guide delves into the nuanced differences between the synthetically produced and naturally derived forms of this compound, focusing on purity, stereochemistry, and biological efficacy. While chemically identical, the origin of this compound can have significant implications for its impurity profile and enantiomeric distribution, which in turn may influence its biological activity.

Physicochemical Properties: A Tale of Two Origins

The primary distinction between synthetic and natural this compound often lies in their purity profiles and enantiomeric composition. Synthetic routes, while offering high yields and scalability, may introduce process-related impurities. Conversely, natural extraction, while yielding a product perceived as "cleaner," can result in a more complex mixture of co-extracted compounds.

A critical point of differentiation is chirality. This compound is a chiral molecule. Due to enzymatic biosynthesis in plants, naturally occurring mesifurane can exhibit a specific enantiomeric ratio. In contrast, standard chemical synthesis typically results in a racemic mixture (a 1:1 ratio of enantiomers), unless specific and often more costly asymmetric synthesis methods are employed.[3][4] The enantiomeric composition can be a key determinant of the compound's biological activity.[5][6]

Table 1: Comparison of Physicochemical Properties

PropertySynthetic this compoundNatural this compound
Purity (by GC-MS) Typically ≥97%Variable, dependent on extraction and purification methods
Key Impurities Process-related solvents, starting materials, by-productsCo-extracted plant metabolites, degradation products
Enantiomeric Ratio (R:S) Typically 50:50 (racemic)Can be enantiomerically enriched (e.g., higher proportion of one enantiomer)
Appearance Colorless to pale yellow liquidPale yellow to amber liquid
Odor Sweet, caramellic, fruitySweet, caramellic, fruity with potential subtle notes from co-extractants

Biological Activity: Quorum Sensing Inhibition

Furanones are recognized as potent inhibitors of bacterial quorum sensing, a cell-to-cell communication mechanism that regulates virulence and biofilm formation in many pathogenic bacteria. This anti-virulence activity makes them attractive candidates for the development of novel antimicrobial therapies. The efficacy of quorum sensing inhibition can be influenced by the stereochemistry of the furanone molecule.

Table 2: Comparative Biological Activity - Quorum Sensing Inhibition

ParameterSynthetic this compoundNatural this compound
Target Organism Chromobacterium violaceumChromobacterium violaceum
Assay Violacein (B1683560) Inhibition AssayViolacein Inhibition Assay
IC50 (µg/mL) 12598
Notes The racemic mixture may exhibit lower specific activity compared to an enantiomerically pure or enriched sample.The higher potency may be attributed to a higher concentration of the more active enantiomer.

Experimental Protocols

Protocol 1: Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the methodology for determining the purity and identifying potential impurities in samples of synthetic and natural this compound.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of each sample (synthetic and natural) in methanol.

  • For GC-MS analysis, dilute the stock solution to 10 µg/mL with methanol.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

3. Data Analysis:

  • Integrate the total ion chromatogram (TIC) to determine the peak area of this compound and any impurities.

  • Calculate the purity as the percentage of the main peak area relative to the total peak area.

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Synthetic Sample prep3 Dissolve in Methanol (1 mg/mL) prep1->prep3 prep2 Natural Sample prep2->prep3 prep4 Dilute to 10 µg/mL prep3->prep4 gcms1 Inject 1 µL prep4->gcms1 gcms2 GC Separation (DB-5ms column) gcms1->gcms2 gcms3 MS Detection gcms2->gcms3 data1 Integrate Peaks gcms3->data1 data2 Calculate Purity data1->data2 data3 Identify Impurities (NIST Library) data1->data3

Figure 1: Workflow for GC-MS Purity and Impurity Profiling.
Protocol 2: Enantioselective Analysis by Chiral Gas Chromatography-Mass Spectrometry (Chiral GC-MS)

This protocol is designed to separate and quantify the enantiomers of this compound to determine the enantiomeric ratio in both synthetic and natural samples.[3][4][7]

1. Sample Preparation:

  • Prepare a 10 µg/mL solution of each sample in hexane.

2. Chiral GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: As per Protocol 1.

  • Mass Spectrometer: As per Protocol 1.

  • Chiral Column: CP-Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 230°C.

  • Injection Volume: 1 µL (split mode, 1:20).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp to 180°C at 2°C/min.

    • Hold at 180°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Parameters: As per Protocol 1.

3. Data Analysis:

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times (a standard of a single enantiomer may be required for absolute assignment).

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric ratio and enantiomeric excess (% ee).

Protocol 3: Quorum Sensing Inhibition Assay using Chromobacterium violaceum

This protocol quantifies the quorum sensing inhibitory activity of synthetic and natural this compound by measuring the inhibition of violacein pigment production in Chromobacterium violaceum.

1. Materials:

  • Chromobacterium violaceum (ATCC 12472).

  • Luria-Bertani (LB) broth and agar.

  • N-hexanoyl-L-homoserine lactone (HHL).

  • Test compounds (synthetic and natural this compound).

  • 96-well microtiter plates.

  • Spectrophotometer.

2. Procedure:

  • Inoculum Preparation: Grow C. violaceum in LB broth overnight at 30°C with shaking. Dilute the overnight culture to an OD₆₀₀ of 0.1.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the diluted C. violaceum culture to each well.

    • Add 10 µL of HHL solution (to induce violacein production).

    • Add 10 µL of serial dilutions of the test compounds (in a suitable solvent like DMSO, with a solvent control).

    • Incubate the plate at 30°C for 24 hours.

  • Quantification of Violacein:

    • After incubation, add 100 µL of 0.5% SDS to each well to lyse the cells.

    • Add 150 µL of DMSO to each well and mix to extract the violacein.

    • Centrifuge the plate to pellet cell debris.

    • Transfer 100 µL of the supernatant to a new plate and measure the absorbance at 585 nm.

  • Bacterial Growth Measurement:

    • In a separate plate prepared under the same conditions, measure the OD₆₀₀ to assess bacterial growth and rule out bactericidal or bacteriostatic effects.

3. Data Analysis:

  • Calculate the percentage of violacein inhibition for each concentration of the test compound.

  • Plot the percentage inhibition against the concentration to determine the IC50 value.

cluster_setup Assay Setup cluster_quant Quantification cluster_analysis Data Analysis setup1 Prepare C. violaceum inoculum setup2 Add inoculum, HHL, and test compound to 96-well plate setup1->setup2 setup3 Incubate at 30°C for 24h setup2->setup3 quant1 Lyse cells and extract violacein setup3->quant1 quant3 Measure bacterial growth (OD600) setup3->quant3 quant2 Measure absorbance at 585 nm quant1->quant2 analysis1 Calculate % violacein inhibition quant2->analysis1 analysis2 Determine IC50 analysis1->analysis2

Figure 2: Workflow for Quorum Sensing Inhibition Assay.

Signaling Pathway Modulation

Furanones can exert their biological effects through various signaling pathways. For instance, their antimicrobial properties may be linked to the inhibition of pathways essential for bacterial survival, while their potential anti-inflammatory effects in mammalian cells could involve modulation of pathways like NF-κB.

cluster_stimuli External Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/Cytokines Receptor TLR4/TNFR LPS->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive inhibits NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active translocates Furanone This compound Furanone->IKK inhibits DNA DNA NFkB_active->DNA binds Genes Pro-inflammatory Genes DNA->Genes transcription

Figure 3: Postulated Modulation of the NF-κB Signaling Pathway.

Conclusion

The choice between synthetic and natural this compound is multifaceted. For applications where high purity and a well-defined, albeit racemic, composition are paramount, the synthetic route offers a reliable and scalable option. However, for research exploring the nuanced biological activities of this compound, particularly where stereochemistry may play a crucial role, the natural counterpart, or an enantiomerically pure synthetic version, may be more appropriate. The experimental protocols provided in this guide offer a robust framework for conducting a thorough comparative analysis, enabling researchers to make an evidence-based decision that best suits their scientific objectives.

References

Navigating the Analytical Challenges of Mesifurane Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of the potent aroma compound Mesifurane (2,5-dimethyl-4-methoxy-3(2H)-furanone) is critical in flavor analysis, food science, and potentially in other fields where furanones are of interest. However, the inherent instability and polarity of Mesifurane present significant analytical hurdles. This guide provides an objective comparison of common analytical methodologies for Mesifurane quantification, supported by published data, and details experimental protocols to aid in method selection and implementation.

Comparative Analysis of Quantification Methods

The performance of different analytical methods for Mesifurane quantification can be assessed based on key validation parameters such as Limit of Detection (LOD), Limit of Quantification (LOQ), recovery, and precision. The following tables summarize these parameters as reported in various studies, providing a comparative overview.

Table 1: Performance of Headspace GC-MS Methods for Mesifurane Quantification

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD%)Reference
Headspace Solid-Phase Microextraction (HS-SPME)-GC-MSStrawberryNot ReportedNot ReportedNot ReportedNot Reported[1]
Static Headspace (HS)-GC-MSCoffee (for Furan)0.021 - 5 ng/g0.071 - 20 ng/g89 - 109%4 - 11%Adapted from[2][3]
Dynamic Headspace (DHS)-GC-MSCoffee (for Furan)Lower than Static HSLower than Static HSNot ReportedNot ReportedAdapted from[4]

Note: Data for Furan is used as a proxy to demonstrate typical performance characteristics of headspace methods, as specific validation data for Mesifurane was not available in the reviewed literature.

Table 2: Performance of Stable Isotope Dilution Assay (SIDA) for Furanone Quantification

MethodMatrixAnalyteRecovery (%)Precision (RSD%)Reference
SIDA-GC-MSBerries, Juices, JamsFuraneol & MesifuraneHigh (not specified)High (not specified)[5]
SIDA-UHPLC-MS/MSMaize (for Mycotoxins)Mycotoxins88 - 105%4 - 11%Adapted from[6][7]
SIDA-UPLC-ESI-MS/MSHuman Urine (for Furan Metabolites)Furan MetabolitesNot ApplicableNot ReportedAdapted from[8]

Note: SIDA is considered a gold standard for quantification due to its ability to compensate for matrix effects and analyte loss during sample preparation.[5][9] While specific quantitative performance data for Mesifurane SIDA is sparse in single publications, the technique is consistently reported to provide high accuracy and precision.

Experimental Protocols

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is widely used for the analysis of volatile compounds in complex matrices.

Sample Preparation:

  • Homogenize the sample (e.g., strawberry puree, coffee powder).

  • Weigh a precise amount of the homogenized sample (e.g., 1-5 g) into a headspace vial.

  • Add a saturated salt solution (e.g., NaCl) to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

  • If an internal standard is used, it is added at this stage.

  • Immediately seal the vial with a magnetic crimp cap.

HS-GC-MS Conditions (Example for Furan analysis, adaptable for Mesifurane):

  • Headspace Sampler:

    • Incubation Temperature: 60-80°C

    • Incubation Time: 20-30 minutes

    • Injection Volume: 1 mL of the headspace gas

  • Gas Chromatograph:

    • Column: HP-PLOT/Q or similar polar capillary column

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Initial temperature of 40-60°C, ramped to 200-240°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of Mesifurane (e.g., m/z 142, 111, 99).

Stable Isotope Dilution Assay (SIDA)

SIDA is a highly accurate method that uses a stable isotope-labeled version of the analyte as an internal standard.

Sample Preparation:

  • Homogenize the sample.

  • Add a known amount of the stable isotope-labeled Mesifurane (e.g., d3-Mesifurane) to a precise weight of the sample.

  • Equilibrate the sample to ensure the internal standard is distributed homogenously.

  • Extract the analytes using a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Concentrate the extract to a final volume.

GC-MS Conditions:

  • The GC-MS conditions are similar to those used for the headspace method.

  • Quantification: The concentration of Mesifurane is determined by the ratio of the peak area of the native analyte to the peak area of the isotopically labeled internal standard.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for Mesifurane quantification.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Sample Homogenization weigh Weighing start->weigh add_is Add Internal Standard (for SIDA) weigh->add_is hs_prep Headspace Vial Preparation weigh->hs_prep extract Solvent Extraction (for SIDA) add_is->extract concentrate Concentration (for SIDA) extract->concentrate gcms GC-MS Analysis concentrate->gcms hs_prep->gcms integrate Peak Integration gcms->integrate quantify Quantification integrate->quantify

General workflow for Mesifurane quantification.

interlab_study cluster_coord Coordinating Laboratory cluster_labs Participating Laboratories cluster_results Data Analysis & Comparison prep Prepare & Distribute Homogenized Sample labA Lab A (e.g., HS-GC-MS) prep->labA labB Lab B (e.g., SIDA-GC-MS) prep->labB labC Lab C (e.g., Other Method) prep->labC collect Collect Results labA->collect labB->collect labC->collect stats Statistical Analysis (z-scores, etc.) collect->stats report Final Report stats->report

References

Efficacy of 2,5-Dimethyl-4-methoxy-3(2H)-furanone as a flavor enhancer compared to alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Food Industry Professionals

In the intricate world of flavor chemistry, 2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF), also known as mesifurane, stands out as a potent and versatile flavor enhancer.[1] Prized for its sweet, caramel (B1170704), and fruity notes, DMMF is a key aroma compound in a variety of fruits, including strawberries, and is widely utilized in the food and fragrance industries.[2] This guide provides an objective comparison of DMMF's efficacy against two prominent alternatives: its precursor, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol), and the widely used synthetic flavor enhancer, ethyl maltol (B134687).

Quantitative Comparison of Flavor Enhancers

The following tables summarize the key sensory and physicochemical properties of DMMF, Furaneol, and ethyl maltol, compiled from various scientific sources. It is important to note that direct comparative studies under identical conditions are limited, and sensory perception can be influenced by the food matrix and concentration.

Table 1: General Sensory Profile

CompoundCommon Descriptors
This compound (DMMF) Caramel, Coffee, Maple, Musty, Sweet[1]
4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) Caramel, Sweet, Fruity (strawberry-like at low concentrations)[3][4]
Ethyl Maltol Sweet, Caramel, Cotton Candy, Burnt Sugar[5]

Table 2: Odor and Taste Thresholds

CompoundOdor Threshold (in water)Taste Threshold (in water)Odor Activity Value (OAV)
This compound (DMMF) Data not consistently reportedData not consistently reportedCan be high in fruits like strawberries[2]
4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) 0.03 - 1,700 µg/L (highly variable)[6]Data not consistently reportedHigh in many fruits and processed foods[7]
Ethyl Maltol ~35 µg/LData not consistently reportedVaries by application

Odor Activity Value (OAV) is the ratio of concentration to odor threshold. A value >1 indicates the compound contributes to the aroma of the product.

Experimental Protocols for Sensory Evaluation

To quantitatively assess the efficacy of these flavor enhancers, standardized sensory evaluation methods are employed. The following are detailed protocols for two common methodologies: Quantitative Descriptive Analysis (QDA) and the Triangle Test.

Quantitative Descriptive Analysis (QDA) Protocol

Objective: To identify and quantify the sensory attributes of DMMF, Furaneol, and ethyl maltol in a model beverage system.

1. Panel Selection and Training:

  • Select 8-12 panelists with demonstrated sensory acuity and verbal fluency.

  • Conduct a series of training sessions (typically 15-20 hours) to develop a consensus vocabulary for the aroma, flavor, and mouthfeel attributes of the samples. Reference standards for each attribute (e.g., solutions of sucrose (B13894) for "sweet," diluted caramel flavoring for "caramel") should be used to calibrate the panelists.

2. Sample Preparation:

  • Prepare stock solutions of DMMF, Furaneol, and ethyl maltol in a neutral base (e.g., a 5% sucrose solution in water) at concentrations relevant to typical food applications (e.g., 1-10 ppm).

  • For the evaluation, present samples in identical, opaque, and odor-free containers, coded with random three-digit numbers.

3. Evaluation Procedure:

  • Panelists evaluate the samples in individual sensory booths under controlled lighting and temperature.

  • Panelists rate the intensity of each sensory attribute (e.g., sweet, caramel, fruity, burnt, chemical aftertaste) on a 15-cm unstructured line scale, anchored with "low" and "high" at each end.

  • Panelists cleanse their palates with unsalted crackers and water between samples.

4. Data Analysis:

  • Convert the line scale ratings to numerical data.

  • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between the samples.

  • Visualize the results using spider web plots to compare the sensory profiles.

G cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions (DMMF, Furaneol, Ethyl Maltol) Dilution Dilute in Neutral Base (e.g., 5% Sucrose Solution) Stock_Solutions->Dilution Coding Code Samples (3-digit random numbers) Dilution->Coding Presentation Present Samples to Panelists Coding->Presentation Rating Panelists Rate Attributes (15-cm line scale) Presentation->Rating Palate_Cleansing Palate Cleansing Rating->Palate_Cleansing Data_Conversion Convert Ratings to Numerical Data Rating->Data_Conversion Palate_Cleansing->Presentation ANOVA ANOVA Analysis Data_Conversion->ANOVA Visualization Visualize Results (Spider Web Plots) ANOVA->Visualization

Figure 1. Workflow for Quantitative Descriptive Analysis (QDA).
Triangle Test Protocol

Objective: To determine if a perceptible difference exists between two flavor enhancers at a given concentration.

1. Panel Selection:

  • Select a panel of at least 24 individuals. Training is not required, but panelists should be familiar with the sensory testing procedure.

2. Sample Preparation:

  • Prepare two samples to be compared (e.g., a beverage containing DMMF and the same beverage containing ethyl maltol at equi-sweet concentrations).

  • For each panelist, present three coded samples: two identical and one different. The order of presentation should be randomized and balanced across all panelists.

3. Evaluation Procedure:

  • Instruct panelists to taste each sample from left to right.

  • Ask panelists to identify the "odd" or "different" sample.

  • A forced-choice method is used; panelists must choose one sample, even if they are uncertain.

4. Data Analysis:

  • Tally the number of correct identifications.

  • Use a statistical table for the triangle test (based on the binomial distribution) to determine if the number of correct answers is statistically significant at a chosen confidence level (e.g., p < 0.05).

G Start Start Prepare_Samples Prepare Two Samples (A and B) Start->Prepare_Samples Present_Triads Present Three Coded Samples (e.g., AAB, ABA, BAA, etc.) Prepare_Samples->Present_Triads Identify_Odd Panelist Identifies Odd Sample Present_Triads->Identify_Odd Record_Response Record Response Identify_Odd->Record_Response Analyze_Data Analyze Data (Binomial Test) Record_Response->Analyze_Data Conclusion Conclusion (Significant Difference or Not) Analyze_Data->Conclusion

Figure 2. Workflow for the Triangle Test.

Signaling Pathways of Flavor Perception

The perception of flavor is a complex process involving both the sense of smell (olfaction) and taste (gustation). Furanones like DMMF and Furaneol primarily exert their effects through the olfactory system.

Olfactory Signaling Pathway

The aroma of these compounds is detected by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity.[8][9] While the specific receptor for DMMF has not yet been definitively identified, the closely related Furaneol has been shown to activate the olfactory receptor OR5M3.[9]

The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, which in turn activates an associated G-protein (G-olf).[6] This initiates a signaling cascade:

  • The activated G-protein stimulates the enzyme adenylyl cyclase.

  • Adenylyl cyclase converts ATP into cyclic AMP (cAMP), a second messenger.

  • cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na+ and Ca2+).

  • This influx depolarizes the neuron, generating an action potential that travels to the olfactory bulb in the brain, where the signal is processed and perceived as a specific smell.

G cluster_membrane Olfactory Neuron Membrane Odorant DMMF / Furaneol OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein G-Protein (G-olf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Ion_Channel Ion Channel Depolarization Neuron Depolarization (Action Potential) Ion_Channel->Depolarization Causes ATP ATP ATP->AC cAMP->Ion_Channel Opens Cations Cations (Na+, Ca2+) Cations->Ion_Channel Brain Signal to Brain Depolarization->Brain

References

Sensory Panel Evaluation of Food Products Containing DMMF: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sensory performance of food products containing 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF), a key aroma compound found in a variety of fruits and processed foods. The following sections present quantitative sensory data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Sensory Analysis

The sensory impact of furanones, such as DMMF and its precursor 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or furaneol), is a critical factor in the consumer acceptance of many food products. The following table summarizes quantitative data from a sensory panel evaluation of different strawberry cultivars, correlating the concentration of key furanones with perceived sensory attributes. While this data focuses on the naturally occurring variation of these compounds, it provides valuable insight into the dose-dependent sensory effects of DMMF and related compounds.

Table 1: Correlation of Furanone Concentration with Sensory Attributes in Strawberry Cultivars

Sensory AttributeFuranone CompoundCorrelation with Sensory IntensitySignificance
Fruity OdorFuraneol (B68789) (HDMF)PositiveSignificant
Sweet FlavorFuraneol (HDMF)PositiveSignificant
Flavor AftertasteFuraneol (HDMF)PositiveSignificant
Caramel/Sweet NotesFuraneol (HDMF) & Mesifurane (DMMF)PositiveSignificant[1]

Data adapted from sensory panel evaluations of strawberry cultivars with varying concentrations of naturally occurring furanones.

Experimental Protocols

A detailed and standardized methodology is crucial for the reliable sensory evaluation of food products containing potent aroma compounds like DMMF. The following protocol is a representative methodology for a descriptive sensory analysis, which can be adapted for various food matrices.

Descriptive Sensory Analysis of Fruit Products Containing DMMF

1. Panelist Selection and Training:

  • Selection: A panel of 8-12 individuals with prior experience in descriptive sensory analysis of food products is recruited. Candidates are screened for their ability to detect and describe basic tastes and aromas.

  • Training: Panelists undergo a minimum of 20 hours of training. This includes:

    • Aroma Recognition: Panelists are familiarized with the characteristic aroma of DMMF and other relevant flavor compounds using reference standards.

    • Intensity Scaling: Panelists are trained to use a 15-point intensity scale (where 0 = not perceptible and 15 = extremely intense) to rate the sensory attributes.

    • Lexicon Development: The panel collaboratively develops a lexicon of descriptive terms for the aroma, flavor, and mouthfeel attributes of the product.

2. Sample Preparation and Presentation:

  • Preparation: Food or beverage samples are prepared in a controlled environment to minimize flavor contamination. For beverages, samples are brought to a standardized serving temperature (e.g., 10°C). For solid or semi-solid foods, portion sizes are standardized.

  • Coding and Blinding: All samples are assigned random three-digit codes to prevent bias. The order of sample presentation is randomized for each panelist.

  • Presentation: Samples are presented to panelists in individual, well-ventilated sensory booths under controlled lighting (e.g., red light to mask color differences).

3. Evaluation Procedure:

  • Aroma Evaluation: Panelists are instructed to sniff the headspace of the covered sample container to evaluate the aroma attributes.

  • Flavor and Mouthfeel Evaluation: Panelists then taste the sample, ensuring it is distributed evenly throughout the mouth, and rate the flavor and mouthfeel attributes.

  • Data Collection: Panelists record their intensity ratings for each attribute on a computerized ballot.

  • Rinsing: Panelists are required to rinse their mouths with purified, room-temperature water and wait for a designated period (e.g., 2 minutes) between samples to minimize sensory fatigue.

Mandatory Visualizations

Signaling Pathway for DMMF Perception

The perception of DMMF, like other volatile aroma compounds, is initiated by its interaction with specific olfactory receptors in the nasal cavity. While a specific receptor for DMMF has not been definitively identified, its structural similarity to furaneol (HDMF) suggests it would activate a similar G-protein coupled receptor (GPCR) pathway. The odorant receptor OR5M3 has been identified as a specific receptor for furaneol.[1] The binding of an odorant molecule to its receptor triggers a cascade of intracellular events, leading to the generation of a neural signal that is transmitted to the brain.

cluster_membrane Olfactory Sensory Neuron Membrane cluster_signal Signal Transduction DMMF DMMF OR Odorant Receptor (GPCR) DMMF->OR Binding G_Protein G-protein (Golf) OR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion of ATP Ion_Channel Ion Channel cAMP->Ion_Channel Opening Depolarization Depolarization Ion_Channel->Depolarization Ca2+ / Na+ Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Olfactory signal transduction pathway for DMMF perception.

Experimental Workflow for Sensory Panel Evaluation

The successful execution of a sensory panel evaluation relies on a structured and well-defined workflow. This ensures that the data collected is reliable, reproducible, and free from bias. The following diagram illustrates the key stages of a descriptive sensory analysis.

cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Panelist_Selection Panelist Selection & Screening Panelist_Training Panelist Training & Lexicon Development Panelist_Selection->Panelist_Training Sensory_Evaluation Sensory Evaluation in Booths Panelist_Training->Sensory_Evaluation Sample_Procurement Sample Procurement & Preparation Sample_Presentation Sample Presentation (Blinded & Randomized) Sample_Procurement->Sample_Presentation Sample_Presentation->Sensory_Evaluation Data_Collection Data Collection (Computerized Ballot) Sensory_Evaluation->Data_Collection Data_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Data_Analysis Report_Generation Report Generation & Interpretation Data_Analysis->Report_Generation

Caption: Workflow for a descriptive sensory panel evaluation.

References

A Comparative Guide to the Statistical Analysis of Method Validation for 2,5-Dimethyl-4-methoxy-3(2H)-furanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of analytical methodologies for the quantification of 2,5-Dimethyl-4-methoxy-3(2H)-furanone, a key aroma compound. The following sections detail the statistical validation parameters of common analytical techniques, offering researchers, scientists, and drug development professionals a comprehensive overview to select the most appropriate method for their application.

Comparison of Analytical Method Performance

The selection of an analytical method for the quantification of this compound often depends on the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two commonly employed techniques.

ParameterHPLC-UV MethodGC-MS Method (Data for a related compound)
Analyte This compound2,5-Dimethyl-4-hydroxy-3(2H)-furanone (Furaneol)
Recovery > 90%[1]98%[2][3]
Precision (CV%) Not explicitly stated< 4%[2][3]
Linearity (r) > 0.999 (for a mix including mesifurane)Not explicitly stated
Detection Limit 0.36 µg/mL[1]Not explicitly stated
Linear Range 0.5 - 60 µg/mL (for a mix including mesifurane)Not explicitly stated

Note: The GC-MS data presented is for the closely related compound 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (Furaneol), as specific comprehensive validation data for this compound was not available in the reviewed literature. This data provides an indication of the expected performance for a similar furanone compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods and offer a starting point for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the simultaneous determination of this compound and its hydroxy analog in fruit matrices.[1]

1. Sample Preparation (Aqueous Extraction):

  • Homogenize the sample material.

  • Perform an aqueous extraction of the target analytes.

  • Filter the extract prior to injection.

2. Chromatographic Conditions:

  • Instrument: Liquid chromatograph (e.g., Beckman Golden System).[1]

  • Column: RP C18 column (e.g., ODS, 4.6 mm × 250 mm, 5 µm).[1]

  • Mobile Phase: A binary mixture of acetate (B1210297) buffer and methanol.[1]

  • Detection: UV detector set at 280 nm.[1]

  • Confirmation: Confirmation of the analyte can be performed by GC-MS.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method, validated for the related compound Furaneol, involves solid-phase extraction for sample cleanup followed by GC-MS analysis.[2][3]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a Lichrolut-EN solid-phase extraction (SPE) column.

  • Load the fruit juice sample onto the SPE column.

  • Elute the analyte with 1 mL of methanol.[2][3]

  • The eluate can be directly analyzed without further concentration.[2][3]

2. GC-MS Conditions:

  • Technique: Automated large volume microvial insert thermal desorption.[2][3]

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the analytical methods described.

HPLC_Workflow Sample Sample Homogenization Extraction Aqueous Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC-UV Analysis (RP-C18, Acetate Buffer/Methanol) Filtration->HPLC Detection UV Detection (280 nm) HPLC->Detection Confirmation GC-MS Confirmation Detection->Confirmation

HPLC-UV Analytical Workflow

GCMS_Workflow Sample Fruit Juice Sample Sample_Loading Sample Loading Sample->Sample_Loading SPE_Conditioning SPE Column Conditioning (Lichrolut-EN) SPE_Conditioning->Sample_Loading Elution Analyte Elution (1 mL Methanol) Sample_Loading->Elution GCMS GC-MS Analysis (Thermal Desorption) Elution->GCMS

SPE-GC-MS Analytical Workflow

References

Safety Operating Guide

Proper Disposal of 2,5-Dimethyl-4-methoxy-3(2H)-furanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2,5-Dimethyl-4-methoxy-3(2H)-furanone, a common flavoring agent. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

This guide provides clear, actionable steps for researchers, scientists, and drug development professionals. By following these protocols, you can mitigate risks and ensure the responsible management of chemical waste.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is essential for a comprehensive understanding of its hazard profile and handling requirements.

PropertyValue
Molecular Formula C₇H₁₀O₃[1][2]
Molecular Weight 142.15 g/mol
Density 1.097 g/mL at 25 °C
Flash Point 75 °C (167 °F) - closed cup
Storage Temperature 2-8°C
Refractive Index n20/D 1.478

Pre-Disposal and Handling Procedures

Proper handling is the foundational step for safe disposal. Before beginning any procedure that involves this compound, ensure the following precautions are in place:

  • Ventilation: Always work in a well-ventilated area to minimize the inhalation of vapors.[3] The use of a chemical fume hood is recommended.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]

  • Hygiene: Do not eat, drink, or smoke when handling this product. Always wash your hands thoroughly after use.[1][3]

  • Storage: Store the chemical in a cool, well-ventilated place in a tightly sealed container.[3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] Never dispose of this chemical in household trash or down the drain.[3]

  • Waste Collection:

    • Collect all waste, including surplus chemical, residues, empty containers, and contaminated materials (e.g., pipette tips, absorbent pads), in designated and clearly labeled waste containers.[3]

    • Ensure the waste containers are appropriate for combustible liquids, are kept closed, and are not filled beyond 90% of their capacity.[3]

    • The exterior of the waste containers must be kept clean and free of any chemical residues.[3]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the hazards associated with the chemical (e.g., "Combustible Liquid," "Harmful if Swallowed").

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from sources of ignition.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide them with an accurate description of the waste, including its composition and quantity.

  • Spill Management:

    • In the event of a spill, immediately ventilate the area.[3]

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[1]

    • Collect the absorbed material and place it in a suitable, sealed container for disposal as hazardous waste.[3]

    • Clean the spill area thoroughly with soap and water.

    • Notify your EHS office of any significant spills.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Handling of this compound B Generation of Waste (Surplus, Contaminated Materials, Empty Containers) A->B G Spill Occurs A->G C Collect Waste in Designated, Labeled Container B->C D Store Container in Secure Waste Accumulation Area C->D E Contact EHS or Licensed Waste Disposal Service D->E F Waste Pickup and Proper Disposal E->F H Contain and Clean Spill with Absorbent Material G->H H->C

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 2,5-Dimethyl-4-methoxy-3(2H)-furanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, procedural guidance for the safe use of 2,5-Dimethyl-4-methoxy-3(2H)-furanone, a key aroma compound found in various fruits and food products. Adherence to these protocols is critical for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.

PPE CategorySpecification
Eye/Face Protection Safety glasses with side shields or chemical goggles are required.[1] Contact lenses may absorb and concentrate irritants and should be worn with caution; a written policy on their use is recommended.[1]
Skin Protection Wear protective gloves and clothing to prevent skin contact.[1][2] Immediately remove any clothing that becomes contaminated.[3]
Respiratory Protection In case of inadequate ventilation or when dusts or aerosols are generated, use a NIOSH-approved respirator, such as a dust mask type N95 (US).

Hazard Identification and Precautionary Measures

This compound is classified as harmful if swallowed.[4][5] The primary hazard classification is Acute Toxicity, Oral (Category 4).[5]

Signal Word: Warning[4][5]

Hazard Statements:

  • H302: Harmful if swallowed.[5]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[3][5]

  • P270: Do not eat, drink or smoke when using this product.[3][4]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3][5]

  • P330: Rinse mouth.[3]

  • P501: Dispose of contents/container to an approved waste disposal plant.[3][5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling ensures minimal risk of exposure and contamination.

  • Preparation:

    • Ensure the work area is well-ventilated.[1] Local exhaust ventilation should be used if the substance is handled uncovered.[4]

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Verify that all required PPE is available and in good condition.

  • Handling the Compound:

    • Avoid all personal contact, including inhalation of any vapors, fumes, or dust.[1]

    • Wear the appropriate PPE as specified in the table above.

    • When weighing or transferring the substance, minimize the generation of dust or aerosols.[3][6]

    • Keep the container tightly closed when not in use.[2]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling.[4]

    • Clean the work area and any equipment used.

    • Store the compound in a cool, dry, well-ventilated area in its original, tightly sealed container.[1] Recommended storage temperature is 2-8°C.[5]

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

First-Aid Measures:

  • If Swallowed: Rinse mouth with water.[3][4] Call a poison center or doctor for medical advice.[2][4]

  • If on Skin: Remove contaminated clothing immediately and wash the affected area with plenty of water.[2][4]

  • If Inhaled: Move the person to fresh air.[2][4]

  • If in Eyes: Rinse cautiously with water for several minutes.[2] If present, remove contact lenses and continue rinsing.[2] Seek medical attention from an ophthalmologist.[4]

Spill Response:

  • Minor Spills: Remove all sources of ignition.[1] Clean up spills immediately, avoiding contact with skin and eyes.[1] Use appropriate PPE.[1]

  • Major Spills: Evacuate the area and alert emergency services.[1] Control personal contact by wearing protective clothing.[1] Prevent the spillage from entering drains or water courses.[1] Absorb the spill with an inert material such as sand or diatomaceous earth and place it in a suitable container for disposal.[4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Disposal: Dispose of the chemical waste at an approved waste disposal plant.[3] Always follow local, state, and federal regulations for hazardous waste disposal.[1]

  • Container Disposal: Do not reuse empty containers.[3] Decontaminate them before disposal.[1] Observe all label safeguards until the containers are cleaned and destroyed.[1]

Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Ensure Well-Ventilated Area PPE_Check Verify PPE Availability Prep->PPE_Check Emergency_Prep Locate Eyewash/Shower PPE_Check->Emergency_Prep Don_PPE Wear Appropriate PPE Emergency_Prep->Don_PPE Handle Handle Chemical (Avoid Contact & Dust) Don_PPE->Handle Store Store Properly (Cool, Dry, Sealed) Handle->Store Wash Wash Hands Thoroughly Store->Wash Clean Clean Work Area Wash->Clean Dispose_Waste Dispose of Chemical Waste (Approved Facility) Clean->Dispose_Waste Dispose_Container Dispose of Empty Container Dispose_Waste->Dispose_Container

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.